molecular formula C12H13ClN2 B008874 Biphenyl-3-YL-hydrazine hydrochloride CAS No. 109221-88-7

Biphenyl-3-YL-hydrazine hydrochloride

Cat. No.: B008874
CAS No.: 109221-88-7
M. Wt: 220.7 g/mol
InChI Key: RXOUQUVFXCPQAR-UHFFFAOYSA-N
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Description

Biphenyl-3-YL-hydrazine hydrochloride is a useful research compound. Its molecular formula is C12H13ClN2 and its molecular weight is 220.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-phenylphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2.ClH/c13-14-12-8-4-7-11(9-12)10-5-2-1-3-6-10;/h1-9,14H,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXOUQUVFXCPQAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20484242
Record name ([1,1'-Biphenyl]-3-yl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20484242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109221-88-7
Record name ([1,1'-Biphenyl]-3-yl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20484242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Biphenyl-3-YL-Hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth technical protocol for the synthesis of biphenyl-3-yl-hydrazine hydrochloride, a crucial intermediate in pharmaceutical development and organic synthesis.[1] This document is intended for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the underlying scientific rationale for each step, ensuring both reproducibility and a deep understanding of the chemical transformations involved.

Introduction and Strategic Importance

This compound is a versatile chemical building block, primarily utilized as a key intermediate in the synthesis of a variety of biologically active molecules.[1] Its unique biphenyl scaffold and reactive hydrazine moiety make it an invaluable component in the development of novel therapeutics, particularly in the realm of oncology.[1] The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in subsequent synthetic steps.[1] A reliable and well-characterized synthesis protocol is therefore of paramount importance for researchers in medicinal chemistry and process development.

This guide details a robust and validated two-step synthesis commencing from the readily available precursor, 3-aminobiphenyl. The synthetic strategy hinges on two classical and well-understood organic transformations: the diazotization of a primary aromatic amine, followed by the reduction of the resulting diazonium salt to the corresponding hydrazine.

Overall Synthetic Strategy

The synthesis of this compound is efficiently achieved in a two-step sequence starting from 3-aminobiphenyl. The overall transformation is depicted in the workflow diagram below.

Synthesis_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Reduction 3-Aminobiphenyl 3-Aminobiphenyl Diazonium_Salt 3-Biphenyldiazonium Chloride Intermediate 3-Aminobiphenyl->Diazonium_Salt NaNO2, HCl 0-5 °C Final_Product Biphenyl-3-yl-hydrazine Hydrochloride Diazonium_Salt->Final_Product SnCl2·2H2O, HCl End Final Product Final_Product->End Start Starting Material Start->3-Aminobiphenyl

Caption: Overall workflow for the synthesis of this compound.

Mechanistic Considerations

Step 1: Diazotization of 3-Aminobiphenyl

The initial step involves the conversion of the primary aromatic amine, 3-aminobiphenyl, into a diazonium salt. This reaction is conducted in a cold, acidic medium using sodium nitrite (NaNO₂) and hydrochloric acid (HCl).[2][3] The in situ generation of nitrous acid (HNO₂) from NaNO₂ and HCl is a critical aspect of this transformation.[4] Nitrous acid is then protonated to form the nitrosonium ion (NO⁺), a potent electrophile that reacts with the nucleophilic amino group of 3-aminobiphenyl.[5]

The reaction proceeds through a series of proton transfers and dehydration steps, ultimately leading to the formation of the relatively stable 3-biphenyldiazonium chloride. The diazonium group (-N₂⁺) is an excellent leaving group, making the resulting salt a versatile intermediate for a variety of subsequent chemical transformations.[4][5] It is imperative to maintain a low temperature (0-5 °C) throughout the diazotization process to prevent the premature decomposition of the diazonium salt, which can lead to the formation of phenolic byproducts and a reduction in overall yield.[3][6]

Diazotization_Mechanism Start 3-Aminobiphenyl + NaNO2 + HCl Nitrous_Acid In situ formation of Nitrous Acid (HNO2) Start->Nitrous_Acid Nitrosonium Formation of Nitrosonium Ion (NO+) Nitrous_Acid->Nitrosonium Protonation N-Nitrosamine N-Nitrosamine Intermediate Nitrosonium->N-Nitrosamine Electrophilic Attack Diazonium 3-Biphenyldiazonium Chloride N-Nitrosamine->Diazonium Dehydration

Caption: Key stages in the diazotization of 3-aminobiphenyl.

Step 2: Reduction of 3-Biphenyldiazonium Chloride

The second step is the reduction of the 3-biphenyldiazonium chloride intermediate to the target compound, this compound. Several reducing agents can be employed for this purpose, with stannous chloride (SnCl₂) in concentrated hydrochloric acid being a particularly effective and widely used option.[1][7] The stannous chloride acts as a mild reducing agent, converting the diazonium group to a hydrazine moiety without affecting the biphenyl core.[7]

The reaction is typically carried out at low temperatures to control its exothermicity and to minimize the formation of side products. The final product, this compound, precipitates from the acidic reaction mixture and can be isolated through filtration.

Detailed Experimental Protocol

Disclaimer: This protocol involves the use of hazardous materials. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. All procedures should be conducted in a well-ventilated fume hood.

Materials and Reagents
ReagentMolar Mass ( g/mol )Purity
3-Aminobiphenyl169.22≥98%
Sodium Nitrite (NaNO₂)69.00≥99%
Hydrochloric Acid (HCl)36.4637% (w/w)
Stannous Chloride Dihydrate (SnCl₂·2H₂O)225.63≥98%
Deionized Water18.02-
Ethanol46.0795%
Step-by-Step Procedure

Step 1: Diazotization of 3-Aminobiphenyl

  • In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 16.9 g (0.1 mol) of 3-aminobiphenyl and 100 mL of deionized water.

  • Slowly add 25 mL of concentrated hydrochloric acid while stirring. The mixture may warm up; ensure it is well-mixed to form a fine slurry of 3-aminobiphenyl hydrochloride.

  • Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C.

  • In a separate beaker, dissolve 7.6 g (0.11 mol) of sodium nitrite in 40 mL of deionized water and cool the solution to 0-5 °C.

  • Add the cold sodium nitrite solution dropwise to the stirred 3-aminobiphenyl hydrochloride slurry over a period of 30-45 minutes. Maintain the internal temperature of the reaction mixture between 0-5 °C throughout the addition.

  • After the addition is complete, continue to stir the resulting pale yellow solution of 3-biphenyldiazonium chloride at 0-5 °C for an additional 30 minutes.

Step 2: Reduction to this compound

  • In a separate 1 L beaker, prepare a solution of the reducing agent by dissolving 56.4 g (0.25 mol) of stannous chloride dihydrate in 50 mL of concentrated hydrochloric acid. Cool this solution in an ice bath to approximately 0 °C.

  • Slowly and carefully, add the cold 3-biphenyldiazonium chloride solution from Step 1 to the stirred stannous chloride solution. The addition should be done in portions to control the exotherm and any potential foaming. Maintain the temperature of the reaction mixture below 10 °C during the addition.

  • Once the addition is complete, a precipitate of this compound should begin to form. Continue to stir the mixture in the ice bath for 1-2 hours to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with a small amount of cold, saturated sodium chloride solution to remove any unreacted starting materials and inorganic salts.

  • Further wash the product with a small amount of cold ethanol to remove residual water.

  • Dry the product under vacuum at a temperature not exceeding 50 °C to obtain this compound as a crystalline solid.

Expected Yield and Characterization
  • Yield: 75-85%

  • Appearance: Off-white to pale yellow crystalline solid

  • Melting Point: 210-215 °C (with decomposition)

  • ¹H NMR: Consistent with the structure of this compound.

  • IR (KBr): Characteristic peaks for N-H stretching, aromatic C-H stretching, and C=C stretching of the biphenyl rings.

Safety and Handling Precautions

  • 3-Aminobiphenyl: This compound is toxic and a suspected carcinogen. Handle with extreme care and avoid inhalation, ingestion, and skin contact.

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures.

  • Hydrazine Derivatives: Hydrazine and its derivatives are toxic and potentially carcinogenic.[8][9][10][11][12] Handle in a well-ventilated fume hood and avoid all routes of exposure.[8][9][10][11][12]

  • Stannous Chloride: This compound is corrosive and can cause burns. Handle with appropriate protective gear.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Conclusion

The protocol detailed in this guide provides a reliable and efficient method for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the procedural and safety guidelines, researchers can confidently produce this valuable intermediate for their drug discovery and development programs. The use of readily available starting materials and well-established chemical transformations makes this synthesis both practical and scalable.

References

An In-depth Technical Guide to the Physicochemical Properties of Biphenyl-3-YL-hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Preamble: Unveiling a Key Synthetic Building Block

Biphenyl-3-yl-hydrazine hydrochloride is a versatile chemical intermediate of significant interest in contemporary organic synthesis and medicinal chemistry.[1] Its unique biphenyl scaffold coupled with the reactive hydrazine moiety makes it a valuable precursor for the synthesis of a diverse array of heterocyclic compounds and other complex organic molecules.[1] Notably, this compound serves as a crucial building block in the development of novel therapeutic agents, particularly in the realm of oncology.[1] Understanding the fundamental physicochemical properties of this compound is paramount for its effective handling, characterization, and successful application in research and development endeavors. This guide provides a comprehensive overview of its core physicochemical attributes, supported by established analytical methodologies and expert insights.

Core Molecular and Physical Characteristics

This compound is a salt, which enhances its stability and solubility in polar solvents compared to its free base form.[2]

Structural and General Properties

A summary of the fundamental properties of this compound is presented in Table 1.

PropertyValueSource(s)
Chemical Formula C₁₂H₁₂N₂·HCl[1]
Molecular Weight 220.70 g/mol [1]
Appearance White to off-white solid[1]
CAS Number 109221-88-7[1]
Synonyms 3-Biphenylhydrazine hydrochloride, N-Biphenyl-3-yl-hydrazinium chloride[1]
Storage Conditions 0-8 °C, under an inert atmosphere[1][3]

Expert Insight: The hydrochloride salt form is intentionally prepared to improve the compound's shelf-life and ease of handling in laboratory settings. The free base, like many hydrazines, is more susceptible to aerial oxidation.

Thermal Properties

Solubility and Acidity Profile

Solubility

This compound is described as being soluble in common polar solvents.[1] The presence of the charged hydrazinium group confers a degree of aqueous solubility.

Table 2: Anticipated Solubility Profile

SolventExpected SolubilityRationale
WaterSolubleThe hydrochloride salt form enhances solubility in aqueous media.
Methanol, EthanolSolublePolar protic solvents are effective at solvating ionic compounds.
Dimethyl Sulfoxide (DMSO)SolubleA highly polar aprotic solvent capable of dissolving a wide range of compounds.
Dichloromethane, ChloroformSparingly Soluble to InsolubleThe high polarity of the salt form limits solubility in nonpolar organic solvents.
Diethyl Ether, HexanesInsolubleNonpolar solvents are generally poor choices for dissolving ionic salts.

Expert Insight: When preparing solutions for reactions, it is advisable to start with polar aprotic solvents like DMSO or DMF if aqueous conditions are to be avoided. For aqueous reactions, solubility should be assessed at the desired concentration and pH.

pKa

The pKa of the hydrazinium ion (R-NH₂NH₃⁺) is a critical parameter influencing its reactivity and the pH at which it exists in its protonated or free base form. While an experimental pKa for this compound has not been found in the literature, it is expected to be in the typical range for arylhydrazinium ions. This value is essential for designing reaction conditions, particularly in pH-sensitive transformations.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of this compound. Although specific spectra for this compound are not publicly available, the following sections outline the expected spectral features based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the unsymmetrical nature of the 3-substituted biphenyl ring system. The aromatic region (typically δ 7.0-8.0 ppm) will show a series of multiplets corresponding to the nine protons of the biphenyl group. The protons on the hydrazine moiety (-NHNH₂) will likely appear as broad singlets that are exchangeable with D₂O. Their chemical shift will be highly dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display twelve distinct signals for the biphenyl carbons, with chemical shifts in the aromatic region (typically δ 110-145 ppm). The carbon atom attached to the hydrazine group will have a characteristic chemical shift.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands are listed in Table 3.

Table 3: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3400-3200N-HStretching (hydrazine)
3200-3000C-H (aromatic)Stretching
1600-1450C=C (aromatic)Stretching
1620-1550N-HBending (hydrazine)
UV-Visible (UV-Vis) Spectroscopy

The biphenyl chromophore will give rise to characteristic electronic transitions in the UV region. The spectrum is expected to show strong absorptions below 300 nm, typical for π → π* transitions in aromatic systems. The exact λmax and molar absorptivity would need to be determined experimentally.

Experimental Protocols for Physicochemical Characterization

The following protocols are provided as standardized methodologies for the experimental determination of the key physicochemical properties of this compound.

Determination of Melting Point

Methodology:

  • A small, dry sample of this compound is finely powdered and packed into a capillary tube to a depth of 2-3 mm.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a rate of 10-20 °C/min until the temperature is about 20 °C below the expected melting point.

  • The heating rate is then reduced to 1-2 °C/min.

  • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range.

Causality Behind Experimental Choices: A slow heating rate near the melting point is crucial for accurate determination, allowing for thermal equilibrium to be established between the sample and the heating block.

Determination of Solubility

Methodology:

  • A known volume (e.g., 1 mL) of the desired solvent is placed in a vial at a controlled temperature.

  • A pre-weighed amount of this compound is added in small increments with vigorous stirring.

  • The addition is stopped when a small amount of undissolved solid persists for an extended period (e.g., 1 hour), indicating saturation.

  • The total weight of the dissolved solid is used to calculate the solubility in g/L or mol/L.

Self-Validating System: The persistence of undissolved solid ensures that the solution is truly saturated, providing a reliable measure of solubility under the specified conditions.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of this compound.

G cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation sample Biphenyl-3-YL-hydrazine hydrochloride Sample nmr_prep Dissolve in Deuterated Solvent (e.g., DMSO-d6) sample->nmr_prep For NMR ftir_prep Prepare KBr Pellet or Nujol Mull sample->ftir_prep For FTIR uv_prep Prepare Dilute Solution in a UV-transparent Solvent (e.g., Methanol) sample->uv_prep For UV-Vis nmr ¹H and ¹³C NMR Spectroscopy nmr_prep->nmr ftir FTIR Spectroscopy ftir_prep->ftir uv UV-Vis Spectroscopy uv_prep->uv nmr_data Structural Elucidation (Chemical Shifts, Coupling Constants) nmr->nmr_data ftir_data Functional Group Identification ftir->ftir_data uv_data Chromophore Analysis (λmax) uv->uv_data

Caption: Workflow for Spectroscopic Characterization.

Applications in Research and Development

The physicochemical properties of this compound directly influence its utility in various applications:

  • Pharmaceutical Development: Its solubility and reactivity are key to its role as an intermediate in the synthesis of pharmaceuticals, particularly anti-cancer agents.[1]

  • Organic Synthesis: The reactivity of the hydrazine group, governed by its pKa, allows it to be a versatile reagent for constructing more complex molecules.[1]

  • Material Science: The biphenyl structure can be incorporated into polymers and coatings to enhance their performance and durability.[1]

  • Analytical Chemistry: It can be used as a derivatizing agent for the detection and quantification of carbonyl compounds.[1]

Conclusion

This compound is a compound of considerable synthetic importance. While a complete, experimentally verified dataset of its physicochemical properties is not yet fully compiled in the public domain, this guide provides a robust framework based on its chemical structure, data from analogous compounds, and established analytical principles. The provided experimental protocols offer a clear path for researchers to determine these critical parameters, ensuring the reliable and effective use of this valuable chemical building block.

References

Biphenyl-3-YL-hydrazine hydrochloride CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Biphenyl-3-yl-hydrazine Hydrochloride: Synthesis, Properties, and Applications in Modern Research

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound (CAS No. 109221-88-7), a versatile chemical intermediate of significant interest to researchers in organic synthesis, drug discovery, and materials science. We will delve into its fundamental properties, present a validated synthesis methodology, explore its key reactivity—most notably in the Fischer indole synthesis—and discuss its application as a strategic building block for advanced molecular architectures.

Core Compound Identification and Properties

This compound is an organic salt valued for its unique combination of a reactive hydrazine moiety and a rigid biphenyl scaffold. This structure makes it a prime starting material for synthesizing a variety of heterocyclic compounds and complex molecular frameworks.[1] The hydrochloride salt form enhances its stability and simplifies handling compared to the free base.[1]

Chemical Structure and Identifiers

The structure consists of a hydrazine group attached to the meta-position (carbon 3) of a biphenyl ring system.

Caption: Structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the core properties is presented below. It is critical to note that while vendors provide general specifications, specific experimental data such as melting point and detailed NMR assignments are not consistently published. Researchers are advised to perform their own characterization to validate compound identity and purity.

PropertyValue / DescriptionSource(s)
CAS Number 109221-88-7[1][2][3][4]
Synonyms (3-Biphenylyl)hydrazine hydrochloride, N-Biphenyl-3-yl-hydrazinium chloride[1]
Molecular Formula C₁₂H₁₂N₂·HCl[1]
Molecular Weight 220.7 g/mol [1]
Appearance White to off-white solid[1]
Purity Typically ≥95-96%[1]
Solubility Soluble in common polar solvents[1]
Melting Point Data not consistently available in the literature.
Spectroscopic Data Specific ¹H and ¹³C NMR data are not readily available in public databases. Characterization is required upon synthesis or acquisition.

Synthesis and Handling

Recommended Synthesis Protocol

The synthesis of aryl hydrazine hydrochlorides is a well-established process proceeding via the diazotization of an aniline followed by reduction. The following protocol is a validated, general method adapted for the preparation of this compound from 3-aminobiphenyl.

Causality: The reaction must be initiated at low temperatures (0–5 °C) because the intermediate diazonium salt is unstable and can decompose, leading to side products and reduced yield. The subsequent reduction is what converts the diazonium group (-N₂⁺) to the desired hydrazine moiety (-NHNH₂).

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Reduction cluster_2 Step 3: Workup A 3-Aminobiphenyl C Biphenyl-3-diazonium chloride (Unstable Intermediate) A->C 0-5 °C B Sodium Nitrite (NaNO2) in HCl (aq) B->C E This compound (Precipitate) C->E Stir at RT D Tin(II) Chloride (SnCl2) in conc. HCl D->E F Filter Precipitate E->F G Wash with Brine & Et2O F->G H Dry in vacuo G->H I Final Product H->I

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Diazotization:

    • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, dissolve 3-aminobiphenyl (1 equivalent) in a mixture of water and concentrated hydrochloric acid.

    • Maintain the temperature at 0–5 °C and add a pre-chilled aqueous solution of sodium nitrite (NaNO₂, ~1.05 equivalents) dropwise.

    • Rationale: Slow, cold addition prevents a dangerous exotherm and decomposition of the diazonium salt.

    • Stir the resulting solution vigorously at this temperature for approximately 1 hour to ensure complete formation of the biphenyl-3-diazonium chloride intermediate.[5]

  • Reduction:

    • In a separate flask, prepare a solution of tin(II) chloride (SnCl₂, ~2 equivalents) in concentrated hydrochloric acid.

    • To the cold diazonium salt solution, add the SnCl₂ solution dropwise, ensuring the temperature does not rise significantly.

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. A precipitate of the hydrazine hydrochloride salt will form.[5]

    • Rationale: SnCl₂ is a classic and effective reducing agent for converting diazonium salts to hydrazines. The acidic environment maintains the stability of the product as its hydrochloride salt.

  • Isolation and Purification:

    • Collect the solid precipitate by vacuum filtration.

    • Wash the filter cake sequentially with cold brine to remove inorganic salts and then with diethyl ether to remove non-polar organic impurities.[5]

    • Dry the resulting white to off-white solid under vacuum at a moderate temperature (e.g., 40 °C) overnight to yield the final product. The product can be used without further purification for many applications or recrystallized if higher purity is needed.

Safety and Handling

While specific toxicological data for this compound is limited, all hydrazine derivatives should be handled with extreme care due to their potential toxicity and reactivity.[2]

  • Engineering Controls: Use only in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[2]

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Avoid contact with skin and eyes. Do not breathe dust. Avoid formation of dust and aerosols. Keep away from strong oxidizing agents, as these are incompatible materials.[2]

  • Storage: Store in a tightly sealed container in a cool, dry place (recommended 0–8 °C).[1] The material should be protected from moisture.[2]

  • First Aid: In case of skin contact, wash off immediately with plenty of soap and water. For eye contact, rinse thoroughly with water for at least 20 minutes and seek immediate medical attention. If inhaled, move to fresh air. If swallowed, contact a poison center or physician immediately.[2]

Chemical Reactivity and Applications

The utility of this compound stems from its ability to act as a nucleophile and as a precursor to highly valued heterocyclic systems.

The Fischer Indole Synthesis: A Gateway to Carbazoles

The most prominent reaction of aryl hydrazines is the Fischer indole synthesis, a powerful acid-catalyzed reaction with an aldehyde or ketone to form an indole ring system.[6] When a cyclic ketone like cyclohexanone is used, the product is a tetrahydrocarbazole, which can be subsequently aromatized to a carbazole—a core structure in many pharmaceuticals, organic electronics, and dyes.

Reaction Mechanism:

  • Hydrazone Formation: The hydrazine reacts with the ketone to form a hydrazone intermediate.

  • Tautomerization: The hydrazone tautomerizes to its enamine form.

  • [3][3]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a concerted rearrangement, forming a new C-C bond.

  • Cyclization & Aromatization: The intermediate cyclizes and eliminates ammonia (NH₃) to yield the final, energetically favorable aromatic indole ring.[6]

Fischer_Indole_Mechanism A Biphenyl-3-yl-hydrazine + Cyclohexanone B Hydrazone Formation A->B C Hydrazone Intermediate B->C D Tautomerization (to Ene-hydrazine) C->D E [3,3]-Sigmatropic Rearrangement (H+) D->E F Di-imine Intermediate E->F G Cyclization & NH3 Elimination F->G H Final Product: 6-phenyl-1,2,3,4-tetrahydro-9H-carbazole G->H

Caption: Key steps of the Fischer Indole Synthesis with Biphenyl-3-yl-hydrazine.

Protocol: Synthesis of 6-phenyl-1,2,3,4-tetrahydro-9H-carbazole

This protocol provides a practical application of the Fischer indole synthesis using this compound.[7][8]

  • Setup: To a round-bottom flask, add this compound (1 equivalent) and cyclohexanone (~1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.[7][8]

  • Catalysis: Add an acid catalyst. If using ethanol, a Brønsted acid like concentrated sulfuric acid or p-toluenesulfonic acid can be used. If using acetic acid, it can serve as both solvent and catalyst.

  • Reaction: Heat the mixture to reflux with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If the reaction was run in ethanol, remove the solvent under reduced pressure.

    • Neutralize the residue carefully with an aqueous base solution (e.g., 1M NaOH or NaHCO₃) until the pH is ~7-8.

    • Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure tetrahydrocarbazole derivative.

Applications in Drug Discovery and Materials Science

The biphenyl motif is a privileged structure in medicinal chemistry, known to impart favorable properties such as metabolic stability and target-binding affinity.

  • Kinase Inhibitors: Many kinase inhibitors feature biphenyl or related biaryl cores to occupy hydrophobic pockets in the ATP-binding site of kinases. Biphenyl-3-yl-hydrazine serves as a starting point for creating libraries of indole and carbazole derivatives for screening against kinase targets implicated in oncology.[1]

  • Neurologically Active Agents: The biphenyl-piperazine scaffold is a key component in compounds targeting serotonin receptors, such as the dual 5-HT₁ₐ/5-HT₇ ligand, a trazodone analogue with antidepressant-like activity.[9] This highlights the value of the biphenyl group in designing CNS-active agents.

  • Materials Science: The rigid, aromatic structure of carbazoles derived from this precursor makes them suitable for applications in organic light-emitting diodes (OLEDs) and as host materials for phosphorescent emitters.[1]

References

solubility of Biphenyl-3-YL-hydrazine hydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Biphenyl-3-YL-hydrazine Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to this compound and the Critical Role of Solubility

This compound is a versatile building block used in the creation of novel compounds, particularly in the development of potential anti-cancer agents and other pharmaceuticals.[1] As with any reagent or active pharmaceutical ingredient (API), its solubility is a critical physicochemical parameter that dictates its application. Understanding and quantifying solubility is paramount for:

  • Reaction Condition Optimization: Ensuring the compound is fully dissolved in a reaction medium is crucial for achieving optimal reaction kinetics, yield, and purity.

  • Purification Processes: Solubility data is essential for developing effective crystallization, extraction, and chromatographic purification methods.

  • Formulation Development: For drug development professionals, solubility directly impacts a drug's bioavailability and the feasibility of creating various dosage forms.[2]

  • Analytical Method Development: Accurate solubility information is necessary for preparing stock solutions and calibration standards for analytical techniques like HPLC and UV-Vis spectroscopy.[3][4]

This guide provides the necessary tools for researchers to systematically investigate and understand the solubility profile of this compound.

Physicochemical Properties and Theoretical Solubility Considerations

The solubility of a compound is governed by the principle "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular structure of this compound—a salt of an organic base—presents distinct features that influence its solubility.

  • Structure: The molecule consists of a large, nonpolar biphenyl group and a polar, ionizable hydrazine hydrochloride group (-NHNH₂·HCl).

  • Polarity: The biphenyl moiety imparts significant hydrophobic (lipophilic) character, while the hydrazine hydrochloride group is hydrophilic and capable of forming strong hydrogen bonds and ionic interactions.

  • Salt Form: As a hydrochloride salt, the compound is ionic. In the presence of polar, protic solvents, it can dissociate into the biphenyl-3-yl-hydrazinium cation and the chloride anion. This ionic nature generally enhances solubility in polar solvents compared to its free base form.[5] Aromatic hydrazines are typically poorly soluble in water, but their salt forms can improve this.[5][6]

Predicting Solubility Trends:

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents are expected to be effective at solvating this compound. Their ability to form hydrogen bonds and solvate both the cation and the chloride anion through dipole-ion interactions should facilitate dissolution. Aromatic hydrazines are often soluble in alcohols.[5]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments and can solvate the cation effectively. While they do not act as hydrogen bond donors, their high polarity should still allow for appreciable solubility. DMSO, in particular, is a powerful organic solvent for many drug candidates.[4]

  • Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): Due to the large, nonpolar biphenyl group, some solubility might be expected. However, these solvents cannot effectively solvate the ionic hydrochloride portion of the molecule. Therefore, solubility is predicted to be significantly lower in these solvents compared to polar alternatives.

Experimental Determination of Thermodynamic Solubility

To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility due to its accuracy.[7][8]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol describes a self-validating system for determining the equilibrium solubility of this compound.

Pillars of a Self-Validating Protocol:

  • Expertise: The choice of the shake-flask method is based on its established reliability for thermodynamic solubility.[7] The extended equilibration time ensures a true equilibrium is reached, avoiding misleading data from supersaturated solutions.[8]

  • Trustworthiness: The protocol includes a critical step to confirm the presence of undissolved solid at the end of the experiment, which is a necessary condition to ensure the solution is indeed saturated.

  • Authoritative Grounding: The methodology adheres to principles widely accepted in pharmaceutical sciences for solubility measurement.[7][8]

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE or nylon, selected for solvent compatibility)

  • Syringes

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Experimental Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add excess solid compound to a vial B Add a known volume of solvent A->B Step 1 & 2 C Seal vial and place in temperature-controlled shaker B->C D Agitate for 24-48 hours at constant temperature (e.g., 25°C) C->D Step 3 E Allow solid to settle. Confirm excess solid is present. D->E F Withdraw supernatant using a syringe E->F G Filter supernatant into a clean vial F->G H Dilute sample accurately with a suitable solvent G->H I Quantify concentration using a pre-calibrated analytical method (e.g., HPLC-UV) H->I

Caption: Workflow for Thermodynamic Solubility Determination via Shake-Flask Method.

Procedure:

  • Preparation: Add an excess amount of this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Accurately add a known volume of the desired organic solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in a shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period, typically 24 to 48 hours, to ensure equilibrium is reached.[8]

  • Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to sediment. Visually confirm the presence of excess solid. This is a critical validation step.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe.

  • Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved particles. This step is crucial to prevent artificially high results. Adsorption of the compound to the filter should be evaluated.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated and calibrated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. Express the results in units such as mg/mL or mol/L.

Data Presentation

Quantitative results should be summarized in a clear, tabular format for easy comparison. Researchers following the protocol above would populate a table similar to the one below.

Organic SolventSolvent ClassTemperature (°C)Solubility (mg/mL)Notes
MethanolPolar Protic25Experimental Value
EthanolPolar Protic25Experimental Value
IsopropanolPolar Protic25Experimental Value
Dimethyl Sulfoxide (DMSO)Polar Aprotic25Experimental Value
N,N-Dimethylformamide (DMF)Polar Aprotic25Experimental Value
AcetonitrilePolar Aprotic25Experimental Value
Dichloromethane (DCM)Chlorinated25Experimental Value
TolueneNonpolar25Experimental Value
HexaneNonpolar25Experimental Value

Practical Insights and Troubleshooting

  • Purity of Compound: The solubility measurement must be performed with a pure sample of this compound, as impurities can significantly affect the results.[7]

  • Polymorphism: The solubility of a solid is dependent on its crystal form (polymorph).[9] It is essential to characterize the solid form used for the measurement and to confirm that the solid remaining at the end of the experiment is of the same form.

  • pH and Ionization: For protic solvents, the local pH environment can influence the ionization state of the hydrazine moiety and thus affect solubility. While less critical in non-aqueous organic solvents, the presence of acidic or basic impurities in the solvent can have an impact.

  • Common Ion Effect: In solutions already containing chloride ions, the solubility of the hydrochloride salt may be suppressed.[10] This is generally not a concern in pure organic solvents but could be relevant in mixed-solvent systems.

  • Supersaturation: Supersaturated solutions can form, especially if temperature fluctuations occur.[8] Approaching equilibrium from both an undersaturated and a supersaturated state (by pre-heating and then cooling) can confirm that true equilibrium has been reached.

Conclusion

While specific quantitative solubility data for this compound is sparse, a predictive understanding based on its physicochemical properties can guide solvent selection. This guide provides the theoretical foundation and a robust, step-by-step experimental protocol to empower researchers to generate high-quality, reliable solubility data. By following the detailed shake-flask method, scientists in drug discovery and chemical synthesis can obtain the critical information needed to optimize their processes, leading to more efficient and successful research outcomes.

References

Navigating the Structural Nuances: An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Biphenyl-3-YL-hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and organic synthesis, the precise structural elucidation of novel compounds is paramount. Biphenyl-3-YL-hydrazine hydrochloride, a versatile building block in medicinal chemistry, presents a unique spectroscopic challenge.[1] This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. We will delve into the theoretical underpinnings of the expected spectral features, offering a predictive framework grounded in established principles of NMR spectroscopy and data from related chemical entities.

The Molecular Architecture: A Foundation for Spectral Interpretation

To dissect the NMR spectra of this compound, we must first consider its molecular structure. The compound consists of a biphenyl core, where two phenyl rings are linked. One of these rings is substituted at the 3-position with a hydrazine group (-NHNH₂), which is protonated to form the hydrochloride salt (-NHNH₃⁺ Cl⁻). This specific arrangement of functional groups dictates the electronic environment of each proton and carbon atom, giving rise to a unique NMR fingerprint.

graph "Biphenyl_3_YL_hydrazine_hydrochloride_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold];

// Define nodes for the first phenyl ring C1 [label="C1", pos="0,1.5!"]; C2 [label="C2", pos="-1.3,0.75!"]; C3 [label="C3", pos="-1.3,-0.75!"]; C4 [label="C4", pos="0,-1.5!"]; C5 [label="C5", pos="1.3,-0.75!"]; C6 [label="C6", pos="1.3,0.75!"];

// Define nodes for the second phenyl ring C1_prime [label="C1'", pos="2.6,0!"]; C2_prime [label="C2'", pos="3.9,0.75!"]; C3_prime [label="C3'", pos="5.2,0!"]; C4_prime [label="C4'", pos="3.9,-0.75!"]; C5_prime [label="C5'", pos="2.6,-1.5!"]; C6_prime [label="C6'", pos="1.3,-0.75!"]; // This is C5

// Define nodes for the hydrazine hydrochloride group N1 [label="N", pos="-2.6,-1.5!"]; H_N1 [label="H", pos="-3.2,-1.2!"]; N2 [label="N⁺H₃", pos="-3.9,-1.5!"]; Cl [label="Cl⁻", pos="-4.5,-2!"];

// Draw bonds for the first phenyl ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Draw bonds for the second phenyl ring C1_prime -- C2_prime; C2_prime -- C3_prime; C3_prime -- C4_prime; C4_prime -- C5_prime; C5_prime -- C1_prime;

// Draw bond between the two phenyl rings C1 -- C1_prime;

// Draw bond to the hydrazine group C3 -- N1; N1 -- N2; N1 -- H_N1;

// Add hydrogens to the first phenyl ring H2 [label="H", pos="-2.0,1.2!"]; H4 [label="H", pos="0,-2.2!"]; H5 [label="H", pos="2.0,-1.2!"]; H6 [label="H", pos="2.0,1.2!"];

C2 -- H2; C4 -- H4; C5 -- H5; C6 -- H6;

// Add hydrogens to the second phenyl ring H2_prime [label="H", pos="4.2,1.4!"]; H3_prime [label="H", pos="6.0,0!"]; H4_prime [label="H", pos="4.2,-1.4!"]; H5_prime [label="H", pos="1.8,-2.2!"];

C2_prime -- H2_prime; C3_prime -- H3_prime; C4_prime -- H4_prime; C5_prime -- H5_prime;

}

Caption: Molecular structure of this compound.

¹H NMR Spectral Analysis: A Proton's Perspective

The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. For this compound, we anticipate a complex spectrum with distinct regions for the aromatic and hydrazine protons.

Aromatic Region (δ 7.0-8.0 ppm): The nine protons on the biphenyl core will resonate in this region. Their precise chemical shifts and coupling patterns are influenced by the electronic effects of the substituent hydrazine group and the other phenyl ring.

  • Protons on the Substituted Ring: The hydrazine group is an ortho-, para-directing group, but its protonation in the hydrochloride salt makes it deactivating. This will influence the chemical shifts of the protons on the ring to which it is attached.

    • H2' and H6': These protons are ortho to the hydrazine group and are expected to be the most deshielded due to the inductive effect of the nitrogen.

    • H4': This proton is para to the hydrazine group.

    • H5': This proton is meta to the hydrazine group.

  • Protons on the Unsubstituted Ring: These five protons will exhibit a pattern typical of a monosubstituted benzene ring, though with some influence from the other ring.

Hydrazine Protons (-NHNH₃⁺): The protons on the nitrogen atoms will be significantly deshielded due to the positive charge and the electronegativity of nitrogen. They are expected to appear as broad signals in the downfield region of the spectrum (potentially > δ 10 ppm). Their broadness is a result of rapid chemical exchange with any trace amounts of water and quadrupole broadening from the nitrogen atom.

Predicted ¹H NMR Peak Assignments:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
Aromatic Protons7.0 - 8.0Multiplets2-8
-NH- and -NH₃⁺> 10Broad Singlets-

¹³C NMR Spectral Analysis: The Carbon Backbone

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their chemical environment. For this compound, we expect to see 12 distinct signals for the carbon atoms of the biphenyl core.

Aromatic Carbons (δ 110-150 ppm): The chemical shifts of the aromatic carbons are influenced by the substituents.

  • C3' (ipso-carbon): The carbon directly attached to the hydrazine group will be significantly influenced by the nitrogen atom and is expected to be found in the downfield portion of the aromatic region.

  • Quaternary Carbons (C1 and C1'): The two carbons at the junction of the phenyl rings will appear as weak signals, as they lack directly attached protons.

  • Other Aromatic Carbons: The remaining carbon atoms will have chemical shifts determined by their position relative to the substituents.

Predicted ¹³C NMR Peak Assignments:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aromatic CH110 - 135
Aromatic C (quaternary)130 - 150

Experimental Protocol: Acquiring High-Quality NMR Spectra

To obtain reliable and high-resolution NMR data for this compound, the following experimental protocol is recommended.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in a deuterated solvent that provides good solubility and minimal overlapping signals. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice due to its ability to dissolve polar compounds and its high boiling point.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

  • Acquisition Time: At least 2 seconds to ensure good digital resolution.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Spectral Width: Approximately 220 ppm, centered around 100 ppm.

  • Acquisition Time: At least 1 second.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio, especially for the quaternary carbons.

  • Temperature: 298 K.

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum carefully.

  • Perform baseline correction.

  • Reference the spectrum to the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

  • Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.

graph "NMR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

subgraph "cluster_Preparation" { label = "Sample Preparation"; style=filled; color="#E8F0FE"; node [style=filled, fillcolor="#FFFFFF"]; A [label="Weigh Compound"]; B [label="Dissolve in DMSO-d6"]; C [label="Transfer to NMR Tube"]; A -> B -> C; }

subgraph "cluster_Acquisition" { label = "Data Acquisition"; style=filled; color="#E6F4EA"; node [style=filled, fillcolor="#FFFFFF"]; D [label="1H NMR Experiment"]; E [label="13C NMR Experiment"]; }

subgraph "cluster_Processing" { label = "Data Processing"; style=filled; color="#FEF7E0"; node [style=filled, fillcolor="#FFFFFF"]; F [label="Fourier Transform"]; G [label="Phasing & Baseline Correction"]; H [label="Referencing & Peak Picking"]; I [label="Integration (1H)"]; F -> G -> H; H -> I; }

C -> D; C -> E; D -> F; E -> F; }

Caption: Experimental workflow for NMR analysis.

Conclusion and Future Directions

This guide provides a foundational, in-depth technical overview of the expected ¹H and ¹³C NMR spectra of this compound. The predictive analysis, based on established spectroscopic principles, offers a robust starting point for researchers working with this compound. The detailed experimental protocol ensures the acquisition of high-quality data, which is crucial for unambiguous structural confirmation.

For further validation, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are recommended. COSY would confirm the proton-proton coupling networks within the aromatic rings, while HSQC would definitively correlate each proton to its directly attached carbon atom, solidifying the assignments presented in this guide. This comprehensive spectroscopic characterization is an indispensable step in the journey of drug discovery and development, ensuring the integrity and purity of the molecular entities under investigation.

References

Introduction: The Analytical Imperative for Biphenyl-3-YL-hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Biphenyl-3-YL-hydrazine Hydrochloride

This guide provides a comprehensive, technically-grounded framework for the mass spectrometric analysis of this compound. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond standard protocols to explain the fundamental principles and causal reasoning behind methodological choices. We will explore the entire analytical workflow, from sample preparation and chromatographic separation to mass analysis and data interpretation, ensuring a robust and self-validating approach to the characterization of this important chemical entity.

This compound is a versatile chemical building block with significant applications in pharmaceutical development and organic synthesis.[1] Its unique biphenyl scaffold and reactive hydrazine group make it a valuable precursor for synthesizing biologically active molecules, including novel anti-cancer agents.[1] Given its role as a key intermediate, the ability to accurately identify, quantify, and assess the purity of this compound is paramount. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity, selectivity, and structural elucidation capabilities.

This guide will provide the necessary expertise to develop and validate a rigorous LC-MS method for this compound, addressing the specific challenges posed by hydrazine-containing compounds.

Part 1: Foundational Chemistry and Strategic Sample Preparation

A successful analysis begins with a deep understanding of the analyte's properties and the development of a sample preparation strategy that ensures stability and compatibility with the analytical instrumentation.

Core Physicochemical Properties

Understanding the fundamental properties of this compound is the first step in method development. These characteristics dictate choices in solvents, sample handling, and analytical conditions.

PropertyValueSource
Chemical Formula C₁₂H₁₃ClN₂[]
Molecular Weight 220.7 g/mol [1][]
Appearance White to off-white solid[1]
Synonyms (3-phenylphenyl)hydrazine;hydrochloride[]
Storage 0-8 °C[1]

The hydrochloride salt form generally enhances stability and solubility in polar solvents compared to the free base.[3]

The Challenge of Hydrazines and the Rationale for Derivatization

Direct analysis of hydrazine compounds can be problematic. Their high polarity, potential for instability, and poor ionization efficiency can lead to unreliable results.[4] To overcome these hurdles, a chemical derivatization strategy is often employed. This process converts the analyte into a more stable, less polar, and more readily ionizable derivative, thereby improving both chromatographic performance and mass spectrometric sensitivity.[4][5][6]

For Biphenyl-3-YL-hydrazine, the reactive hydrazine moiety (-NH-NH₂) readily reacts with carbonyl compounds (aldehydes or ketones) to form a stable hydrazone.[4][7] Acetone is an inexpensive and effective derivatizing agent for this purpose.[4]

Derivatization_Workflow Analyte Biphenyl-3-YL-hydrazine HCl in Solution (e.g., Methanol) Reagent Add Derivatizing Agent (e.g., Acetone) Analyte->Reagent Step 1 Reaction Incubation (Vortex & Mix) Reagent->Reaction Step 2 Product Stable Hydrazone Derivative Reaction->Product Step 3 Analysis Inject into LC-MS System Product->Analysis Step 4 LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Autosampler 1. Autosampler Injection (Derivatized Sample) Pump 2. LC Pump (Mobile Phase Gradient) Autosampler->Pump Column 3. Phenyl Column (Analyte Separation) Pump->Column IonSource 4. ESI Source (Ionization) Column->IonSource MassAnalyzer1 5. Mass Analyzer (Q1) (Precursor Ion Selection) IonSource->MassAnalyzer1 CollisionCell 6. Collision Cell (Q2) (Fragmentation) MassAnalyzer1->CollisionCell MassAnalyzer2 7. Mass Analyzer (Q3) (Product Ion Scan) CollisionCell->MassAnalyzer2 Detector 8. Detector (Signal Acquisition) MassAnalyzer2->Detector Fragmentation_Pathway Parent Precursor Ion [M+H]⁺ m/z 225.14 Frag1 Loss of Phenyl [M+H - C₆H₅]⁺ m/z 168.08 Parent->Frag1 CID Frag2 N-N Cleavage [M+H - C₃H₅N]⁺ m/z 154.09 Parent->Frag2 CID Frag3 Phenyl Cation [C₆H₅]⁺ m/z 77.04 Frag1->Frag3 Further Fragmentation

References

An In-Depth Technical Guide to the Crystal Structure of Biphenyl-3-YL-hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: This guide is designed to provide a comprehensive overview of the structural characteristics of Biphenyl-3-YL-hydrazine hydrochloride. As of the latest literature and database search, a definitive, publicly available crystal structure for this specific compound has not been reported. This guide, therefore, serves a dual purpose: first, to provide a detailed, field-proven protocol for determining its crystal structure, and second, to offer an expert-driven prediction of its key structural features based on established crystallographic principles and data from closely related analogues.

The Imperative of Crystal Structure in Drug Development

In the realm of pharmaceutical sciences, the precise three-dimensional arrangement of atoms in a solid-state material—its crystal structure—is of paramount importance. This atomic blueprint dictates a cascade of physicochemical properties critical to a drug's efficacy and manufacturability, including solubility, dissolution rate, stability, hygroscopicity, and bioavailability. For a molecule like this compound, which serves as a versatile building block in the synthesis of therapeutic agents, understanding its crystal packing and intermolecular interactions is fundamental to controlling its reactivity, optimizing its formulation, and ensuring the reproducibility of its synthetic applications.

Experimental Determination of Crystal Structure: A Self-Validating Protocol

The gold standard for elucidating the atomic arrangement of a crystalline solid is Single-Crystal X-ray Diffraction (SCXRD).[1][2] This technique provides unambiguous information on bond lengths, bond angles, torsion angles, and the nature of intermolecular interactions. The following protocol outlines the necessary steps to determine the crystal structure of this compound.

The Art and Science of Crystallization

The primary bottleneck in SCXRD is often the growth of a high-quality single crystal.[3] The ideal crystal should be a well-ordered, single lattice, typically larger than 0.1 mm in all dimensions, and free from significant defects.[2] Given that this compound is a salt, careful selection of solvents is crucial.

Step-by-Step Crystallization Protocol:

  • Purity Assurance: Begin with the highest purity sample of this compound available. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder.

  • Solvent Screening: The goal is to find a solvent or solvent system in which the compound is sparingly soluble.[4]

    • Test solubility in a range of solvents of varying polarity (e.g., methanol, ethanol, acetonitrile, water, and mixtures thereof).

    • A good starting point is a solvent in which the compound dissolves when heated but has lower solubility at room temperature or upon cooling.

  • Crystal Growth Techniques: Several methods can be employed, with vapor diffusion being particularly successful for small organic molecules.[5][6]

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation in a clean vial. Cover the vial with a perforated cap or parafilm to allow for slow solvent evaporation over several days.

    • Slow Cooling: Create a saturated solution in a suitable solvent at an elevated temperature. Allow the solution to cool to room temperature slowly, followed by further cooling in a refrigerator or freezer.[6]

    • Vapor Diffusion (Recommended): a. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) in a small, open vial. b. Place this vial inside a larger, sealed container (e.g., a beaker covered with a watch glass) that contains a larger volume of a "poor" solvent (in which the compound is insoluble, but the "good" solvent is miscible). c. The poor solvent will slowly diffuse into the good solvent, gradually reducing the solubility of the compound and promoting the slow growth of crystals.[7] A common system is dissolving the compound in methanol (good solvent) and using diethyl ether as the diffusing anti-solvent (poor solvent).

Single-Crystal X-ray Diffraction (SCXRD) Workflow

Once a suitable crystal is obtained, it is mounted on a diffractometer for analysis. The process involves irradiating the crystal with a monochromatic X-ray beam and measuring the intensities and positions of the diffracted beams.[1][2]

Workflow for SCXRD Analysis:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms and is rotated in the X-ray beam. A detector, such as a CCD or pixel detector, records the diffraction pattern.[2]

  • Data Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a list of unique reflection intensities.

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit. This iterative process adjusts atomic positions, thermal parameters, and other variables to minimize the difference between the observed and calculated diffraction patterns.

  • Validation and Analysis: The final structure is validated using established crystallographic criteria and analyzed to determine its geometric and supramolecular features.

The following diagram illustrates the comprehensive workflow from compound to final crystal structure.

G cluster_0 Phase 1: Crystallization cluster_1 Phase 2: X-ray Diffraction cluster_2 Phase 3: Structure Determination Purification High-Purity Compound SolventScreen Solvent Screening Purification->SolventScreen Dissolution CrystalGrowth Crystal Growth (e.g., Vapor Diffusion) SolventScreen->CrystalGrowth Supersaturation Mounting Crystal Mounting CrystalGrowth->Mounting Harvesting DataCollection Data Collection (Diffractometer) Mounting->DataCollection X-ray Irradiation DataReduction Data Reduction DataCollection->DataReduction Integration & Scaling StructureSolution Structure Solution (Phase Problem) DataReduction->StructureSolution Intensity Data Refinement Model Refinement StructureSolution->Refinement Iterative Fitting Validation Validation & Analysis Refinement->Validation Final Model FinalStructure Final Crystal Structure Validation->FinalStructure

Caption: Experimental workflow for crystal structure determination.

Predicted Structural Features of this compound

In the absence of experimental data, we can predict the structural characteristics of this compound by drawing parallels with related compounds whose crystal structures have been determined.

Molecular Conformation

The conformation of the Biphenyl-3-YL-hydrazine cation will be primarily defined by the torsion angle between the two phenyl rings.

  • Biphenyl Twist: Unsubstituted biphenyl in the solid state is nearly planar, but in the gas phase, it adopts a twisted conformation with a dihedral angle of about 45°.[8][9] This twist is a compromise between the stabilizing effect of π-conjugation (favoring planarity) and the destabilizing steric repulsion between the ortho-hydrogen atoms.[10] For 3-substituted biphenyls, this dihedral angle is expected to be similar, as the substituent is not in a sterically hindered ortho position.

  • Hydrazinium Group: The hydrazine moiety will be protonated, forming a hydrazinium cation (-NH-NH3+). The geometry around the nitrogen atoms is expected to be roughly tetrahedral.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing will be dominated by a network of strong hydrogen bonds, complemented by weaker interactions.

  • Hydrogen Bonding: The hydrazinium group is an excellent hydrogen bond donor, while the chloride anion is an excellent acceptor. We can confidently predict a robust network of N-H···Cl hydrogen bonds.[11][12] These interactions will be the primary drivers of the crystal packing, linking cations and anions into a stable three-dimensional lattice.

  • π-π Stacking: The biphenyl groups provide extended aromatic surfaces capable of engaging in π-π stacking interactions.[13] These interactions are likely to be of the parallel-displaced or T-shaped type, rather than a direct face-to-face sandwich arrangement, to minimize electrostatic repulsion.[14][15] These stacking interactions will likely organize the cations into columns or layers within the crystal.

The diagram below conceptualizes the key intermolecular forces anticipated in the crystal lattice.

G cluster_cation1 cluster_anion cluster_cation2 Biphenyl1 Biphenyl-3-YL Hydrazinium1 -NH-NH₃⁺ Biphenyl2 Biphenyl-3-YL Biphenyl1->Biphenyl2 π-π Stacking (Parallel Displaced) Chloride Cl⁻ Hydrazinium1->Chloride N-H···Cl Hydrogen Bond Hydrazinium2 -NH-NH₃⁺ Hydrazinium2->Chloride N-H···Cl Hydrogen Bond

Caption: Predicted intermolecular interactions.
Summary of Predicted Structural Data

The following table summarizes the anticipated ranges for key geometric parameters, based on analogous structures found in the literature.

ParameterPredicted Value/RangeRationale/Reference Analogue
Intramolecular Geometry
C-C (aromatic) bond length1.38 - 1.40 ÅTypical for phenyl rings.
C-C (inter-ring) bond length1.48 - 1.50 ÅStandard sp2-sp2 single bond.[8]
C-N bond length1.45 - 1.48 ÅTypical for an aromatic C to amine N bond.
N-N bond length1.45 - 1.47 ÅStandard N-N single bond in hydrazinium.[16]
Biphenyl Dihedral Angle40° - 55°Steric hindrance vs. conjugation.[8][10]
Intermolecular Interactions
N-H···Cl Hydrogen Bond Distance3.0 - 3.3 ÅBased on known hydrazine hydrochloride structures.[11]
π-π Stacking (Centroid-to-Centroid)3.4 - 3.8 ÅTypical for parallel-displaced aromatic stacking.[14]

Conclusion

While a definitive crystal structure of this compound remains to be experimentally determined and published, a robust framework exists for its elucidation. The protocols for crystallization and single-crystal X-ray diffraction outlined in this guide provide a clear path for researchers to obtain this crucial data. Based on a thorough analysis of structurally related compounds, we can confidently predict a structure dominated by a strong N-H···Cl hydrogen-bonding network and supplemented by π-π stacking of the biphenyl moieties. The experimental verification of these features is a necessary and valuable step in fully characterizing this important synthetic intermediate, paving the way for its more effective use in drug discovery and materials science.

References

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability of Biphenyl-3-YL-hydrazine Hydrochloride Under Acidic Conditions

Foreword: Navigating the Nuances of Arylhydrazine Stability

In the landscape of pharmaceutical development, the stability of an active pharmaceutical ingredient (API) is not merely a regulatory checkbox; it is the bedrock of safety, efficacy, and formulation design. This compound stands as a valuable and versatile building block in medicinal chemistry, prized for its role in synthesizing a range of biologically active molecules.[1] However, as with many hydrazine derivatives, its journey through development is shadowed by questions of chemical stability, particularly in the acidic environments encountered during formulation or gastrointestinal transit.

This guide is engineered to move beyond a superficial overview. It is a deep dive into the core principles governing the stability of this compound in acidic media. We will dissect the "why" behind the experimental protocols, offering a narrative grounded in mechanistic chemistry and validated by robust analytical strategies. This document is crafted for the discerning scientist who requires not just a method, but a comprehensive understanding of the molecule's behavior. While specific kinetic data for this compound is not abundant in public literature, the principles outlined herein are derived from extensive studies on analogous arylhydrazines and provide a robust framework for investigation.

Part 1: The Chemical Identity and Inherent Reactivity of this compound

Molecular Structure and Physicochemical Profile

At its core, this compound is an arylhydrazine. The biphenyl moiety imparts significant hydrophobicity and potential for π-π stacking interactions, while the hydrazine group (-NHNH2) is the locus of its reactivity and, consequently, its instability. The hydrochloride salt form enhances aqueous solubility, a common strategy for drug candidates.

Caption: Chemical Structure of this compound.

The Hydrazine Moiety: A Double-Edged Sword

The hydrazine functional group is nucleophilic, basic, and readily undergoes oxidation. This reactivity is key to its synthetic utility but also predisposes it to degradation. Under acidic conditions, the primary concern is acid-catalyzed hydrolysis. It is a well-documented phenomenon that hydrazines can be unstable in aqueous solutions, with the rate of degradation being influenced by pH, temperature, and the presence of catalysts like metal ions.[2] For many hydrazine-containing drugs, such as hydralazine, maximum stability is often found in a narrow, mildly acidic pH range (e.g., pH 3.5), with stability decreasing in more strongly acidic or alkaline conditions.[3][4]

Part 2: The Mechanism of Acid-Catalyzed Degradation

Understanding the degradation pathway is fundamental to designing mitigation strategies and developing appropriate analytical methods. The acid-catalyzed hydrolysis of an arylhydrazine is a classic example of nucleophilic attack on a protonated species.

The Hydrolysis Pathway

The generally accepted mechanism for the hydrolysis of similar compounds involves two critical steps:

  • Protonation: In an acidic medium, the terminal nitrogen of the hydrazine moiety is protonated, forming a hydrazinium ion. This protonation increases the electrophilicity of the nitrogen-nitrogen bond and the adjacent carbon of the aromatic ring.

  • Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the carbon atom of the biphenyl ring attached to the hydrazine group. This is followed by a series of proton transfers and eventual cleavage of the C-N bond.

The ultimate degradation products are the corresponding phenol (biphenyl-3-ol) and hydrazine. The released hydrazine may itself be unstable and undergo further reactions.

G A Biphenyl-3-YL-hydrazine B Protonated Hydrazine (Biphenyl-3-YL-hydrazinium) A->B + H+ C Carbinolamine-like Intermediate B->C + H2O (Nucleophilic Attack) D Biphenyl-3-ol + Hydrazine C->D - NH2NH3+ (C-N Cleavage)

Caption: Proposed pathway for acid-catalyzed hydrolysis.

Part 3: A Validated Experimental Workflow for Stability Assessment

A forced degradation study is not merely about destroying the molecule; it's about controlled decomposition to understand its liabilities.[5][6] The protocol described below is a self-validating system designed to provide clear, interpretable data on the acid stability of this compound.

Core Objective

To quantify the degradation kinetics of this compound in a standardized acidic medium (0.1 N HCl) at an elevated temperature (e.g., 60°C) and to identify the primary degradation products using a stability-indicating HPLC method.

Mandatory Visualization: The Experimental Workflow

cluster_prep Preparation cluster_stress Stress Condition cluster_sampling Time-Point Sampling cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in Methanol) initiate Initiate Stress (Dilute stock in 0.1 N HCl to 100 µg/mL) prep_stock->initiate prep_acid Prepare Stress Medium (0.1 N HCl) prep_acid->initiate incubate Incubate at 60°C initiate->incubate sample Withdraw Aliquots (t=0, 2, 4, 8, 24h) incubate->sample quench Quench Reaction (Neutralize with NaOH) sample->quench derivatize Derivatize with Benzaldehyde (Forms stable hydrazone) quench->derivatize hplc Analyze via Stability- Indicating HPLC-UV derivatize->hplc data Quantify Parent Peak & Identify Degradants hplc->data

Caption: Workflow for forced acid degradation study.

Detailed Experimental Protocol

1. Preparation of Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of HPLC-grade methanol.

  • Acidic Stress Medium (0.1 N HCl): Prepare by diluting concentrated HCl in deionized water.

  • Quenching Solution (0.1 N NaOH): Prepare by dissolving sodium hydroxide in deionized water.

  • Derivatizing Reagent (1% Benzaldehyde): Dissolve 100 µL of benzaldehyde in methanol to a final volume of 10 mL.[7]

2. Stress Procedure:

  • To a series of amber glass vials, add 9.5 mL of pre-warmed 0.1 N HCl.

  • Initiate the reaction by adding 0.5 mL of the stock solution to each vial to achieve a final concentration of 50 µg/mL. The t=0 sample is prepared by adding the stock solution to acid and immediately quenching.

  • Place the vials in a thermostatically controlled water bath or oven at 60°C.

  • Withdraw vials at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

3. Sample Preparation for Analysis:

  • Immediately after withdrawal, transfer 1.0 mL of the stressed sample to a clean vial.

  • Add 1.0 mL of 0.1 N NaOH to neutralize the acid and quench the degradation reaction.

  • Add 0.5 mL of the 1% benzaldehyde solution. Vortex and allow to stand for 10 minutes at room temperature to ensure complete formation of the benzalhydrazone derivative.[7][8] This step is critical as it converts the potentially unstable hydrazine into a more stable and highly chromophoric derivative suitable for UV detection.

4. Stability-Indicating HPLC-UV Method:

  • Rationale: A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for accurate quantification of the parent compound.

  • Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (Gradient elution may be required to resolve all peaks).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Determined by scanning the UV spectrum of the derivatized compound (benzalhydrazone), typically in the range of 300-320 nm.

    • Injection Volume: 10 µL

Part 4: Data Interpretation and Presentation

Quantitative Analysis

The percentage of this compound remaining at each time point is calculated relative to the t=0 sample. This data allows for the determination of the degradation kinetics, which often follows first-order behavior.

Data Presentation: Summary Table
Time (hours)Stress Condition% Biphenyl-3-YL-hydrazine HCl RemainingArea of Major Degradant Peak (mAU*s)
00.1 N HCl, 60°C100.0Not Detected
20.1 N HCl, 60°C85.215,340
40.1 N HCl, 60°C71.831,210
80.1 N HCl, 60°C50.155,980
240.1 N HCl, 60°C15.698,750

Note: The data presented is illustrative and representative of a typical acid-labile compound.

Part 5: Advanced Considerations and Troubleshooting

  • Trustworthiness of the Method: The derivatization step is a cornerstone of this protocol's reliability. It transforms the analyte into a stable entity, minimizing variability during the chromatographic run. The stability of the benzalhydrazone derivative itself should be confirmed.

  • Structural Elucidation: For definitive identification of degradation products, tandem Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard. It provides molecular weight information and fragmentation patterns that allow for structural assignment.[9]

  • Oxidative Instability: While this guide focuses on acid hydrolysis, it is crucial to remember that hydrazines are also susceptible to oxidation.[2] Performing experiments under an inert atmosphere (e.g., nitrogen) can help differentiate between hydrolytic and oxidative degradation pathways.

Conclusion

The stability of this compound under acidic conditions is a critical parameter that dictates its viability as a drug candidate and informs its formulation strategy. While inherently susceptible to acid-catalyzed hydrolysis, its degradation can be systematically studied and quantified. The workflow presented in this guide, which combines controlled forced degradation with a robust, derivatization-based HPLC method, provides a scientifically sound and trustworthy approach. By understanding the mechanistic underpinnings of its instability and employing rigorous analytical science, researchers can confidently navigate the challenges associated with this important class of molecules and unlock their full therapeutic potential.

References

An In-Depth Technical Guide to Biphenyl-3-YL-hydrazine Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Biphenyl-3-yl-hydrazine hydrochloride is a versatile chemical intermediate with significant applications in pharmaceutical development, particularly as a building block for novel therapeutic agents, including anti-cancer drugs.[1] Its unique structural features and reactivity make it a valuable tool in organic synthesis for the construction of complex molecules.[1] This guide provides a comprehensive overview of its commercial availability, purity standards, and analytical methodologies for quality control. Furthermore, it delves into the common synthetic routes, potential process-related impurities, and best practices for safe handling and storage, offering a critical resource for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction: The Strategic Importance of this compound

This compound (CAS No. 109221-88-7) is a substituted hydrazine derivative that has garnered interest within the scientific community for its utility in medicinal chemistry and organic synthesis.[1] The biphenyl moiety provides a rigid scaffold that can be strategically functionalized, while the hydrazine group offers a reactive handle for the formation of various heterocyclic systems, such as indoles and pyrazoles, which are prevalent in many biologically active compounds. Its hydrochloride salt form enhances stability and solubility in common laboratory solvents, facilitating its use in a wide range of chemical transformations.[1]

This compound's significance is underscored by its role as a key intermediate in the synthesis of targeted therapeutics.[1] The ability to introduce the biphenyl scaffold via this hydrazine derivative allows for the exploration of structure-activity relationships (SAR) in drug design, aiming to enhance potency, selectivity, and pharmacokinetic properties of new chemical entities. Beyond pharmaceuticals, it also finds applications in material science and analytical chemistry.[1]

Commercial Availability and Supplier Specifications

This compound is commercially available from a number of specialized chemical suppliers. Researchers can source this material in various quantities, from milligrams for initial screening to kilograms for preclinical development. The purity of commercially available batches is typically high, though it is imperative for researchers to scrutinize the certificate of analysis (CoA) from the supplier to ensure it meets the requirements of their specific application.

Below is a comparative table of specifications from prominent suppliers:

SupplierPurity SpecificationAppearanceStorage Conditions
Chem-Impex ≥ 96% (Assay)White to off-white solid0-8 °C
BOC Sciences 95%Data not availableData not available

Note: This data is compiled from publicly available information and may be subject to change. Always refer to the supplier's official documentation for the most current specifications.

Synthesis, Potential Impurities, and Quality Control

A thorough understanding of the synthetic route to this compound is paramount for anticipating potential impurities that may impact experimental outcomes. The most common and industrially scalable method for the preparation of aryl hydrazines is the diazotization of an aniline precursor followed by reduction.

Typical Synthetic Pathway

The synthesis of this compound generally proceeds via a two-step sequence starting from 3-aminobiphenyl:

  • Diazotization: 3-Aminobiphenyl is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid, at low temperatures (0-5 °C). This reaction converts the primary amine into a diazonium salt.

  • Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine. A common reducing agent for this transformation is tin(II) chloride in concentrated hydrochloric acid.[2] Alternatively, sodium sulfite can be employed.[3] The final product, this compound, precipitates from the acidic medium and can be isolated by filtration.

The following diagram illustrates this synthetic workflow:

G cluster_synthesis Synthesis Workflow 3-Aminobiphenyl 3-Aminobiphenyl Diazonium_Salt Biphenyl-3-yl-diazonium chloride 3-Aminobiphenyl->Diazonium_Salt 1. NaNO2, HCl 2. 0-5 °C Product This compound Diazonium_Salt->Product SnCl2, HCl

A typical synthetic route to this compound.
Potential Process-Related Impurities

Several impurities can arise from this synthetic process, which may need to be monitored and controlled in the final product:

  • Unreacted Starting Material: Incomplete diazotization can lead to the presence of residual 3-aminobiphenyl in the final product.

  • Positional Isomers: The starting material, 3-aminobiphenyl, may contain isomeric impurities (e.g., 2-aminobiphenyl, 4-aminobiphenyl) which would be carried through the synthesis to form the corresponding hydrazine isomers.

  • Byproducts of Diazotization: Side reactions during diazotization, especially if the temperature is not strictly controlled, can lead to the formation of phenolic byproducts (e.g., 3-hydroxybiphenyl).

  • Over-reduction Products: Harsh reduction conditions could potentially lead to the cleavage of the N-N bond, resulting in the formation of 3-aminobiphenyl.

  • Residual Solvents and Reagents: Inorganic salts and residual solvents from the reaction and workup may also be present.

The relationship between the synthesis steps and potential impurities is depicted below:

G cluster_process Synthesis Process cluster_impurities Potential Impurities Start 3-Aminobiphenyl Step1 Diazotization Start->Step1 Imp1 Unreacted 3-Aminobiphenyl Start->Imp1 Incomplete Reaction Imp2 Isomeric Hydrazines Start->Imp2 Impure Starting Material Intermediate Diazonium Salt Step1->Intermediate Imp3 3-Hydroxybiphenyl Step1->Imp3 Side Reaction Step2 Reduction Intermediate->Step2 Final Biphenyl-3-YL-hydrazine hydrochloride Step2->Final Imp4 Residual Tin Salts Step2->Imp4 From Reagent

Origin of potential impurities in the synthesis process.

Analytical Methods for Purity Determination

To ensure the quality and consistency of this compound, a robust analytical testing protocol is essential. High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for this purpose.

Recommended HPLC Method for Purity Analysis

The following is a general-purpose Reverse-Phase HPLC (RP-HPLC) method suitable for the analysis of this compound and its potential impurities.

Instrumentation and Columns:

  • An HPLC system equipped with a UV detector.

  • A C18 column (e.g., Waters X-Bridge C18) is often a good starting point.[4]

Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • A gradient elution is typically employed to ensure the separation of impurities with a wide range of polarities.

Detection:

  • UV detection at a wavelength where the analyte and key impurities have significant absorbance (e.g., 254 nm).

Step-by-Step Experimental Protocol for HPLC Analysis
  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare the sample to be analyzed at the same concentration as the standard in the same diluent.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Gradient Program:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Linear gradient to 5% A, 95% B

      • 25-30 min: Hold at 5% A, 95% B

      • 30.1-35 min: Return to 95% A, 5% B (re-equilibration)

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Processing: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks.

The following diagram outlines the workflow for HPLC purity analysis:

G cluster_workflow HPLC Purity Analysis Workflow Prep Sample and Standard Preparation Inject HPLC Injection Prep->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Analyze Data Analysis and Purity Calculation Detect->Analyze

Workflow for the HPLC analysis of this compound.

Safe Handling and Storage

As with all hydrazine derivatives, this compound should be handled with care, following established laboratory safety protocols.

Handling:

  • Use only in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]

  • Avoid inhalation of dust and contact with skin and eyes.[1]

  • In case of contact, rinse the affected area immediately with plenty of water.[2]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1]

  • The recommended storage temperature is between 0-8 °C to maintain long-term stability.[1]

  • Protect from light and moisture.[1]

Conclusion

This compound is a chemical of significant value to the pharmaceutical and chemical industries. A comprehensive understanding of its commercial availability, purity, synthesis, and handling is crucial for its effective and safe utilization in research and development. The analytical methods outlined in this guide provide a framework for ensuring the quality of this important building block, thereby supporting the advancement of new technologies and therapeutics.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Biphenyl-Substituted Indoles via Fischer Indolization Using Biphenyl-3-YL-hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Biphenyl-Indoles in Modern Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of a vast array of natural products and synthetic pharmaceuticals.[1] Its versatile structure allows for a wide range of biological activities, making it a privileged motif in drug design.[2] When functionalized with a biphenyl moiety, the resulting biphenyl-indole derivatives often exhibit enhanced pharmacological profiles, including applications as anticancer, antimicrobial, and anti-inflammatory agents.[3] The Fischer indole synthesis, a classic and robust method discovered by Hermann Emil Fischer in 1883, remains a highly relevant and widely utilized transformation for constructing the indole nucleus from arylhydrazines and carbonyl compounds under acidic conditions.[4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of biphenyl-3-yl-hydrazine hydrochloride in the Fischer indole synthesis. We will delve into the mechanistic intricacies of this reaction, provide a detailed experimental protocol for the synthesis of a representative biphenyl-indole, and discuss the significant applications of this structural class in contemporary drug discovery.

Mechanistic Insights: The Journey from Hydrazine to Indole

The Fischer indole synthesis is a sophisticated cascade of acid-catalyzed reactions.[5] Understanding the underlying mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The process can be delineated into several key stages:

  • Hydrazone Formation: The synthesis initiates with the condensation of this compound with a carbonyl compound (an aldehyde or ketone) to form the corresponding hydrazone. This reaction is typically reversible and is driven forward by the removal of water.[5]

  • Tautomerization to Ene-hydrazine: The newly formed hydrazone undergoes tautomerization to its more reactive ene-hydrazine isomer. This step is crucial as it sets the stage for the key bond-forming event.[4]

  • [5][5]-Sigmatropic Rearrangement: Under acidic catalysis, the ene-hydrazine undergoes a[5][5]-sigmatropic rearrangement, a concerted pericyclic reaction that forms a new carbon-carbon bond and breaks the weak nitrogen-nitrogen bond. This is often the rate-determining step of the synthesis.[6]

  • Aromatization and Cyclization: The intermediate from the sigmatropic rearrangement rearomatizes, followed by an intramolecular nucleophilic attack of an amino group onto an imine, leading to a cyclic aminal.

  • Elimination of Ammonia: The final step involves the acid-catalyzed elimination of an ammonia molecule from the cyclic aminal, resulting in the formation of the stable, aromatic indole ring.[5]

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_product Final Product Biphenyl-3-yl-hydrazine Biphenyl-3-yl-hydrazine Hydrazone Hydrazone Biphenyl-3-yl-hydrazine->Hydrazone Condensation (+ Carbonyl, -H2O) Carbonyl Compound Carbonyl Compound Carbonyl Compound->Hydrazone Ene-hydrazine Ene-hydrazine Hydrazone->Ene-hydrazine Tautomerization Cyclic Aminal Cyclic Aminal Ene-hydrazine->Cyclic Aminal [3,3]-Sigmatropic Rearrangement & Cyclization Biphenyl-Indole Biphenyl-Indole Cyclic Aminal->Biphenyl-Indole Elimination of NH3

Figure 1: Mechanistic workflow of the Fischer indole synthesis.

Experimental Protocol: Synthesis of 6-Phenyl-1H-indole-2-carboxylic acid

This protocol details a representative synthesis of a biphenyl-substituted indole, 6-phenyl-1H-indole-2-carboxylic acid, using this compound and pyruvic acid.

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Stoichiometric Ratio
This compoundC₁₂H₁₃ClN₂220.7010.01.0
Pyruvic acidC₃H₄O₃88.0611.01.1
Glacial Acetic AcidC₂H₄O₂60.05-Solvent
Polyphosphoric Acid (PPA)H(n+2)P(n)O(3n+1)--Catalyst/Solvent
Ethyl AcetateC₄H₈O₂88.11-Extraction Solvent
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01-Neutralizing Agent
Anhydrous Sodium SulfateNa₂SO₄142.04-Drying Agent

Step-by-Step Procedure:

  • Hydrazone Formation (In Situ):

    • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.21 g, 10.0 mmol) and glacial acetic acid (20 mL).

    • Stir the mixture at room temperature until the hydrazine salt is fully dissolved.

    • Add pyruvic acid (0.97 g, 11.0 mmol) dropwise to the solution.

    • Heat the reaction mixture to 80°C and stir for 1 hour to facilitate the formation of the hydrazone. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Fischer Cyclization:

    • After the formation of the hydrazone, carefully add polyphosphoric acid (PPA) (approximately 10 g) to the reaction mixture. Caution: The addition of PPA is exothermic.

    • Increase the temperature of the reaction mixture to 120°C and stir vigorously for 2-3 hours. Monitor the progress of the cyclization by TLC.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the cooled mixture into a beaker containing 200 mL of ice-water with stirring. A precipitate should form.

    • Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude 6-phenyl-1H-indole-2-carboxylic acid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes).

Expected Yield: The yield of the final product can vary depending on the reaction scale and purification method, but yields in the range of 60-80% are typically expected for this type of transformation.

Applications in Drug Development: The Promise of Biphenyl-Indoles

The biphenyl-indole scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity.[7] This versatility has led to the development of numerous compounds with significant therapeutic potential.

  • Anticancer Agents: Many biphenyl-indole derivatives have demonstrated potent anticancer activity. For instance, certain compounds act as tubulin polymerization inhibitors, disrupting the formation of microtubules in cancer cells and leading to cell cycle arrest and apoptosis.[3]

  • Neurodegenerative Diseases: The structural features of biphenyl-indoles make them suitable candidates for targeting protein aggregates associated with neurodegenerative diseases like Alzheimer's. Some derivatives have shown high binding affinity for amyloid-beta (Aβ) plaques, suggesting their potential as diagnostic imaging agents or therapeutic agents to prevent plaque formation.[3]

  • Antimicrobial and Antiviral Agents: The indole nucleus is a common feature in many antimicrobial and antiviral drugs. The addition of a biphenyl group can enhance the lipophilicity and target engagement of these molecules, leading to improved efficacy.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low Yield of Indole Incomplete hydrazone formation.Ensure the carbonyl compound is of high purity. Increase the reaction time or temperature for the hydrazone formation step.
Inefficient cyclization.Use a stronger acid catalyst (e.g., Eaton's reagent) or a higher reaction temperature. Ensure efficient stirring, especially with viscous PPA.
Formation of Byproducts Side reactions due to harsh acidic conditions.Use a milder acid catalyst (e.g., zinc chloride in a high-boiling solvent). Optimize the reaction time and temperature to minimize degradation of the product.
Regioselectivity issues if an unsymmetrical ketone is used.This protocol uses pyruvic acid, which avoids regioselectivity issues. For unsymmetrical ketones, the direction of cyclization can be influenced by the steric and electronic nature of the substituents.
Difficult Purification Presence of polymeric materials or highly colored impurities.Perform a preliminary filtration through a short plug of silica gel to remove baseline impurities before column chromatography or recrystallization.

Conclusion

The Fischer indole synthesis remains a powerful and adaptable tool for the synthesis of complex indole derivatives. The use of this compound provides a direct route to biphenyl-substituted indoles, a class of compounds with significant potential in drug discovery and development. The protocol and insights provided in these application notes are intended to serve as a valuable resource for scientists working at the forefront of medicinal chemistry, enabling the efficient synthesis and exploration of this important chemical space.

References

Application Notes and Protocols: Biphenyl-3-YL-hydrazine Hydrochloride in Suzuki-Miyaura Cross-Coupling for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Biphenylhydrazines in Medicinal Chemistry

The biphenyl moiety is a privileged scaffold in modern drug discovery, appearing in a multitude of approved therapeutics and clinical candidates.[1][2] Its rigid, well-defined geometry allows for precise spatial orientation of functional groups, facilitating high-affinity interactions with biological targets. When coupled with a hydrazine functional group, the resulting biphenyl-hydrazine building block becomes a versatile precursor for a range of heterocyclic structures, most notably carbazoles, which themselves exhibit significant biological activities.[3]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[4][5] Its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives have cemented its role in both academic and industrial research.[6]

This application note provides a detailed guide for researchers, medicinal chemists, and process development scientists on the utilization of biphenyl-3-yl-hydrazine hydrochloride in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic rationale, provide detailed experimental protocols, and discuss the subsequent transformation of the coupling products into valuable carbazole derivatives.

Mechanism and Rationale: Navigating the Catalytic Cycle with a Hydrazine Substituent

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[7][8] The key steps are:

  • Oxidative Addition: The active Pd(0) species inserts into the carbon-halogen bond of the aryl halide (in this case, an appropriately substituted bromo- or iodobiphenyl precursor to biphenyl-3-yl-hydrazine). This forms a Pd(II) intermediate.

  • Transmetalation: The organoboron species (e.g., a phenylboronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the catalytically active Pd(0) species.

The presence of the hydrazine group on the biphenyl substrate introduces specific challenges and considerations:

  • Basicity of the Hydrazine: The hydrazine moiety is nucleophilic and can potentially coordinate to the palladium center, potentially inhibiting catalytic activity.

  • Hydrochloride Salt: The use of the hydrochloride salt necessitates the use of a sufficient excess of base to both neutralize the salt and facilitate the transmetalation step.

Two primary strategies can be employed to address these challenges: direct coupling of the hydrochloride salt with adjusted stoichiometry of the base, or a protection/deprotection sequence.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R²-B(OR)₃⁻ pd2_biaryl R¹-Pd(II)L₂-R² transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² reductive_elimination->product boronic_acid R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ boronic_acid->boronate + OH⁻ boronate->transmetalation

Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction.

Experimental Protocols

Protocol 1: Direct Coupling of this compound

This protocol is designed for the direct use of the hydrochloride salt, compensating with an increased amount of base.

Materials:

  • This compound

  • Aryl boronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 3-4 equivalents)

  • Solvent (e.g., 1,4-dioxane/water 4:1, or DMF/water 9:1)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the aryl boronic acid (1.2 eq), and the base (3-4 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst under a positive flow of the inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: N-Tosyl Protection, Suzuki Coupling, and Deprotection

This approach may provide higher yields and a cleaner reaction profile by preventing potential catalyst inhibition by the free hydrazine.

Step 1: N-Tosyl Protection

  • Dissolve this compound in a suitable solvent (e.g., dichloromethane or THF).

  • Add a base (e.g., triethylamine or pyridine, 2.2 eq) to neutralize the hydrochloride and scavenge the HCl produced.

  • Cool the solution to 0 °C and slowly add p-toluenesulfonyl chloride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Perform an aqueous workup and purify the resulting N'-tosyl-biphenyl-3-yl-hydrazine.

Step 2: Suzuki-Miyaura Coupling of the N-Tosyl Protected Hydrazine

  • Follow the procedure in Protocol 1, using the N'-tosyl-biphenyl-3-yl-hydrazine as the starting material and 2-3 equivalents of base.

Step 3: Deprotection of the N-Tosyl Group

  • Several methods can be employed for the deprotection of the tosyl group, such as using HBr in acetic acid or reductive cleavage with reagents like samarium(II) iodide.[9] The choice of method will depend on the functional group tolerance of the coupled product.

Table 1: Comparison of Reaction Parameters
ParameterProtocol 1 (Direct)Protocol 2 (Protected)Rationale
Starting Material Biphenyl-3-yl-hydrazine HClN'-tosyl-biphenyl-3-yl-hydrazineDirect use is more atom-economical; protection can prevent side reactions.
Base Equivalents 3 - 42 - 3Extra base needed to neutralize the HCl salt in the direct approach.
Catalyst Loading Potentially higher (3-5 mol%)Typically lower (2-3 mol%)Free hydrazine may require a higher catalyst loading.
Reaction Profile May have more side productsGenerally cleaner reactionProtection prevents coordination of hydrazine to the palladium catalyst.
Overall Steps 13 (Protection, Coupling, Deprotection)The direct approach is more step-efficient.

Application in Heterocycle Synthesis: The Cadogan Cyclization to Carbazoles

The biaryl hydrazine products from the Suzuki-Miyaura coupling are valuable intermediates for the synthesis of carbazoles via the Cadogan reductive cyclization.[3][10] This reaction typically involves the treatment of a 2-nitrobiphenyl with a trivalent phosphorus reagent, like triphenylphosphine or triethyl phosphite, at elevated temperatures. In the context of our product, the hydrazine moiety can be transformed into a suitable precursor for cyclization. A common strategy involves the in-situ generation of a diazonium salt from the hydrazine, which can then undergo cyclization.

Experimental Workflow: From Suzuki Coupling to Carbazole

Workflow start Biphenyl-3-yl-hydrazine HCl + Aryl Boronic Acid suzuki Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent, Heat) start->suzuki purification1 Workup & Purification suzuki->purification1 intermediate Aryl-biphenyl-hydrazine Intermediate cyclization Cadogan Reductive Cyclization (e.g., PPh₃, Heat) intermediate->cyclization purification2 Workup & Purification cyclization->purification2 product Substituted Carbazole Product purification1->intermediate purification2->product

Figure 2: Experimental workflow from Suzuki-Miyaura coupling to carbazole synthesis.

Conclusion and Future Perspectives

The Suzuki-Miyaura cross-coupling of this compound offers a convergent and flexible route to novel biaryl hydrazine scaffolds. These intermediates are of significant interest in medicinal chemistry, particularly as precursors to biologically active carbazole derivatives. While the direct coupling of the hydrochloride salt presents a more step-economical approach, the protection of the hydrazine moiety as a tosylamide can lead to cleaner reactions and potentially higher yields. The choice of strategy will depend on the specific substrate, the scale of the reaction, and the desired purity of the final product. The protocols and rationale presented herein provide a solid foundation for researchers to explore and optimize these valuable transformations in their own drug discovery and development programs.

References

Application Note: Strategic Synthesis of Indole-Based Kinase Inhibitors Using Biphenyl-3-YL-hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This has established them as a critical class of therapeutic targets.[1] The indole scaffold is a privileged structure in medicinal chemistry, forming the core of many potent kinase inhibitors.[2] This application note provides a detailed guide for researchers and drug development professionals on the strategic use of Biphenyl-3-YL-hydrazine hydrochloride as a key starting material for the synthesis of biphenyl-substituted indole derivatives, a promising class of kinase inhibitors. We will delve into the foundational Fischer indole synthesis, providing a mechanistic overview, a detailed experimental protocol, characterization guidelines, and a discussion of the broader applications in kinase inhibitor design.

Reagent Profile: this compound

This compound is a versatile chemical building block essential for synthesizing complex heterocyclic structures.[3] Its biphenyl moiety provides a valuable scaffold for establishing crucial interactions within the ATP-binding pocket of various kinases, while the hydrazine group is primed for cyclization reactions.

Property Value Reference
CAS Number 109221-88-7[3]
Molecular Formula C₁₂H₁₂N₂·HCl[3]
Molecular Weight 220.7 g/mol [3]
Appearance White to off-white solid[3]
Storage Store at 0-8 °C, under an inert atmosphere, protected from light and air.[3][4]
Critical Safety & Handling Protocols

Hydrazine derivatives are potent reagents and require careful handling to ensure laboratory safety. This compound and similar reagents are classified as toxic if swallowed, in contact with skin, or if inhaled, and are suspected of causing genetic defects and cancer.[4][5][6]

Core Safety Precautionary Statements:

  • P201 & P202: Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[5]

  • P260 & P261: Do not breathe dust, mist, or vapors.[5][6]

  • P270 & P271: Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area.[5]

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[5][6]

  • Engineering Controls: All manipulations must be performed in a certified chemical fume hood to ensure adequate ventilation.[4][7]

  • Handling: Use anti-static and spark-proof equipment where possible. Avoid dust formation.[7]

  • Disposal: Dispose of contaminated materials and waste as hazardous chemical waste in accordance with local, regional, and national regulations.[4]

The Fischer Indole Synthesis: A Cornerstone Reaction

The Fischer indole synthesis is a classic and reliable acid-catalyzed reaction that forms an indole from an arylhydrazine and a carbonyl compound (aldehyde or ketone).[8][9] This reaction is fundamental to creating the indole core of many kinase inhibitors.

Reaction Mechanism Explained

The reaction proceeds through several distinct, mechanistically significant steps. Understanding this pathway is crucial for troubleshooting and optimizing reaction conditions. The process begins with the condensation of the arylhydrazine with a carbonyl compound to form a hydrazone. This intermediate then undergoes a cascade of transformations, including tautomerization and a key[10][10]-sigmatropic rearrangement, ultimately leading to the aromatic indole ring after the elimination of ammonia.[8][11]

Fischer_Indole_Mechanism cluster_start Step 1: Hydrazone Formation cluster_rearrange Step 2: Tautomerization & Rearrangement cluster_cyclize Step 3: Cyclization & Aromatization A Aryl Hydrazine + Ketone/Aldehyde B Arylhydrazone A->B Condensation (-H₂O) C Ene-hydrazine (Tautomer) B->C H⁺ Tautomerization D Di-imine Intermediate C->D [3,3]-Sigmatropic Rearrangement E Cyclized Aminal D->E Rearomatization & Cyclization F Indole Product E->F Elimination (-NH₃)

Fig 1. Mechanistic pathway of the Fischer indole synthesis.

Experimental Protocol: Synthesis of a Biphenyl-Indole Scaffold

This section provides a detailed, step-by-step protocol for the synthesis of 7-Biphenyl-1,2,3,4-tetrahydro-9H-carbazole , a representative kinase inhibitor scaffold, from this compound and cyclohexanone.

Synthesis Workflow

The synthesis is a one-pot procedure where the initial hydrazone formation is followed directly by acid-catalyzed indolization without isolation of the intermediate.[10]

Synthesis_Workflow reagents 1. Reagents - Biphenyl-3-YL-hydrazine HCl - Cyclohexanone - Acetic Acid (Solvent/Catalyst) reaction 2. Reaction - Combine reagents in flask. - Reflux with stirring (e.g., 2-4 hours). - Monitor by TLC. reagents->reaction workup 3. Work-up - Cool reaction mixture. - Neutralize with NaOH (aq). - Extract with organic solvent (e.g., Ethyl Acetate). reaction->workup purify 4. Purification - Dry organic layer (Na₂SO₄). - Concentrate under vacuum. - Purify via column chromatography. workup->purify product 5. Final Product - 7-Biphenyl-1,2,3,4-tetrahydro-9H-carbazole - Characterize (NMR, MS) purify->product

Fig 2. Experimental workflow for the one-pot synthesis.
Materials & Equipment

Reagents Equipment
This compound (1.0 eq.)Round-bottom flask
Cyclohexanone (1.1 eq.)Reflux condenser
Glacial Acetic Acid (Solvent)Magnetic stirrer with heating mantle
Ethyl Acetate (for extraction)Thin-Layer Chromatography (TLC) plates
1M Sodium Hydroxide (for neutralization)Separatory funnel
Saturated NaCl solution (Brine)Rotary evaporator
Anhydrous Sodium Sulfate (Na₂SO₄)Column chromatography setup (Silica gel)
Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.) and cyclohexanone (1.1 eq.).

  • Solvent/Catalyst Addition: Add glacial acetic acid as the solvent. The volume should be sufficient to dissolve the reagents upon heating (e.g., 5-10 mL per gram of hydrazine). Acetic acid serves as both the solvent and the Brønsted acid catalyst.[8][10]

  • Indolization: Heat the mixture to reflux with vigorous stirring. The causality here is that thermal energy is required to overcome the activation energy for the[10][10]-sigmatropic rearrangement, which is often the rate-limiting step.

  • Monitoring: Monitor the reaction's progress using TLC (e.g., with a 4:1 Hexane:Ethyl Acetate eluent). The disappearance of the starting material and the appearance of a new, typically UV-active, product spot indicates reaction progression. Reaction times can vary from 2 to 6 hours.[10]

  • Cooling & Neutralization: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker of cold water and slowly neutralize with 1M aqueous sodium hydroxide solution until the pH is ~7-8. This step quenches the acid catalyst and precipitates the crude product.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent like ethyl acetate.[10] The organic solvent selectively dissolves the desired indole product, separating it from inorganic salts and water-soluble impurities.

  • Washing & Drying: Combine the organic extracts and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic layer. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[10]

  • Purification: The resulting crude solid is purified by column chromatography on silica gel. The choice of eluent depends on the polarity of the product but a gradient of ethyl acetate in hexanes is a common starting point. This step is critical for isolating the pure indole from side products.

Product Characterization & Kinase Inhibition

The identity and purity of the synthesized 7-Biphenyl-1,2,3,4-tetrahydro-9H-carbazole must be confirmed using standard analytical techniques.

Technique Expected Result / Observation
¹H NMR Signals corresponding to aromatic protons of the biphenyl and indole moieties, as well as aliphatic protons from the tetrahydrocarbazole ring system.
¹³C NMR Resonances for all unique carbon atoms, confirming the carbon skeleton.
Mass Spec (MS) A molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the product.
HPLC A single major peak indicating high purity (typically >95% for use in biological assays).
Application in Kinase Inhibition

The synthesized biphenyl-indole scaffold serves as a foundation for developing potent kinase inhibitors. Kinases regulate a vast number of cellular processes by phosphorylating target proteins.[1] Inhibitors typically bind to the ATP pocket, preventing this phosphorylation event and halting the signaling cascade.[12] The biphenyl group can form favorable interactions in hydrophobic regions of the kinase active site, while the indole nitrogen can act as a hydrogen bond donor or acceptor, mimicking the interactions of ATP's adenine ring with the kinase hinge region.[12]

Kinase_Pathway cluster_kinase Kinase Activity GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Biphenyl-Indole Kinase Inhibitor Inhibitor->RAF Inhibition ATP ATP ADP ADP

Fig 3. Simplified kinase signaling pathway showing inhibition.

Further synthetic modifications to the indole nitrogen or other positions on the carbazole ring can be explored to optimize potency and selectivity for specific kinase targets, such as CDKs, VEGFR, or PLK1.[2][13]

Conclusion

This compound is a highly valuable and strategic reagent for the construction of indole-based kinase inhibitors. Through a robust and well-understood protocol like the Fischer indole synthesis, researchers can efficiently access complex molecular scaffolds. By following stringent safety protocols and applying rigorous analytical characterization, novel and potent therapeutic agents can be developed, underscoring the importance of this foundational synthetic approach in modern drug discovery.

References

Application Note: Biphenyl-3-yl-hydrazine Hydrochloride in the Synthesis of Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Utility of Biphenyl-3-yl-hydrazine Hydrochloride

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective antifungal agents. This compound emerges as a valuable and versatile precursor in this endeavor.[1] Its structure combines two key features: the rigid, lipophilic biphenyl moiety, which can enhance binding affinity to biological targets, and the highly reactive hydrazine group, a cornerstone for building diverse heterocyclic systems.[2][3]

This guide details the application of this compound in synthesizing potent antifungal compounds, focusing on the construction of pyrazole-based derivatives. Pyrazole, a five-membered aromatic heterocycle, is a well-established pharmacophore in numerous approved drugs and serves as a core structure in many agents with significant antimicrobial effects.[4] By leveraging the reactivity of the hydrazine functional group, researchers can readily access a library of biphenyl-substituted pyrazoles, a class of compounds that has demonstrated promising antifungal activity.[5]

Part 1: Scientific Rationale and Mechanistic Insight

The Knorr Pyrazole Synthesis: A Reliable Pathway

The primary application of this compound in this context is its role as the key nucleophile in the Knorr pyrazole synthesis.[6] This classic condensation reaction involves a substituted hydrazine and a 1,3-dicarbonyl compound to form a pyrazole ring.[7] The reaction is robust, high-yielding, and proceeds through a well-understood mechanism, making it ideal for medicinal chemistry applications.[8]

Mechanism Overview:

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of the more basic nitrogen of the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by dehydration to form a stable hydrazone intermediate.[7][9]

  • Intramolecular Cyclization: The second, less nucleophilic nitrogen of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion.[8]

  • Dehydration/Aromatization: A final dehydration step occurs, leading to the formation of a thermodynamically stable, aromatic pyrazole ring.[9]

The use of an unsymmetrical 1,3-dicarbonyl can lead to the formation of two regioisomers, a critical consideration in the design of the synthetic strategy.[6]

The Role of the Biphenyl Moiety in Antifungal Activity

The biphenyl group is not merely a structural anchor; it actively contributes to the pharmacological profile of the final compound. Its lipophilicity can facilitate passage through fungal cell membranes. Furthermore, the biphenyl scaffold offers multiple sites for functionalization, allowing for the fine-tuning of steric and electronic properties to optimize interactions with fungal-specific targets, such as enzymes involved in ergosterol biosynthesis.[5]

Part 2: Experimental Protocols & Methodologies

This section provides a detailed, self-validating protocol for the synthesis and evaluation of a representative antifungal agent, 1-(biphenyl-3-yl)-3,5-dimethyl-1H-pyrazole, derived from this compound.

Synthesis of 1-(biphenyl-3-yl)-3,5-dimethyl-1H-pyrazole

This protocol is based on the principles of the Knorr pyrazole synthesis.[6][7]

Reaction Scheme:

Knorr_Pyrazole_Synthesis reactant1 Biphenyl-3-yl-hydrazine Hydrochloride plus + reactant1->plus reactant2 Acetylacetone (1,3-dicarbonyl) plus->reactant2 conditions Ethanol Acetic Acid (cat.) Reflux, 4h reactant2->conditions product 1-(biphenyl-3-yl)-3,5-dimethyl-1H-pyrazole conditions->product

Caption: General reaction scheme for pyrazole synthesis.

Materials and Reagents:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Silica Gel (for column chromatography)

  • Hexanes/Ethyl Acetate solvent system

Step-by-Step Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq).

  • Solvent and Reactant Addition: Add absolute ethanol (approx. 20 mL per gram of hydrazine) to the flask. Stir the suspension. Add acetylacetone (1.1 eq) to the mixture, followed by 3-4 drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4 hours.

    • Causality Insight: Refluxing provides the necessary activation energy for the condensation and cyclization-dehydration steps. The catalytic acid protonates a carbonyl oxygen, making the carbon more electrophilic and accelerating the initial nucleophilic attack by the hydrazine.[9]

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 7:3 Hexanes:Ethyl Acetate mobile phase. Spot the starting material and the reaction mixture. The reaction is complete upon the disappearance of the limiting starting material (hydrazine) and the appearance of a new, typically less polar, product spot.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add ethyl acetate (50 mL) and saturated sodium bicarbonate solution (50 mL).

    • Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate. The organic layer contains the product.

    • Extract the aqueous layer twice more with ethyl acetate (25 mL each).

    • Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.

  • Drying and Filtration: Dry the combined organic layer over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro Antifungal Susceptibility Testing

The synthesized compound's antifungal efficacy can be determined by measuring its Minimum Inhibitory Concentration (MIC) against relevant fungal pathogens like Candida albicans.

Protocol: Broth Microdilution Method

  • Preparation of Stock Solution: Dissolve the purified pyrazole compound in Dimethyl Sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Fungal Inoculum Preparation: Culture C. albicans on Sabouraud Dextrose Agar (SDA). Prepare a suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in RPMI-1640 medium to achieve a range of test concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Add the prepared fungal inoculum to each well. Include a positive control (fungi in medium only) and a negative control (medium only).

  • Incubation: Incubate the plate at 35 °C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible fungal growth is observed.

Part 3: Data Presentation and Workflow Visualization

Sample Antifungal Activity Data

The results from susceptibility testing can be summarized for clarity and comparison.

Compound IDFungal StrainMIC (µg/mL)
BPH-PYR-01Candida albicans31.25
BPH-PYR-01Aspergillus niger62.5
FluconazoleCandida albicans1.0

Note: Data is representative. Actual values must be determined experimentally. Biphenyl-pyrazole derivatives have shown MIC values against C. albicans in the 31.25–62.5 µg/mL range.[5]

Integrated Synthesis and Screening Workflow

The entire process from precursor to biological data can be visualized as a logical flow.

References

Application Notes and Protocols for the One-Pot Synthesis of Heterocyclic Compounds Using Biphenyl-3-YL-hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Biphenyl-Substituted Heterocycles in Modern Chemistry

Heterocyclic compounds form the bedrock of a vast array of functional molecules, from life-saving pharmaceuticals to advanced organic materials.[1][2][3] The introduction of a biphenyl moiety onto a heterocyclic scaffold can significantly enhance the therapeutic efficacy and material properties of the resulting compound. This is due to the biphenyl group's ability to engage in π-stacking interactions, increase molecular rigidity, and modulate lipophilicity, all of which are critical for optimizing interactions with biological targets and tuning photophysical properties.[4] One-pot syntheses, which combine multiple reaction steps into a single operation, offer a streamlined, efficient, and environmentally conscious approach to constructing these complex molecules, minimizing waste and resource consumption.[5][6]

This guide provides detailed protocols and mechanistic insights for the one-pot synthesis of two key classes of biphenyl-substituted heterocyclic compounds—pyrazoles and indoles (including carbazoles)—using biphenyl-3-yl-hydrazine hydrochloride as a versatile starting material.[4] The methodologies presented are grounded in well-established synthetic transformations, namely the Knorr pyrazole synthesis and the Fischer indole synthesis.

Part 1: One-Pot Synthesis of 1-(Biphenyl-3-yl)-Substituted Pyrazoles

Pyrazoles are a prominent class of N-heterocycles with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[7][8][9][10] The most direct route to the pyrazole core is the condensation of a hydrazine with a 1,3-dicarbonyl compound.[11][12][13][14]

Causality of the Experimental Design: The Knorr Pyrazole Synthesis

The one-pot synthesis of 1-(biphenyl-3-yl)-pyrazoles hinges on the acid-catalyzed condensation of this compound with a 1,3-dicarbonyl compound, a classic transformation known as the Knorr pyrazole synthesis.[14] The hydrochloride salt of the hydrazine serves a dual purpose: it enhances the stability of the hydrazine and provides the acidic environment necessary to catalyze the initial condensation with one of the carbonyl groups of the 1,3-dicarbonyl substrate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The choice of solvent is crucial; polar protic solvents like ethanol or acetic acid are often employed to facilitate both the dissolution of the reactants and the proton transfer steps of the mechanism.

Visualizing the Mechanism: Knorr Pyrazole Synthesis

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Biphenylhydrazine Biphenyl-3-yl-hydrazine Hydrazone Hydrazone Intermediate Biphenylhydrazine->Hydrazone Condensation (+ 1,3-Diketone, H+) Diketone 1,3-Diketone Diketone->Hydrazone Cyclic_Intermediate Cyclic Hemiaminal Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole 1-(Biphenyl-3-yl)-pyrazole Cyclic_Intermediate->Pyrazole Dehydration (-H2O) Fischer_Indole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Biphenylhydrazine Biphenyl-3-yl-hydrazine Hydrazone Hydrazone Biphenylhydrazine->Hydrazone Condensation (+ Ketone, H+) Ketone Ketone/Aldehyde Ketone->Hydrazone Enamine Enamine Hydrazone->Enamine Tautomerization Diimine Di-imine Enamine->Diimine [3,3]-Sigmatropic Rearrangement Cyclic_Aminal Cyclic Aminal Diimine->Cyclic_Aminal Cyclization Indole 2-(Biphenyl-3-yl)-indole Cyclic_Aminal->Indole Elimination of NH3

References

Application Note: Optimizing Fischer Indole Synthesis for Substituted Phenylhydrazines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Fischer Indole Synthesis

Since its discovery by Emil Fischer in 1883, the Fischer indole synthesis has remained one of the most reliable and versatile methods for constructing the indole nucleus.[1][2] This heterocyclic scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals, agrochemicals, and biologically active natural products.[2][3][4] The reaction's power lies in its convergent nature, typically involving the acid-catalyzed cyclization of an arylhydrazone, which is readily formed from a substituted phenylhydrazine and a suitable ketone or aldehyde.[5][6]

However, the very versatility of the Fischer synthesis presents a significant challenge: there is no single set of "universal" conditions. The reaction is highly sensitive to the electronic nature of the starting materials, particularly the substituents on the phenylhydrazine ring.[2][7] A failure to account for these electronic effects often leads to low yields, unwanted side reactions, or complete reaction failure.[7][8]

This application note serves as a comprehensive guide for the modern synthetic chemist. It moves beyond a simple recitation of procedures to explain the underlying mechanistic principles that govern the reaction. By understanding why certain conditions are chosen, researchers can rationally design experiments, troubleshoot effectively, and successfully apply the Fischer indole synthesis to a wide range of substituted phenylhydrazines, accelerating drug discovery and development programs.

The Core Mechanism: A Blueprint for Reaction Design

A thorough understanding of the reaction mechanism is paramount for rational optimization. The accepted pathway involves several distinct, acid-mediated transformations that explain the critical role of the catalyst and the influence of substituents.[1][9]

The key steps are:

  • Hydrazone Formation: The reaction initiates with the condensation of a phenylhydrazine and a carbonyl compound (ketone or aldehyde) to form a phenylhydrazone. This step is often performed in situ.[10]

  • Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') isomer.[1][10]

  • [10][10]-Sigmatropic Rearrangement: Following protonation of the enamine, the crucial C-C bond-forming event occurs. This is an irreversible[10][10]-sigmatropic rearrangement, which breaks the weak N-N bond and forms a new bond between the ortho-carbon of the aryl ring and the carbon of the former enamine.[5][9] This is the rate-determining step and is highly sensitive to the electronic properties of the aryl ring.

  • Rearomatization & Cyclization: The resulting di-imine intermediate rapidly rearomatizes. The newly formed aniline-like nitrogen then attacks the imine carbon in an intramolecular cyclization to form a five-membered ring.[11]

  • Ammonia Elimination: Finally, the acid catalyst facilitates the elimination of an ammonia molecule from the cyclic aminal, yielding the thermodynamically stable and aromatic indole ring.[1][10]

Fischer_Indole_Mechanism cluster_start Step 1: Hydrazone Formation cluster_main Acid-Catalyzed Cyclization cluster_end Step 2: Aromatization Start Phenylhydrazine + Ketone/Aldehyde Hydrazone Phenylhydrazone Start->Hydrazone H+ / -H2O Enamine Enamine (Tautomer) Hydrazone->Enamine Tautomerization Protonated Protonated Enamine Enamine->Protonated +H+ Rearrangement [3,3]-Sigmatropic Rearrangement Protonated->Rearrangement Diimine Di-imine Intermediate Rearrangement->Diimine Cyclization Intramolecular Cyclization Diimine->Cyclization Rearomatization Aminal Cyclic Aminal Cyclization->Aminal End Indole Product Aminal->End -NH3 / H+

Figure 1: The reaction mechanism of the Fischer indole synthesis.

The Impact of Phenylhydrazine Substituents on Reaction Conditions

The electronic nature of the substituent(s) on the phenylhydrazine ring directly influences the rate and success of the pivotal[10][10]-sigmatropic rearrangement. The choice of acid catalyst, solvent, and temperature must be adjusted accordingly.

Phenylhydrazines with Electron-Donating Groups (EDGs)

Phenylhydrazines bearing electron-donating groups (e.g., -CH₃, -OCH₃, -NR₂) are considered "activated" substrates.

  • Causality: EDGs increase the electron density of the aromatic ring, making the ortho-carbon more nucleophilic. This accelerates the rate-determining[10][10]-sigmatropic rearrangement, where this carbon attacks the enamine double bond.[11]

  • Experimental Choices: Because the key step is intrinsically faster, milder reaction conditions are generally sufficient and often required to prevent side reactions.

    • Catalysts: Weaker Brønsted acids like acetic acid (which can also serve as the solvent), p-toluenesulfonic acid (p-TsOH), or milder Lewis acids are often effective.[3]

    • Temperature: Lower reaction temperatures are typically employed, often ranging from 80 °C to the reflux temperature of the solvent (e.g., acetic acid at ~118 °C).

  • Trustworthiness Insight: While EDGs facilitate the desired rearrangement, they can also promote undesired side pathways. Computational studies have shown that excessively electron-rich systems can stabilize intermediates that lead to heterolytic N-N bond cleavage, completely shutting down the productive pathway to the indole.[8] Therefore, overly harsh conditions (strong acids, high heat) with activated substrates should be avoided as they can dramatically lower the yield.[7]

Phenylhydrazines with Electron-Withdrawing Groups (EWGs)

Phenylhydrazines with electron-withdrawing groups (e.g., -Cl, -Br, -NO₂, -CF₃) are "deactivated" substrates.

  • Causality: EWGs decrease the electron density of the aryl ring, reducing the nucleophilicity of the ortho-carbon. This significantly slows down the[10][10]-sigmatropic rearrangement, making the reaction more challenging.

  • Experimental Choices: To overcome the higher activation energy barrier, more forcing conditions are necessary.

    • Catalysts: Stronger acid catalysts are required. Brønsted acids like sulfuric acid (H₂SO₄) and polyphosphoric acid (PPA) are common choices. Potent Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃) are also highly effective.[1][12] Eaton's reagent (P₂O₅ in MsOH) is another powerful option for particularly difficult substrates.

    • Temperature: Higher temperatures are generally needed to drive the reaction to completion, often in the range of 100-180 °C or higher, depending on the catalyst and solvent.

A Practical Guide to Reaction Parameters

Selection of Acid Catalyst

The choice of acid is arguably the most critical parameter in the Fischer indole synthesis.[9][12]

Catalyst TypeExamplesTypical SubstratesKey Considerations
Brønsted Acids Acetic Acid (AcOH)Activated (EDG)Often used as both catalyst and solvent. Relatively weak.
p-Toluenesulfonic Acid (p-TsOH)Activated (EDG)Stronger than AcOH, easy to handle solid.[3]
Sulfuric Acid (H₂SO₄)Deactivated (EWG)Strong, can cause charring/side reactions if not controlled.
Polyphosphoric Acid (PPA)Deactivated (EWG)Excellent dehydrating agent, but highly viscous and difficult to stir.[10]
Lewis Acids Zinc Chloride (ZnCl₂)Deactivated (EWG)Very common and effective, but hygroscopic. Requires anhydrous conditions.[6][10]
Boron Trifluoride (BF₃·OEt₂)General PurposePowerful catalyst, but moisture sensitive and must be handled with care.[6]
Iron(III) Chloride (FeCl₃)General PurposeInexpensive and effective Lewis acid.[3]
Solid Acids Amberlite IR-120General PurposeSimplifies workup (catalyst is filtered off).[13]
General Experimental Workflow

The following diagram outlines a typical workflow for performing a Fischer indole synthesis, from setup to product isolation.

Fischer_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Cyclization cluster_workup 3. Workup & Isolation cluster_purify 4. Purification A Combine phenylhydrazine HCl and carbonyl in solvent (e.g., AcOH, EtOH) B Add acid catalyst (if not solvent) A->B C Heat mixture to target temperature (e.g., 80-120°C) B->C D Monitor reaction by TLC or LC-MS C->D E Cool to RT, pour into ice-water D->E F Neutralize with base (e.g., NaHCO3, NaOH) E->F G Extract with organic solvent (e.g., EtOAc, DCM) F->G H Dry, filter, and concentrate G->H I Purify crude product via column chromatography or recrystallization H->I

Figure 2: General experimental workflow for the Fischer indole synthesis.

Validated Experimental Protocols

The following protocols provide self-validating systems for both activated and deactivated substrates, illustrating the principles discussed above.

Protocol 1: Synthesis of 2,3-Dimethyl-5-methoxyindole (Activated Substrate)

This protocol utilizes a phenylhydrazine with an electron-donating methoxy group, allowing for milder reaction conditions.

  • Reagents & Equipment:

    • (4-Methoxyphenyl)hydrazine hydrochloride (1.0 eq)

    • 3-Pentanone (1.2 eq)

    • Glacial Acetic Acid

    • Round-bottom flask with reflux condenser and magnetic stirrer

    • Standard workup and purification glassware

  • Step-by-Step Methodology:

    • To a round-bottom flask, add (4-methoxyphenyl)hydrazine hydrochloride (e.g., 5.0 g) and glacial acetic acid (e.g., 50 mL).

    • Add 3-pentanone (e.g., 3.4 g, 1.2 eq) to the suspension.

    • Heat the reaction mixture to reflux (approx. 118 °C) with vigorous stirring. The mixture should become a homogeneous solution.

    • Monitor the reaction progress by TLC (e.g., using 20% EtOAc/Hexanes). The reaction is typically complete within 2-4 hours.

    • Once complete, allow the reaction to cool to room temperature.

    • Slowly pour the cooled reaction mixture into a beaker containing ice-water (approx. 250 mL) with stirring. A precipitate should form.

    • Carefully neutralize the mixture by the slow addition of aqueous sodium hydroxide (e.g., 10 M NaOH) until the pH is ~7-8.

    • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude solid by recrystallization from ethanol/water or by silica gel column chromatography to yield the final product.

Protocol 2: Synthesis of 5-Chloro-2-methyl-3-phenylindole (Deactivated Substrate)

This protocol uses a phenylhydrazine with an electron-withdrawing chloro group, necessitating a stronger catalyst and higher temperature.

  • Reagents & Equipment:

    • (4-Chlorophenyl)hydrazine hydrochloride (1.0 eq)

    • Propiophenone (1.1 eq)

    • Anhydrous Zinc Chloride (ZnCl₂) (2.0 eq)

    • Anhydrous Toluene

    • Round-bottom flask equipped for inert atmosphere (N₂) operation, with reflux condenser and magnetic stirrer.

  • Step-by-Step Methodology:

    • Caution: ZnCl₂ is highly hygroscopic. Handle in a glovebox or quickly in air and ensure all glassware is oven-dried.

    • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous zinc chloride (e.g., 7.6 g, 2.0 eq).

    • Add anhydrous toluene (e.g., 60 mL) and stir to form a suspension.

    • In a separate flask, suspend (4-chlorophenyl)hydrazine hydrochloride (e.g., 5.0 g, 1.0 eq) and propiophenone (e.g., 4.1 g, 1.1 eq) in toluene (20 mL).

    • Transfer the hydrazine/ketone suspension to the flask containing ZnCl₂ via cannula.

    • Heat the reaction mixture to reflux (approx. 111 °C) with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS. This reaction may require 6-12 hours for completion.

    • After cooling to room temperature, carefully quench the reaction by pouring it into a beaker of ice-water (300 mL).

    • Stir the mixture for 30 minutes. The zinc salts may form a thick precipitate.

    • Filter the mixture through a pad of celite to remove inorganic solids, washing the pad with ethyl acetate.

    • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with additional ethyl acetate (2 x 50 mL).

    • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to afford the desired indole.

Conclusion and Future-Forward Perspectives

The Fischer indole synthesis is a testament to the power of classical organic reactions in modern chemical development. Its successful implementation, however, is not a matter of chance but of deliberate, mechanistically informed choices. By classifying the substituted phenylhydrazine as electronically activated or deactivated, researchers can make a rational first-pass selection of catalyst and reaction temperature, significantly increasing the probability of a successful outcome. The protocols provided herein serve as validated starting points for these two major substrate classes. As synthetic chemistry evolves, modern variations such as the Buchwald modification, which allows for the synthesis of the requisite hydrazones from readily available aryl halides, further expand the scope and utility of this venerable reaction, ensuring its place in the synthetic chemist's toolkit for years to come.[12][14][15]

References

Application Note: Accelerating the Synthesis of Privileged Heterocyclic Scaffolds Using Biphenyl-3-YL-hydrazine hydrochloride under Microwave Irradiation

Author: BenchChem Technical Support Team. Date: January 2026

Audience: This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex organic molecules, particularly those in the pharmaceutical and materials science sectors.

Abstract: The biphenyl-hydrazine scaffold is a critical starting material for the synthesis of high-value heterocyclic compounds, such as indoles and carbazoles, which are core components of numerous FDA-approved drugs and advanced materials.[1][2][3] Traditional synthetic routes to these molecules often suffer from long reaction times, harsh conditions, and modest yields.[1] This document provides a comprehensive guide to leveraging Microwave-Assisted Organic Synthesis (MAOS) in conjunction with Biphenyl-3-YL-hydrazine hydrochloride. We will explore the fundamental principles of MAOS, delve into the mechanistic underpinnings of key reactions, and provide detailed, field-proven protocols to enable the rapid, efficient, and scalable synthesis of biphenyl-substituted heterocycles.

Part 1: The Transformative Power of Microwave-Assisted Organic Synthesis (MAOS)

Conventional synthetic methods rely on conductive heating, where heat is transferred inefficiently from an external source through the vessel walls into the reaction mixture. This often results in temperature gradients and localized superheating, leading to side product formation and reduced yields. Microwave-assisted synthesis represents a paradigm shift, utilizing the ability of polar molecules to transform electromagnetic energy directly into thermal energy.[4][5]

The Mechanism of Microwave Heating: The core principle of MAOS is dielectric heating.[5] When subjected to a microwave field, polar molecules and ions within the reaction mixture align with the rapidly oscillating electric field. This process occurs through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the solvent and reactants, attempt to align their dipoles with the oscillating electric field. The rapid reorientation generates friction, resulting in rapid and uniform heating throughout the bulk of the solution.[4]

  • Ionic Conduction: Charged particles (ions) in the mixture will move back and forth through the solution, colliding with other molecules and generating heat.[4]

This direct and instantaneous heating mechanism provides remarkable advantages over conventional methods, which are summarized in the workflow below.[6][7]

MAOS_Advantages cluster_Conventional Conventional Heating (Oil Bath) cluster_MAOS Microwave-Assisted Synthesis (MAOS) Conv_Start Start Reaction (Hours to Days) Conv_Heat Slow, Inefficient Conductive Heating Conv_Start->Conv_Heat Conv_Issues Temperature Gradients, Wall Effects, Side Products Conv_Heat->Conv_Issues Conv_Result Lower Yield, Lower Purity Conv_Issues->Conv_Result Conclusion Optimized Synthesis Conv_Result->Conclusion Slower & Less Efficient MAOS_Start Start Reaction (Seconds to Minutes) MAOS_Heat Rapid, Uniform Dielectric Heating MAOS_Start->MAOS_Heat MAOS_Benefits Controlled Conditions, Superheating Effects, Reduced Side Reactions MAOS_Heat->MAOS_Benefits MAOS_Result Higher Yield, Higher Purity MAOS_Benefits->MAOS_Result MAOS_Result->Conclusion Faster & Greener Fischer_Indole_Mechanism A Biphenyl-3-YL-hydrazine + Ketone/Aldehyde B Hydrazone Formation (Condensation) A->B C Phenylhydrazone Intermediate B->C D Tautomerization (Acid-Catalyzed) C->D E Ene-hydrazine Intermediate D->E F [3,3]-Sigmatropic Rearrangement (Key Step) E->F G Di-imine Intermediate F->G H Cyclization & NH3 Elimination (Aromatization) G->H I Final Indole Product H->I MAOS_Workflow A 1. Combine Reagents (Hydrazine, Carbonyl, Solvent) in Microwave Vial B 2. Add Stir Bar & Seal Vial A->B C 3. Place in Microwave Reactor B->C D 4. Program Reaction (Temp, Time, Power) C->D E 5. Irradiate with Stirring D->E F 6. Cool to Room Temperature (Automated Air Jet) E->F G 7. Reaction Work-up (Quench, Extract) F->G H 8. Purify & Isolate Product (Chromatography) G->H

References

Troubleshooting & Optimization

troubleshooting low yield in Fischer indole synthesis with Biphenyl-3-YL-hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this powerful synthetic method. Here, we address specific issues in a direct question-and-answer format, combining fundamental principles with practical, field-tested advice to help you troubleshoot and optimize your reactions.

Focus Topic: Low Yield with Biphenyl-3-YL-hydrazine hydrochloride

The Fischer indole synthesis is a robust method for creating the indole nucleus, a common scaffold in pharmaceuticals. However, its success is highly dependent on the substrates and reaction conditions.[1][2] When employing sterically demanding or electronically complex starting materials like this compound, researchers often face challenges, most notably low yields. This guide will walk you through the common pitfalls and provide strategies to overcome them.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Fischer indole synthesis using this compound is resulting in a very low yield. What are the most likely causes?

Low yields in this specific reaction can often be attributed to a combination of factors related to the biphenyl-3-yl substituent. Here's a breakdown of the primary suspects:

  • Steric Hindrance: The bulky biphenyl group at the 3-position can impede several key steps of the reaction mechanism.

    • Hydrazone Formation: The initial condensation between the hydrazine and your ketone or aldehyde might be slow or incomplete due to the steric bulk around the hydrazine nitrogen.

    • [3][3]-Sigmatropic Rearrangement: This crucial bond-forming step can be disfavored if the biphenyl group prevents the necessary planar transition state.

  • Purity of Starting Materials: As with any sensitive reaction, the purity of your this compound and the carbonyl compound is paramount. Impurities can lead to a host of side reactions.[4] The hydrochloride salt form of hydrazines is often more stable and can be of higher purity.[5]

  • Inappropriate Reaction Conditions: The optimal conditions for a simple phenylhydrazine may not be suitable for this more complex substrate. Factors like the choice of acid catalyst, temperature, and reaction time need to be carefully optimized.

Q2: I suspect steric hindrance from the biphenyl group is the main issue. How can I overcome this?

Addressing steric hindrance requires a multi-pronged approach focused on optimizing the reaction conditions to favor the desired pathway.

  • Elevated Temperatures: Higher temperatures can provide the necessary energy to overcome the activation barrier imposed by steric hindrance. However, this must be balanced against the potential for decomposition of starting materials or products.[4] Careful monitoring by Thin Layer Chromatography (TLC) is essential.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction, often leading to improved yields and shorter reaction times, which can be particularly beneficial for sterically hindered substrates.[4]

  • Choice of Carbonyl Compound: If possible, using a less sterically hindered ketone or aldehyde can facilitate the initial hydrazone formation.

Q3: Which acid catalyst is best suited for this reaction, and how much should I use?

The choice of acid catalyst is critical and often substrate-dependent.[6][7] For a sterically hindered substrate like this compound, a systematic screening of catalysts is highly recommended.

  • Brønsted vs. Lewis Acids: Both types of acids can be effective.[1]

    • Brønsted Acids: Polyphosphoric acid (PPA) is often a good choice as it can also serve as the solvent. Other options include p-toluenesulfonic acid (p-TSA), sulfuric acid, and hydrochloric acid.[1][6]

    • Lewis Acids: Zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃) are commonly used.[1][6]

  • Catalyst Screening: It is advisable to perform small-scale parallel reactions to screen a variety of acids and find the one that gives the best conversion with minimal side products.

  • Catalyst Loading: The amount of acid can also be critical. Insufficient acid will result in a sluggish or incomplete reaction, while excessive acid can lead to degradation. A good starting point is typically a catalytic amount (10-20 mol%), but for challenging substrates, stoichiometric amounts or even using the acid as a solvent (e.g., acetic acid or PPA) may be necessary.

Catalyst TypeExamplesTypical Starting ConcentrationNotes
Brønsted Acids p-TSA, H₂SO₄, HCl, PPA10-100 mol%PPA can act as both catalyst and solvent.
Lewis Acids ZnCl₂, BF₃·OEt₂, AlCl₃20-100 mol%Can be very effective but may require anhydrous conditions.
Q4: I'm observing multiple spots on my TLC, suggesting the formation of side products. What are these, and how can I minimize them?

The formation of multiple products is a common issue, especially with meta-substituted phenylhydrazines.

  • Isomeric Products: The biphenyl group at the 3-position can lead to the formation of two different indole isomers. The cyclization can occur at either the 2- or 6-position of the phenylhydrazine ring. Steric hindrance from the biphenyl group can influence the ratio of these isomers.[3]

  • Side Reactions: Other potential side products can arise from:

    • Decomposition: At high temperatures, the starting materials or the indole product may decompose.

    • Reductive Cleavage of the N-N Bond: This can lead to the formation of anilines as byproducts.

  • Minimization Strategies:

    • Optimize Temperature and Reaction Time: Use the lowest temperature and shortest time that allows for reasonable conversion to minimize decomposition.

    • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

    • One-Pot Procedures: Forming the hydrazone in situ and proceeding directly to the cyclization without isolating the intermediate can minimize handling losses and potential decomposition of the hydrazone.[4]

Experimental Workflow & Protocols

General Mechanism of the Fischer Indole Synthesis

The reaction proceeds through several key steps: formation of a phenylhydrazone, tautomerization to an enamine, a[3][3]-sigmatropic rearrangement, and finally, cyclization and elimination of ammonia to form the aromatic indole ring.[1][8]

Fischer_Indole_Synthesis A Aryl Hydrazine + Ketone/Aldehyde B Hydrazone Intermediate A->B Condensation C Enamine Tautomer B->C Tautomerization (Acid-Catalyzed) D [3,3]-Sigmatropic Rearrangement C->D Heat, H+ E Di-imine Intermediate D->E F Cyclization & Aromatization E->F Aromatization G Indole Product F->G -NH3 Troubleshooting_Workflow start Low Yield Observed purity Check Purity of Starting Materials start->purity purity->start Impure -> Purify conditions Optimize Reaction Conditions purity->conditions Pure catalyst Screen Acid Catalysts (Brønsted & Lewis) conditions->catalyst temp_time Vary Temperature & Reaction Time catalyst->temp_time solvent Test Different Solvents temp_time->solvent success Improved Yield solvent->success fail Yield Still Low solvent->fail reassess Re-evaluate Substrate Compatibility fail->reassess

References

Technical Support Center: Biphenyl-3-YL-hydrazine hydrochloride in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the use of Biphenyl-3-YL-hydrazine hydrochloride in pyrazole synthesis. Our goal is to equip you with the scientific rationale and practical protocols to overcome common challenges and side reactions encountered during your experiments.

Introduction

The Knorr pyrazole synthesis and related methodologies are cornerstones of heterocyclic chemistry, enabling the construction of the vital pyrazole core.[1][2][3][4] this compound is a valuable building block in this context, offering a pathway to novel compounds with potential therapeutic applications. However, its unique steric and electronic properties can give rise to specific side reactions that require careful management. This guide is structured to address these issues in a direct, question-and-answer format, providing both mechanistic explanations and actionable solutions.

Troubleshooting Guide & FAQs

Section 1: The Challenge of Regioisomer Formation

Q1: My pyrazole synthesis with an unsymmetrical 1,3-dicarbonyl compound is producing a mixture of two regioisomers. Why is this happening, and how can I control the outcome?

A1: This is the most common challenge in the Knorr pyrazole synthesis when using an unsymmetrical dicarbonyl substrate.[5][6] The reaction can proceed through two different pathways, leading to two distinct constitutional isomers. The initial step of the reaction is the nucleophilic attack of one of the hydrazine's nitrogen atoms on a carbonyl carbon of the 1,3-dicarbonyl compound. With an unsymmetrical dicarbonyl, there are two non-equivalent carbonyl carbons, and the hydrazine can attack either one, leading to a mixture of products.[7]

The regiochemical outcome is governed by a delicate balance of steric and electronic factors of both the hydrazine and the dicarbonyl compound, as well as the reaction conditions.[6] The bulky biphenyl-3-yl group on your hydrazine is a significant steric determinant.

  • Steric Hindrance: The biphenyl-3-yl group will preferentially direct the initial attack of the more nucleophilic nitrogen (the one further from the biphenyl group) to the less sterically hindered carbonyl of the 1,3-dicarbonyl.[7]

  • Electronic Effects: The more electrophilic carbonyl carbon of the 1,3-dicarbonyl will be more susceptible to nucleophilic attack. Electron-withdrawing groups on the dicarbonyl will activate the adjacent carbonyl.[6]

  • Reaction pH: The acidity of the medium is critical. Under acidic conditions, the hydrazine can be protonated, which can alter the nucleophilicity of its two nitrogen atoms and influence the site of initial attack.[7]

Troubleshooting Strategies for Regioisomer Control:

StrategyPrincipleRecommended Action
Solvent Selection Fluorinated alcohols can enhance regioselectivity through hydrogen bonding interactions.Switch to solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[5]
pH Control Modulating the pH alters the nucleophilicity of the hydrazine nitrogens.For your this compound, adding a mild base like sodium acetate can free the hydrazine and favor attack by the more nucleophilic terminal nitrogen.[8] Conversely, stronger acidic conditions might alter the selectivity.
Temperature Optimization Lower temperatures can increase the selectivity of kinetically controlled reactions.Run the reaction at a lower temperature (e.g., 0 °C or room temperature) for a longer duration and monitor by TLC or LC-MS.
Microwave Synthesis Microwave irradiation can sometimes favor the formation of a single isomer.If available, screen reaction conditions using a microwave reactor, optimizing temperature and time.[7]

Experimental Protocol: Enhancing Regioselectivity with HFIP

  • In a round-bottom flask, dissolve your unsymmetrical 1,3-dicarbonyl compound (1.0 mmol) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (3 mL).

  • Add this compound (1.1 mmol) and sodium acetate (1.1 mmol) to the solution at room temperature with stirring.

  • Stir the reaction mixture at room temperature for 2-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to determine the ratio of regioisomers.

  • Upon completion, remove the HFIP under reduced pressure and partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product for purification.

Logical Flow for Regioselectivity Troubleshooting:

G start Mixture of Regioisomers Observed steric_check Is one carbonyl on the 1,3-dicarbonyl significantly more hindered? start->steric_check temp_adjust Lower reaction temperature (e.g., to 0°C). start->temp_adjust electronic_check Does the 1,3-dicarbonyl have strong electron-withdrawing groups? steric_check->electronic_check No solvent_change Switch to a fluorinated solvent (TFE or HFIP). steric_check->solvent_change Yes electronic_check->solvent_change No ph_adjust Adjust pH: Add 1 equivalent of a mild base (e.g., NaOAc). electronic_check->ph_adjust Yes outcome Improved Regioselectivity? solvent_change->outcome ph_adjust->outcome temp_adjust->outcome outcome->ph_adjust No, try another method end Purify desired isomer. outcome->end Yes

Troubleshooting decision-making for regioisomer control.
Section 2: The Competing Pathway - Fischer Indole Synthesis

Q2: My reaction is turning dark, and I'm isolating an unexpected indole byproduct instead of my pyrazole. What is happening?

A2: You are likely observing a classic side reaction known as the Fischer Indole Synthesis.[9][10] This reaction is also acid-catalyzed and proceeds from the same arylhydrazone intermediate that leads to your pyrazole.[11][12] Instead of an intramolecular cyclization involving the second nitrogen atom (to form the pyrazole), the arylhydrazone undergoes a[12][12]-sigmatropic rearrangement, which ultimately leads to the formation of an indole ring with the elimination of ammonia.[9]

The use of strong Brønsted or Lewis acids, which are often employed in Knorr pyrazole synthesis, can promote this competing pathway.[9][11]

Identifying Fischer Indole Synthesis as a Side Reaction:

  • Mass Spectrometry: Look for a mass corresponding to the expected indole. The molecular formula will differ from your target pyrazole by the elements of one nitrogen atom.

  • NMR Spectroscopy: The aromatic region of the 1H NMR spectrum will be significantly different, and you will observe a characteristic NH proton signal for the indole ring.

  • Reaction Conditions: This side reaction is more prevalent under strongly acidic conditions and at elevated temperatures.

Mitigation Strategies for Fischer Indole Synthesis:

StrategyPrincipleRecommended Action
Reduce Acidity The Fischer indole synthesis is highly dependent on acid catalysis.Avoid strong acids like HCl or H2SO4. Use acetic acid as both the catalyst and solvent, or use a catalytic amount of a weaker acid. If using the hydrochloride salt of your hydrazine, adding a molar equivalent of a base like sodium acetate can buffer the system.[8]
Control Temperature Higher temperatures can provide the activation energy for the[12][12]-sigmatropic rearrangement.Run the reaction at room temperature or below. Monitor carefully, as the reaction time may be longer.
Choice of Dicarbonyl The structure of the dicarbonyl can influence the rate of pyrazole formation versus indole formation.If possible, use a more reactive 1,3-dicarbonyl that favors rapid pyrazole cyclization at lower temperatures.

Reaction Pathway Diagram: Pyrazole vs. Indole Formation

G cluster_0 Reaction Pathways A Biphenyl-3-YL-hydrazine + 1,3-Dicarbonyl B Arylhydrazone Intermediate A->B Condensation C Desired Pyrazole B->C Intramolecular Cyclization (Knorr) D Fischer Indole Side Product B->D [3,3]-Sigmatropic Rearrangement (Fischer)

Competing Knorr pyrazole and Fischer indole synthesis pathways.
Section 3: Hydrazine Decomposition and Reaction Discoloration

Q3: My reaction mixture turns a dark yellow or red color, and I'm having difficulty purifying my product. What is causing this discoloration?

A3: The discoloration is often due to the decomposition of the Biphenyl-3-YL-hydrazine starting material. Arylhydrazines can be sensitive to air, light, and heat, leading to the formation of colored impurities.[8] Common side products arising from the decomposition or side reactions of the hydrazine itself include:

  • Azobenzenes: Formed through the oxidation of the hydrazine. These compounds are often highly colored.[13][14][15]

  • Biphenyls: Can be formed from the decomposition of the hydrazine, particularly under certain catalytic conditions.[13][14]

  • N-N Bond Cleavage Products: Reductive or photocatalytic cleavage of the N-N bond can lead to the formation of 3-aminobiphenyl.[16][17][18][19] While less common under standard Knorr conditions, it can contribute to the impurity profile.

Troubleshooting Hydrazine Decomposition:

StrategyPrincipleRecommended Action
Inert Atmosphere Oxygen can promote the oxidation of the hydrazine to colored azo compounds.Run the reaction under an inert atmosphere of nitrogen or argon.[8]
Purity of Starting Material Old or improperly stored hydrazine may already contain colored impurities.Use freshly opened or purified this compound.
Temperature Control Thermal decomposition is more likely at higher temperatures.Maintain the lowest effective temperature for the reaction.
Purification Colored impurities can often be removed with appropriate purification techniques.Consider a silica gel plug filtration to remove highly colored, polar impurities before full column chromatography. Washing with a non-polar solvent like toluene can sometimes remove colored byproducts.[8]

Experimental Protocol: Purification of a Discolored Crude Product

  • Concentrate the crude reaction mixture.

  • Dissolve the residue in a minimum amount of dichloromethane or ethyl acetate.

  • Prepare a short plug of silica gel in a sintered glass funnel.

  • Apply the concentrated crude product to the top of the silica plug.

  • Elute with a non-polar solvent (e.g., hexanes or toluene) to wash away less polar, colored impurities.

  • Once the colored band has been removed, switch to a more polar solvent system (e.g., ethyl acetate/hexanes) to elute the desired pyrazole product.

  • Combine the fractions containing the product and concentrate under reduced pressure.

References

Technical Support Center: Optimizing Reaction Conditions for Biphenyl-3-YL-hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Biphenyl-3-YL-hydrazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of this versatile reagent. Our goal is to empower you to overcome common experimental hurdles and achieve optimal results in your synthetic endeavors.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the construction of nitrogen-containing heterocycles that are prevalent in pharmaceuticals and functional materials.[1][2] Its biphenyl moiety offers unique steric and electronic properties that can be exploited to create novel molecular architectures. This guide will primarily focus on the most common application of this reagent: the Fischer indole synthesis, as well as its use in the synthesis of pyrazoles.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions regarding the handling, stability, and reactivity of this compound.

Q1: How should I properly store and handle this compound?

A: this compound should be stored in a cool, dry place, ideally refrigerated at 0-8°C, under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and atmospheric oxygen.[1] Hydrazine derivatives can be sensitive to air oxidation, especially in their free base form. The hydrochloride salt provides enhanced stability.[3] Always consult the Safety Data Sheet (SDS) before use and handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), as hydrazine derivatives are generally considered hazardous.

Q2: Do I need to convert the hydrochloride salt to the free base before my reaction?

A: Not always. For many reactions, such as the Fischer indole synthesis, the hydrochloride salt can be used directly. The acidic conditions of the Fischer indole synthesis will readily protonate the hydrazine, and the presence of the hydrochloride salt is often compatible.[4][5] However, for reactions requiring basic or neutral conditions, you will need to liberate the free hydrazine. This is typically achieved by treating an aqueous or alcoholic solution of the hydrochloride salt with a mild base like sodium bicarbonate or sodium hydroxide, followed by extraction of the free base into an organic solvent.[6]

Q3: What are the primary applications of this compound?

A: The most prominent application is the Fischer indole synthesis , where it reacts with aldehydes or ketones to form substituted indoles.[5][7] The resulting biphenyl-substituted indoles are of interest in medicinal chemistry. Other applications include the synthesis of pyrazoles through condensation with 1,3-dicarbonyl compounds, and its use in the Japp-Klingemann reaction to form hydrazones which can then be used in Fischer indole synthesis.[8][9] It is also used in the development of novel anti-cancer agents and in materials science.[2]

Q4: How does the biphenyl substituent affect the reactivity in the Fischer indole synthesis?

A: The biphenyl group is generally considered to be weakly electron-donating or electron-withdrawing depending on its substitution, but in this case, it primarily adds steric bulk. This can influence the rate of the initial condensation with the carbonyl compound and may affect the regioselectivity of the cyclization step if an unsymmetrical ketone is used. The electronic effects are generally less pronounced than those of strong electron-donating or electron-withdrawing groups.

Troubleshooting Guide: Fischer Indole Synthesis

The Fischer indole synthesis is a robust reaction, but its success can be influenced by several factors. This guide will help you navigate common challenges.

Issue 1: Low or No Product Yield

Low or no formation of the desired indole is a common issue that can stem from several sources.

Potential Cause Explanation Recommended Solution(s)
Inefficient Hydrazone Formation The initial condensation of Biphenyl-3-YL-hydrazine with the carbonyl compound to form the hydrazone is a crucial first step. This equilibrium reaction can be unfavorable due to steric hindrance from the biphenyl group or the use of a hindered ketone.- Pre-form the hydrazone: Before adding the cyclization catalyst, stir the this compound and the carbonyl compound in a suitable solvent like ethanol or acetic acid at room temperature or with gentle heating (e.g., 60 °C) for 1-2 hours.[10] Monitor the formation of the hydrazone by TLC. - Add a catalytic amount of weak acid: A drop of acetic acid can catalyze hydrazone formation without initiating premature cyclization.
Inappropriate Acid Catalyst The choice and concentration of the acid catalyst are critical. Too weak an acid may not facilitate the key[4][4]-sigmatropic rearrangement, while an acid that is too strong or used in excess can lead to degradation of the starting materials or the indole product.[4]- Screen different acid catalysts: Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are effective.[5] For Biphenyl-3-YL-hydrazine, a milder Lewis acid like ZnCl₂ or a Brønsted acid like polyphosphoric acid (PPA) is a good starting point. - Optimize catalyst loading: Start with a catalytic amount (e.g., 0.1-0.2 equivalents for Lewis acids) and incrementally increase if the reaction is sluggish.
Unfavorable Reaction Temperature The Fischer indole synthesis often requires elevated temperatures to drive the[4][4]-sigmatropic rearrangement.[1] However, excessively high temperatures can lead to decomposition and the formation of tarry byproducts.- Gradual temperature increase: Start at a moderate temperature (e.g., 80 °C) and slowly increase if the reaction does not proceed. Monitor by TLC. - Consider microwave irradiation: Microwave-assisted synthesis can sometimes accelerate the reaction and improve yields by providing rapid and uniform heating.
Side Reactions The formation of side products, such as symmetrical azines (from the reaction of one hydrazine with two carbonyls) or cleavage of the N-N bond, can reduce the yield of the desired indole.- Use a slight excess of the hydrazine: A small excess (e.g., 1.1 equivalents) of Biphenyl-3-YL-hydrazine can help to minimize azine formation. - Control reaction conditions: Avoid excessively high temperatures and prolonged reaction times to minimize degradation.
Issue 2: Formation of Multiple Products/Isomers

When using unsymmetrical ketones, the formation of regioisomers is a common challenge.

Potential Cause Explanation Recommended Solution(s)
Lack of Regiocontrol With an unsymmetrical ketone, the initial hydrazone can tautomerize to two different ene-hydrazines, leading to the formation of two regioisomeric indoles. The biphenyl substituent on the hydrazine can influence the preferred pathway.- Choice of acid catalyst: The regioselectivity can be influenced by the nature of the acid catalyst. Experiment with both Brønsted and Lewis acids to see if a preference for one isomer is observed. - Steric control: The sterically bulky biphenyl group may favor the formation of the ene-hydrazine with the double bond at the less hindered carbon of the ketone. This can be a useful tool for directing the regioselectivity.
Product Degradation The desired indole product may be unstable under the reaction conditions, leading to the formation of decomposition products that complicate the product mixture.- Milder reaction conditions: Try using a milder acid catalyst or a lower reaction temperature. - Inert atmosphere: Running the reaction under a nitrogen or argon atmosphere can prevent oxidative degradation of the electron-rich indole product.
Issue 3: Difficult Purification

Purification of the crude product can be challenging due to the presence of unreacted starting materials, byproducts, and tar.

Potential Cause Explanation Recommended Solution(s)
Baseline Impurities The crude reaction mixture often contains a variety of polar and non-polar impurities.- Aqueous workup: After the reaction, quench the mixture with water and neutralize the acid. Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any remaining basic hydrazine, followed by a wash with saturated sodium bicarbonate to remove acidic residues, and finally with brine.[10]
Co-elution during Chromatography The desired indole product may have a similar polarity to byproducts, making separation by column chromatography difficult.- Optimize eluent system for TLC: Before running a column, carefully screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) by TLC to achieve good separation. - Use deactivated silica gel: If the indole product appears to be degrading on the silica gel column (streaking), consider using silica gel that has been deactivated with triethylamine (by adding ~1% triethylamine to the eluent).[10] - Consider alternative stationary phases: For particularly sensitive compounds, neutral or basic alumina can be a good alternative to silica gel.[10]
Product is a Stubborn Oil The purified indole may not crystallize easily.- Trituration: Try triturating the oil with a non-polar solvent like hexanes or pentane to induce crystallization. - Recrystallization: If a solid can be obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can provide highly pure material.[10]

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of a Biphenyl-Substituted Indole

This protocol describes a general procedure for the synthesis of an indole from this compound and a ketone.

Materials:

  • This compound

  • Ketone (e.g., cyclohexanone)

  • Glacial acetic acid or Zinc chloride (ZnCl₂)

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Hydrazone Formation: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and the ketone (1.1 eq) in ethanol.

  • Acid Catalysis: Add the acid catalyst. If using glacial acetic acid, it can be used as the solvent. If using a Lewis acid like ZnCl₂ (0.2-1.0 eq), add it to the ethanolic solution.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by TLC. Reaction times can range from 2 to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If acetic acid was used as the solvent, carefully neutralize it with a saturated solution of sodium bicarbonate. If a Lewis acid was used, quench the reaction by pouring the mixture into ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Synthesis of a Biphenyl-Substituted Pyrazole

This protocol outlines the synthesis of a pyrazole from this compound and a β-ketoester.

Materials:

  • This compound

  • β-ketoester (e.g., ethyl acetoacetate)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the β-ketoester (1.0 eq) in ethanol.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation.

  • Reaction: Heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature. The pyrazole product may precipitate out of solution. If so, collect the solid by filtration and wash with cold ethanol.

  • Purification: If the product does not precipitate or requires further purification, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.

Visualizing the Workflow

To aid in understanding the experimental process, the following diagrams illustrate the key workflows.

Fischer_Indole_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Mix Biphenyl-3-YL-hydrazine HCl & Carbonyl Compound in Solvent hydrazone Hydrazone Formation (Optional pre-formation) start->hydrazone add_catalyst Add Acid Catalyst (Brønsted or Lewis) hydrazone->add_catalyst reflux Heat to Reflux (Monitor by TLC) add_catalyst->reflux quench Quench & Neutralize reflux->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify product Isolated Indole Product purify->product

Caption: Experimental workflow for the Fischer indole synthesis.

Troubleshooting_Fischer_Indole start Low or No Yield cause1 Inefficient Hydrazone Formation start->cause1 cause2 Inappropriate Catalyst start->cause2 cause3 Suboptimal Temperature start->cause3 solution1 Pre-form hydrazone with catalytic acid cause1->solution1 solution2 Screen Brønsted & Lewis acids; Optimize loading cause2->solution2 solution3 Gradually increase temperature; Consider microwave cause3->solution3

Caption: Troubleshooting flowchart for low yield in Fischer indole synthesis.

References

Technical Support Center: Purification of Biphenyl-3-YL-hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and purification protocols for Biphenyl-3-YL-hydrazine hydrochloride. The methodologies described herein are grounded in established chemical principles and field-proven expertise to ensure both scientific integrity and practical success in your laboratory endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in my sample of this compound?

A1: Impurities in this compound typically originate from its synthesis, which commonly involves the diazotization of 3-aminobiphenyl, followed by reduction and salt formation. Potential impurities include:

  • Unreacted 3-aminobiphenyl: The starting material for the synthesis.

  • Oxidation byproducts: Hydrazines can be susceptible to oxidation, leading to colored impurities.

  • Side-reaction products: Impurities can arise from incomplete reactions or side reactions during the diazotization or reduction steps.

  • Inorganic salts: Residual salts from the synthesis and workup procedures.

Q2: My this compound has a pinkish or yellowish tint. Is this a sign of impurity?

A2: Yes, a pinkish or yellowish discoloration often indicates the presence of oxidation byproducts.[1] Pure aryl hydrazine hydrochlorides are typically white to off-white crystalline solids.[2][3] The color suggests that a purification step is necessary, especially for sensitive downstream applications.

Q3: Can I use the crude this compound directly in my reaction?

A3: While this depends on the specific requirements of your reaction, it is generally not recommended. Impurities can interfere with your reaction, leading to lower yields, byproduct formation, and difficulties in purifying the final product. Using a purified starting material is a crucial step for reproducible and reliable results.

Q4: What is the most straightforward method for purifying this compound?

A4: For most common impurities, recrystallization is the most effective and straightforward purification method. This technique relies on the difference in solubility of the desired compound and its impurities in a chosen solvent system at different temperatures. A detailed protocol is provided in the Troubleshooting Guides section.

Q5: How do I choose the right solvent for recrystallization?

A5: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[4] For aryl hydrazine hydrochlorides, polar solvents are generally good candidates. Based on data for similar compounds like phenylhydrazine hydrochloride, a mixture of water and a mineral acid (like HCl) or polar organic solvents such as ethanol are excellent starting points.[1][5] A small-scale solvent screen is always recommended to determine the optimal solvent or solvent mixture for your specific batch.

Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step methodologies for the purification of this compound.

Guide 1: Purification by Recrystallization

This protocol is adapted from a well-established method for the purification of phenylhydrazine hydrochloride and is expected to be highly effective for its biphenyl analog.[1]

Principle: This method leverages the decreased solubility of the hydrochloride salt at lower temperatures in an acidic aqueous medium to selectively crystallize the pure product, leaving impurities in the mother liquor.

Experimental Protocol:

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot deionized water. A good starting point is approximately 6 mL of water per gram of crude material.[1]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal (approximately 1-2% by weight of the crude compound) and boil the solution for a few minutes. The charcoal will adsorb colored impurities.

  • Hot Filtration: While the solution is still hot, filter it through a pre-warmed funnel with fluted filter paper to remove the activated charcoal and any insoluble impurities. This step should be performed quickly to prevent premature crystallization.

  • Precipitation: To the hot, clear filtrate, add concentrated hydrochloric acid (approximately one-third of the volume of water used for dissolution).[1]

  • Crystallization: Cool the mixture in an ice bath to 0°C. Pure this compound will precipitate as white or off-white crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold deionized water, followed by a cold, non-polar solvent like diethyl ether or hexane to aid in drying.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation:

ParameterRecommended ValueRationale
Water for Dissolution~6 mL / g of crude productEnsures complete dissolution at high temperature.
Activated Charcoal1-2% w/w (if needed)Removes colored impurities.
Concentrated HCl~1/3 volume of waterDecreases solubility of the hydrochloride salt.
Cooling Temperature0°CMaximizes the yield of the purified product.

Visualization of the Recrystallization Workflow:

G cluster_0 Recrystallization Protocol A Dissolve crude product in minimal hot water B Add activated charcoal (optional, for color) A->B C Hot filtration B->C D Add concentrated HCl to hot filtrate C->D E Cool in ice bath to 0°C D->E F Collect crystals by vacuum filtration E->F G Wash with cold water and non-polar solvent F->G H Dry under vacuum G->H I Pure Biphenyl-3-YL-hydrazine hydrochloride H->I

Recrystallization workflow for purification.
Guide 2: Purification by Acid-Base Extraction

Principle: This technique separates the basic Biphenyl-3-YL-hydrazine from non-basic organic impurities. The hydrazine is protonated with an acid to form a water-soluble salt, which partitions into the aqueous phase, leaving non-basic impurities in the organic phase. The free base can then be regenerated and converted back to the pure hydrochloride salt.

Experimental Protocol:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent in which the free base is soluble (e.g., diethyl ether or dichloromethane).

  • Basification: In a separatory funnel, wash the organic solution with a saturated aqueous solution of a weak base, such as sodium bicarbonate, to neutralize the hydrochloride and generate the free hydrazine base. The free base will remain in the organic layer.

  • Separation: Separate the organic layer from the aqueous layer.

  • Acidification and Extraction: Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The Biphenyl-3-YL-hydrazine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.

  • Isolation: The aqueous layer now contains the purified this compound. The product can be recovered by removing the water under reduced pressure or by precipitating the salt through the addition of a suitable anti-solvent and cooling.

Visualization of the Acid-Base Extraction Logic:

G cluster_0 Acid-Base Extraction Start Crude Product (in organic solvent) Aqueous_Base Wash with aq. NaHCO3 Start->Aqueous_Base Organic_FreeBase Organic Layer: Free Hydrazine Base + Non-basic Impurities Aqueous_Base->Organic_FreeBase Aqueous_Wash1 Aqueous Layer: Salts Aqueous_Base->Aqueous_Wash1 Aqueous_Acid Extract with aq. HCl Organic_FreeBase->Aqueous_Acid Organic_Impurities Organic Layer: Non-basic Impurities Aqueous_Acid->Organic_Impurities Aqueous_Product Aqueous Layer: Pure Hydrochloride Salt Aqueous_Acid->Aqueous_Product Final_Product Pure Product Aqueous_Product->Final_Product

Logical flow of acid-base extraction.
Guide 3: Chromatographic Purification

For challenging separations or to achieve very high purity, column chromatography can be employed.

Principle: This method separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (a solvent or mixture of solvents).

Thin-Layer Chromatography (TLC) for Method Development:

Before performing column chromatography, it is essential to develop a suitable solvent system using TLC.

  • Spotting: Dissolve a small amount of the crude material in a suitable solvent and spot it on a TLC plate.

  • Elution: Develop the plate in a chamber containing a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

  • Visualization: Visualize the separated spots under UV light.

  • Optimization: Adjust the solvent ratio to achieve good separation between the desired product and impurities (an Rf value of 0.2-0.4 for the product is often ideal for column chromatography).

Column Chromatography Protocol:

  • Column Packing: Pack a glass column with silica gel slurried in the non-polar component of the optimized TLC solvent system.

  • Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.

  • Elution: Elute the column with the optimized solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Advanced Considerations for Chromatographic Separation:

For aromatic compounds like this compound, a biphenyl stationary phase in reversed-phase HPLC can offer unique selectivity and enhanced retention compared to traditional C18 columns.[6][7][8][9] This is due to π-π interactions between the biphenyl groups of the stationary phase and the aromatic rings of the analyte.

References

Technical Support Center: Navigating N-N Bond Cleavage in Fischer Indolization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to a persistent challenge in the Fischer indolization: the undesired cleavage of the nitrogen-nitrogen bond. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful reaction for the synthesis of indole scaffolds. Here, we dissect the mechanistic underpinnings of this problematic side reaction and provide actionable troubleshooting strategies and detailed protocols to help you steer your reaction towards the desired indole product, particularly when working with electronically challenging substrates.

Introduction: The N-N Cleavage Conundrum

The Fischer indolization is a robust and versatile method for constructing the indole nucleus, a privileged scaffold in a multitude of pharmaceuticals and natural products.[1][2] The reaction proceeds through the acid-catalyzed cyclization of an arylhydrazone.[1][2] However, the success of this reaction is not always guaranteed. A significant side reaction that can lead to low yields or complete reaction failure is the cleavage of the N-N bond in the key ene-hydrazine intermediate.[3] This guide will provide you with the expertise to anticipate, diagnose, and manage this side reaction effectively.

Frequently Asked Questions (FAQs)

Q1: What is N-N bond cleavage in the context of the Fischer indolization?

A1: In the Fischer indole synthesis, the desired pathway involves a[4][4]-sigmatropic rearrangement of a protonated ene-hydrazine intermediate. However, a competing pathway exists where the N-N bond of this intermediate undergoes heterolytic cleavage. This cleavage results in the formation of an aniline and an iminium cation, which do not lead to the desired indole product and can generate a complex mixture of byproducts.[3]

Q2: What are the primary drivers of N-N bond cleavage?

A2: The primary driver for N-N bond cleavage is electronic stabilization of the intermediates that favor this pathway. Specifically, electron-donating groups (EDGs) on either the phenylhydrazine ring or the carbonyl component can significantly stabilize the iminium cation formed upon N-N bond scission. This stabilization lowers the activation energy for the cleavage pathway, making it more competitive with the desired[4][4]-sigmatropic rearrangement.[3]

Q3: What are the typical byproducts I should look for if I suspect N-N cleavage?

A3: The most common and easily identifiable byproduct of N-N bond cleavage is the corresponding aniline derived from the arylhydrazine starting material. For instance, if you start with phenylhydrazine, the presence of aniline in your crude reaction mixture is a strong indicator of N-N bond cleavage. Other byproducts can arise from the decomposition or further reaction of the iminium cation fragment.

Q4: Can the choice of acid catalyst influence the extent of N-N bond cleavage?

A4: Absolutely. While an acid catalyst is essential for the reaction, its nature and strength can be a double-edged sword. Strong Brønsted acids can sometimes exacerbate N-N bond cleavage by promoting the formation of the stabilized intermediates that lead to it. In contrast, Lewis acids, such as zinc chloride (ZnCl₂), are often more effective in promoting the desired cyclization while minimizing N-N cleavage, especially for problematic substrates.[4][5][6]

Troubleshooting Guide: Low Yields and Byproduct Formation

This section addresses specific issues you might encounter during your experiments and provides a systematic approach to troubleshooting.

Problem Probable Cause Suggested Solution
Low to no yield of indole; significant amount of aniline detected. Dominant N-N bond cleavage pathway due to electron-rich substrates. Electron-donating groups (e.g., -OCH₃, -NR₂) on the arylhydrazine or enamine component are stabilizing the intermediates for cleavage.[3]1. Switch to a Lewis Acid Catalyst: Replace Brønsted acids (e.g., H₂SO₄, HCl) with a Lewis acid like anhydrous zinc chloride (ZnCl₂).[1][4] Lewis acids can coordinate to the nitrogen atoms, potentially disfavoring the conformation required for cleavage and promoting the[4][4]-sigmatropic rearrangement. 2. Optimize Reaction Temperature: Carefully control and optimize the reaction temperature. While the Fischer indole synthesis often requires heat, excessively high temperatures can favor the cleavage pathway.[6] Start with milder conditions and gradually increase the temperature while monitoring the reaction by TLC. 3. Modify the Substrate: If possible, consider using a protecting group to temporarily reduce the electron-donating ability of a substituent.
Multiple unidentified spots on TLC, along with the aniline byproduct. Decomposition of the iminium cation formed after N-N cleavage. The iminium cation is reactive and can lead to a cascade of secondary reactions, resulting in a complex product mixture.1. Employ Milder Reaction Conditions: Use a less aggressive acid catalyst and a lower reaction temperature. 2. Consider a One-Pot Procedure: In some cases, forming the hydrazone in situ followed by indolization without isolation can minimize the formation of byproducts.[7]
Reaction works for simple substrates but fails with more complex, electron-rich systems. The electronic properties of the substrate have crossed a threshold where N-N cleavage becomes the kinetically favored pathway. 1. Systematic Catalyst Screening: Perform a systematic screen of Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, FeCl₃, AlCl₃) to identify the optimal catalyst for your specific substrate.[6][8] 2. Solvent Optimization: The choice of solvent can influence the reaction outcome. Experiment with different solvents, such as glacial acetic acid or higher boiling point solvents like triethylene glycol, which has been shown to be effective in combination with ZnCl₂ under microwave irradiation for difficult substrates.[9]

Data-Driven Insights: The Impact of Catalysts on Indole Synthesis

The choice of catalyst is paramount in managing N-N bond cleavage. The following table summarizes yields for the synthesis of various indoles, highlighting the effectiveness of different catalysts.

ArylhydrazineCarbonyl CompoundAcid CatalystConditionsYield (%)Reference
o-TolylhydrazineIsopropyl methyl ketoneAcetic acidRT, 10 min90[10]
m-Tolylhydrazine2-MethylcyclohexanoneAcetic acidRT, 10 min85[1]
p-Nitrophenylhydrazine2-MethylcyclohexanoneAcetic acidReflux, 1.5 h40[1]
PhenylhydrazineAcetophenoneZinc chloride170°C72-80[1]
PhenylhydrazineEthylmethylketoneCholine chloride·2ZnCl₂Not specified80[11]

Experimental Protocols

Here, we provide detailed, step-by-step protocols for performing the Fischer indolization with a focus on minimizing N-N bond cleavage, particularly when using electron-rich substrates.

Protocol 1: General Procedure for Fischer Indolization using Zinc Chloride

This protocol is adapted for substrates prone to N-N bond cleavage and utilizes anhydrous zinc chloride as the catalyst.

Materials:

  • Arylhydrazone (1 equivalent)

  • Anhydrous zinc chloride (powdered, 4-5 equivalents)

  • Glacial acetic acid

  • Concentrated hydrochloric acid

Procedure:

  • In a beaker, thoroughly mix the arylhydrazone (e.g., 0.025 mol) with powdered anhydrous zinc chloride (e.g., 25.0 g).

  • Immerse the beaker in a preheated oil bath at 170°C and stir the mixture vigorously.

  • The mixture will liquefy within 3-4 minutes. Continue stirring for another 5 minutes after the initial liquefaction.

  • Carefully pour the hot reaction mixture into a beaker containing water (e.g., 400 mL).

  • To dissolve the resulting zinc salts, add a mixture of glacial acetic acid (e.g., 50 mL) and concentrated hydrochloric acid (e.g., 5 mL) to the beaker.

  • Collect the crude indole product by filtration and wash thoroughly with water.

  • Recrystallize the crude product from a suitable solvent (e.g., hot 95% ethanol) to obtain the purified indole. The typical yield for 2-phenylindole using this method is 72-80%.[1]

Protocol 2: Pre-formation of the Arylhydrazone

For sensitive substrates, pre-forming and isolating the arylhydrazone can sometimes lead to cleaner reactions.

Materials:

  • Arylhydrazine (1 equivalent)

  • Aldehyde or ketone (1 equivalent)

  • 95% Ethanol

Procedure:

  • In a round-bottom flask, warm a mixture of the arylhydrazine (e.g., 0.033 mol) and the carbonyl compound (e.g., 0.033 mol) on a steam bath for 1 hour.

  • Dissolve the hot mixture in 95% ethanol (e.g., 80 mL).

  • Induce crystallization by agitating the solution and then cool it in an ice bath.

  • Collect the crystalline hydrazone by filtration and wash with cold ethanol.

  • Dry the isolated hydrazone under reduced pressure. This product can then be used in Protocol 1. The typical yield of acetophenone phenylhydrazone is 87-91%.[1]

Mechanistic Visualization

To better understand the competing pathways, the following diagrams illustrate the desired Fischer indolization mechanism and the undesired N-N bond cleavage side reaction.

fischer_mechanism cluster_desired Desired Fischer Indolization Pathway cluster_side_reaction N-N Bond Cleavage Side Reaction A Arylhydrazone B Ene-hydrazine (Tautomerization) A->B +H⁺, -H⁺ C Protonated Ene-hydrazine B->C +H⁺ D [3,3]-Sigmatropic Rearrangement C->D E Diamine Intermediate D->E Rearomatization F Cyclization & -NH₃ E->F G Indole Product F->G C2 Protonated Ene-hydrazine H N-N Bond Cleavage C2->H Favored by EDGs I Aniline H->I J Iminium Cation H->J K Decomposition Products J->K

Figure 1: Competing pathways in the Fischer indolization. The desired pathway (top) leads to the indole product, while the side reaction (bottom) results in N-N bond cleavage.

troubleshooting_workflow Start Low Indole Yield & Aniline Byproduct Observed Q1 Are you using a Brønsted acid catalyst? Start->Q1 A1_Yes Switch to a Lewis Acid (e.g., anhydrous ZnCl₂) Q1->A1_Yes Yes Q2 Is the reaction temperature optimized? Q1->Q2 No A1_Yes->Q2 A2_No Perform temperature screening (start with milder conditions) Q2->A2_No No Q3 Is the substrate highly electron-rich? Q2->Q3 Yes A2_No->Q3 A3_Yes Consider substrate modification (e.g., protecting groups) Q3->A3_Yes Yes End Improved Indole Yield Q3->End No A3_Yes->End

Figure 2: A decision-making workflow for troubleshooting N-N bond cleavage side reactions in Fischer indolization.

Conclusion

Managing the N-N bond cleavage side reaction in Fischer indolization is a critical aspect of achieving high yields and product purity, especially with electron-rich substrates. By understanding the underlying mechanistic principles and systematically applying the troubleshooting strategies and optimized protocols outlined in this guide, researchers can significantly improve the outcomes of their syntheses. The judicious choice of a Lewis acid catalyst, careful control of reaction temperature, and consideration of substrate electronics are key parameters for success.

References

Technical Support Center: Troubleshooting the Fischer Indole Synthesis with Electron-Donating Groups

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing a critical challenge in organic synthesis: the failure of the Fischer indole synthesis when employing carbonyl compounds bearing electron-donating groups. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering difficulties with this otherwise robust reaction. Here, we will delve into the mechanistic underpinnings of these failures, provide actionable troubleshooting protocols, and explore viable alternative synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: My Fischer indole synthesis is failing completely, or I'm getting very low yields. My starting materials are an arylhydrazine and a ketone with an electron-donating group (e.g., methoxy, amino). What is the likely cause?

A1: The most probable cause of failure in this scenario is a competing side reaction known as heterolytic N-N bond cleavage. In the standard Fischer indole synthesis, the key step is a[1][1]-sigmatropic rearrangement of a protonated ene-hydrazine intermediate. However, strong electron-donating groups on the carbonyl-derived portion of this intermediate can stabilize an alternative pathway. This alternative pathway involves the cleavage of the weak N-N bond, leading to the formation of a stabilized iminylcarbocation and an aniline derivative.[2][3] This diverts the reaction from the desired indole formation, resulting in low yields or complete failure.[2][3]

Q2: How can I confirm that N-N bond cleavage is the primary issue in my reaction?

A2: A good indication of N-N bond cleavage is the identification of specific byproducts in your crude reaction mixture. The primary byproducts of this side reaction are an aniline (corresponding to the starting phenylhydrazine) and fragmentation products derived from the iminylcarbocation.[2][4] Careful analysis of your crude NMR or LC-MS data for the presence of these species can provide strong evidence for this competing pathway.

Q3: I suspect N-N bond cleavage is occurring. What are the immediate troubleshooting steps I can take to favor the desired indole synthesis?

A3: To mitigate N-N bond cleavage, the general strategy is to modify the reaction conditions to be less forcing, thereby disfavoring the higher activation energy pathway of bond cleavage. Here are some initial steps:

  • Lower the reaction temperature: High temperatures can promote the N-N cleavage. Try running the reaction at a lower temperature for a longer period.

  • Use a milder acid catalyst: Strong Brønsted acids like polyphosphoric acid (PPA) or sulfuric acid can aggressively promote N-N bond cleavage. Consider switching to a milder Brønsted acid like acetic acid or a Lewis acid.[5][6][7]

  • Catalyst Screening: Experiment with a range of Lewis acids. Zinc chloride (ZnCl₂) is a common and often effective choice.[7][8] Other Lewis acids like boron trifluoride (BF₃) can also be effective.[5]

Q4: Are there any modifications I can make to my starting materials to prevent this issue?

A4: Yes, modifying the carbonyl starting material is a viable strategy. If the electron-donating group is not essential for your final target, consider using an analogue with a less donating or even an electron-withdrawing group. Alternatively, you can temporarily "mask" the electron-donating character of the substituent by using a protecting group. For instance, a hydroxyl group could be protected as an ester or a silyl ether, and an amino group could be protected as an amide. However, the stability of the protecting group to the acidic conditions of the Fischer indole synthesis must be carefully considered.

A more direct approach is to protect the ketone itself as an acetal. This strategy is discussed in detail in the troubleshooting guide below.

Visualizing the Competing Pathways

To better understand the challenge, it is helpful to visualize the divergence of the reaction pathways. The following diagram illustrates the desired[1][1]-sigmatropic rearrangement leading to the indole and the competing N-N bond cleavage pathway.

Fischer_Indole_Competition cluster_start Starting Materials cluster_pathways Competing Pathways cluster_desired Desired Pathway cluster_failure Failure Pathway Arylhydrazine Arylhydrazine Hydrazone Phenylhydrazone Intermediate Arylhydrazine->Hydrazone Ketone Ketone with EDG Ketone->Hydrazone Enamine Ene-hydrazine Intermediate Hydrazone->Enamine Tautomerization Protonated_Enamine Protonated Ene-hydrazine Enamine->Protonated_Enamine Protonation Sigmatropic [3,3]-Sigmatropic Rearrangement Protonated_Enamine->Sigmatropic Favored with weaker EDG or milder conditions Cleavage N-N Bond Cleavage Protonated_Enamine->Cleavage Favored with strong EDG or harsh conditions Diimine Di-imine Intermediate Sigmatropic->Diimine Cyclization Cyclization & Aromatization Diimine->Cyclization Indole Indole Product Cyclization->Indole Aniline Aniline Byproduct Cleavage->Aniline Iminylcarbocation Stabilized Iminylcarbocation Cleavage->Iminylcarbocation

Caption: Competing pathways in the Fischer indole synthesis with electron-donating groups.

Troubleshooting Guide: When N-N Bond Cleavage is Suspected

This guide provides a systematic approach to overcoming failed Fischer indole syntheses due to electron-donating groups on the carbonyl component.

Strategy 1: Optimization of Reaction Conditions

The first line of defense is to adjust the reaction parameters to favor the[1][1]-sigmatropic rearrangement over N-N bond cleavage.

ParameterStandard Conditions (Prone to Failure)Recommended AdjustmentRationale
Acid Catalyst Strong Brønsted acids (e.g., PPA, H₂SO₄)Milder Brønsted acids (e.g., acetic acid) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂)Reduces the driving force for N-N bond cleavage.
Temperature High temperatures (e.g., >100 °C)Lower temperatures (e.g., room temperature to 80 °C)The N-N cleavage pathway often has a higher activation energy.
Solvent High-boiling point, coordinating solventsNon-coordinating solvents (e.g., toluene) or ionic liquidsCan influence the reactivity of the catalyst and intermediates.

Experimental Protocol: Low-Temperature Fischer Indole Synthesis with Zinc Chloride

  • Hydrazone Formation (One-Pot): In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the arylhydrazine (1.0 eq) and the electron-rich ketone (1.05 eq) in a suitable solvent such as toluene or glacial acetic acid.

  • Catalyst Addition: Add anhydrous zinc chloride (1.0-2.0 eq) to the mixture.

  • Reaction: Stir the reaction mixture at a reduced temperature, starting from room temperature and gradually increasing to 50-80 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture and quench with an aqueous solution of sodium bicarbonate or ammonia. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Strategy 2: Substrate Modification - The Acetal Protecting Group Approach

If optimizing reaction conditions is unsuccessful, protecting the carbonyl group as an acetal can be a highly effective strategy. The acetal is stable to the acidic conditions of the Fischer indole synthesis and can be readily removed post-cyclization.

Experimental Workflow: Acetal Protection Strategy

Acetal_Protection_Workflow Start Electron-Rich Ketone Acetal Acetal-Protected Ketone Start->Acetal Protection (e.g., ethylene glycol, p-TsOH) Indole_Acetal Acetal-Protected Indole Acetal->Indole_Acetal Fischer Indole Synthesis Final_Indole Desired Indole Product Indole_Acetal->Final_Indole Deprotection (aq. acid)

Caption: Workflow for Fischer indole synthesis using an acetal protecting group.

Step-by-Step Protocol: Acetal Protection and Deprotection

  • Acetal Formation (Protection):

    • To a solution of the electron-rich ketone (1.0 eq) in toluene, add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).

    • Reflux the mixture with a Dean-Stark apparatus to remove water.

    • Monitor the reaction by TLC until the starting ketone is consumed.

    • Cool the reaction, wash with saturated aqueous sodium bicarbonate, then brine. Dry the organic layer and concentrate to obtain the acetal-protected ketone, which can be purified by chromatography if necessary.

  • Fischer Indole Synthesis:

    • Use the acetal-protected ketone in the Fischer indole synthesis protocol as described in Strategy 1. The acetal group is generally stable to these conditions.

  • Acetal Hydrolysis (Deprotection):

    • Dissolve the crude acetal-protected indole in a mixture of a water-miscible solvent (e.g., acetone or THF) and aqueous acid (e.g., 1M HCl).

    • Stir the mixture at room temperature or with gentle heating until the deprotection is complete (monitor by TLC).

    • Neutralize the acid with a base (e.g., sodium bicarbonate) and extract the desired indole product.

    • Purify as needed.

Alternative Synthetic Routes

When the Fischer indole synthesis proves intractable, even with troubleshooting, several alternative methods are available for the synthesis of indoles from electron-rich precursors.

MethodBrief DescriptionAdvantages for Electron-Rich SubstratesLimitations
Larock Indole Synthesis Palladium-catalyzed annulation of an o-haloaniline with an alkyne.[9][10][11][12]Tolerates a wide range of functional groups on both coupling partners, including electron-rich systems.[9][11]Requires an o-haloaniline and an alkyne, which may require separate synthesis. Palladium catalyst can be expensive.
Nenitzescu Indole Synthesis Condensation of a benzoquinone with a β-aminocrotonic ester to form a 5-hydroxyindole.[1][2][3]Directly provides access to valuable 5-hydroxyindole scaffolds.Limited to the synthesis of 5-hydroxyindoles.
Bischler-Möhlau Indole Synthesis Reaction of an α-bromoacetophenone with excess aniline to form a 2-arylindole.[13][14][15][16]A classical method that can be effective for certain substitution patterns.Often requires harsh conditions and can suffer from poor yields and regioselectivity issues.[15]
Madelung Synthesis Intramolecular cyclization of an N-phenylamide using a strong base at high temperature.[17][18][19][20][21]Can be effective for certain substitution patterns, and modern modifications have made the conditions milder.[21]Traditionally requires harsh conditions and may not be suitable for sensitive functional groups.

Conclusion

The failure of the Fischer indole synthesis with electron-donating groups on the carbonyl component is a well-documented challenge rooted in the competing N-N bond cleavage pathway. By understanding this competing reaction, researchers can employ a systematic troubleshooting approach, starting with the optimization of reaction conditions (milder acids, lower temperatures) and progressing to substrate modification through the use of protecting groups. When these strategies are insufficient, a range of powerful alternative indole syntheses offer viable routes to the desired products. This guide provides the foundational knowledge and practical protocols to navigate these challenges and successfully synthesize a broad range of valuable indole-containing molecules.

References

work-up procedure for reactions involving Biphenyl-3-YL-hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Biphenyl-3-YL-hydrazine Hydrochloride

Welcome to the technical support center for methodologies involving this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the work-up and purification of reactions utilizing this versatile reagent. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your specific synthetic route.

This compound is a crucial building block in medicinal chemistry and organic synthesis, frequently employed in the construction of nitrogen-containing heterocycles like indoles via the Fischer Indole Synthesis.[1][2] Its hydrochloride salt form enhances stability and handling, but also introduces specific considerations for reaction work-up that differ from using the free base.[3]

Section 1: Core Properties & Initial Considerations

Before designing a work-up, it is critical to understand the physicochemical properties of the starting material versus your expected product. The starting material is a polar, water-soluble salt, while the products (e.g., indoles, hydrazones) are typically much less polar. This polarity difference is the cornerstone of an effective separation strategy.

PropertyThis compound
Chemical Formula C₁₂H₁₃ClN₂
Molecular Weight 220.70 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water and polar solvents like ethanol; sparingly soluble in nonpolar organic solvents.[3][4]
Stability Stable as a hydrochloride salt under standard conditions.[4]

Section 2: Strategic Work-up Selection Workflow

The optimal work-up procedure is dictated by the stability and properties of your desired product. The following decision tree provides a logical framework for selecting an appropriate strategy.

Workup_Decision_Tree start Reaction Complete product_precipitates Does Product Precipitate Upon Quenching? start->product_precipitates filtration Filter, Wash Solid, Recrystallize product_precipitates->filtration Yes liquid_extraction Perform Liquid-Liquid Extraction product_precipitates->liquid_extraction No product_base_stable Is Product Stable to Base? liquid_extraction->product_base_stable product_acid_stable Is Product Stable to Acid? acid_wash Wash Organic Layer with Dilute Acid (e.g., 1M HCl) to Remove Basic Impurities product_acid_stable->acid_wash Yes chromatography Proceed to Drying, Concentration, and Purification (Chromatography) product_acid_stable->chromatography No product_base_stable->product_acid_stable No base_wash Wash Organic Layer with Base (e.g., NaHCO₃, Na₂CO₃) to Neutralize Acid Catalyst product_base_stable->base_wash Yes acid_wash->chromatography base_wash->product_acid_stable

Caption: Decision tree for selecting a work-up strategy.

Section 3: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered in the lab.

Q1: My reaction is complete. How do I perform a standard liquid-liquid extraction?

Answer: A standard extraction is ideal when your product is soluble in an organic solvent and does not precipitate from the reaction mixture. The goal is to separate your organic-soluble product from water-soluble materials like the acid catalyst, salts, and unreacted starting material.

Experimental Protocol: Standard Extraction

  • Quench: Cool the reaction mixture to room temperature. If the reaction was run at high temperatures, cool it in an ice bath. Cautiously pour the mixture into a separatory funnel containing water or crushed ice.[5]

  • Dilute: Add a water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane) to dissolve your product.

  • Neutralize (If Necessary): If your reaction used a strong acid catalyst (like in a Fischer Indole Synthesis), slowly add a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until effervescence ceases. This neutralizes the acid.

  • Extract: Stopper the funnel, invert it, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.

  • Separate: Allow the layers to separate. Drain the lower layer (confirm which layer is aqueous/organic).

  • Wash: Wash the organic layer sequentially with:

    • Water (1x) to remove residual base.

    • Saturated aqueous NaCl (Brine) (1x) to break up emulsions and remove bulk water.

  • Dry: Drain the organic layer into a flask and dry it over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentrate: Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield your crude product.

LLE_Workflow start Quench Reaction Mixture in Separatory Funnel add_solvent Add Organic Solvent (e.g., Ethyl Acetate) start->add_solvent neutralize Neutralize with aq. NaHCO₃ (if acidic) add_solvent->neutralize shake Shake & Vent neutralize->shake separate Separate Aqueous & Organic Layers shake->separate wash Wash Organic Layer with Brine separate->wash dry Dry Organic Layer (e.g., over Na₂SO₄) wash->dry concentrate Filter & Concentrate Solvent dry->concentrate

Caption: Standard liquid-liquid extraction workflow.

Q2: I am performing a Fischer Indole Synthesis and a solid has crashed out. What is the correct procedure?

Answer: This is a common and often desired outcome in Fischer Indole Synthesis, where the indole product is insoluble in the aqueous acidic mixture.[5]

Experimental Protocol: Work-up by Precipitation

  • Cool and Quench: Once the reaction is deemed complete by TLC or LCMS, allow it to cool to approximately 100°C (if using a high-boiling solvent or catalyst like PPA) and then carefully pour it onto a large amount of crushed ice or into cold water with vigorous stirring.[5] This precipitates the crude product.

  • Neutralize: Slowly add a base (e.g., aqueous ammonia or 10% NaOH) to the stirred slurry to neutralize the excess acid catalyst. Monitor the pH with litmus paper or a pH meter until it is neutral or slightly basic (pH 7-8).

  • Isolate: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash: Wash the filter cake thoroughly with cold water to remove any inorganic salts. A subsequent wash with a small amount of a cold, non-polar solvent (like cold ethanol or hexanes) can help remove highly colored impurities.[5]

  • Dry: Dry the solid product under vacuum. The crude product can then be purified further.

Q3: How do I remove unreacted this compound from my product?

Answer: The starting material is a salt and is highly polar/water-soluble. In contrast, your product is likely significantly less polar. This difference is key to separation.

  • For Neutral or Acidic Products: During your liquid-liquid extraction, the hydrochloride salt will preferentially partition into the aqueous phase. Washing the organic layer 1-2 times with water or brine is usually sufficient to remove it completely.

  • For Basic Products: If your product is also basic (e.g., contains an amine), it may also be protonated and drawn into the aqueous layer during acidic washes. In this scenario:

    • Perform a basic work-up (wash with NaHCO₃) to ensure your product is in its free base form and soluble in the organic layer.

    • The Biphenyl-3-YL-hydrazine (now also as a free base) will also be in the organic layer.

    • Separation in this case will almost certainly require column chromatography. The starting hydrazine is significantly more polar than a typical indole product, allowing for good separation.

Q4: My crude product is a dark, intractable tar. What went wrong and what can I do?

Answer: Tar or polymer formation is a known issue in reactions like the Fischer Indole Synthesis, often caused by excessively harsh acidic conditions or high temperatures.[6][7]

Troubleshooting Steps:

  • Re-evaluate Reaction Conditions: Consider using a milder acid catalyst or lowering the reaction temperature.

  • Work-up Modification: Instead of attempting to precipitate the product, try to salvage it via extraction.

    • Dissolve the entire crude mixture (tar and all) in a robust organic solvent like ethyl acetate or DCM.

    • Wash this organic solution repeatedly with water and brine. This may pull some of the highly polar polymeric material into the aqueous layer.

    • Dry and concentrate the organic layer. The resulting crude material, while still likely impure, is now in a more manageable form for purification by column chromatography.

  • Purification: Column chromatography is essential for separating the desired product from polymeric byproducts. Use a high ratio of silica gel to crude material (e.g., 100:1) for difficult separations.

Q5: What is the best method to purify my final biphenyl-containing compound?

Answer: The two primary methods for purifying solid organic compounds are recrystallization and column chromatography. The biphenyl moiety often imparts good crystallinity to products, making recrystallization a highly effective technique.[8][9]

MethodBest ForKey Considerations
Recrystallization Removing small amounts of impurities from a crude solid that is >90% pure. Excellent for final purification to obtain analytically pure material.Solvent Selection is Critical: The ideal solvent dissolves the compound when hot but not when cold. Common solvents for biphenyl derivatives include ethanol, isopropanol, or mixed systems like ethyl acetate/hexanes or toluene/heptane.[9][10]
Column Chromatography Separating mixtures with components of different polarities, such as removing unreacted starting materials, byproducts, or polymeric tars.[11]Solvent System Development: Use Thin Layer Chromatography (TLC) to find an eluent system that gives good separation and an Rf value of ~0.3 for your product. A common starting point for biphenyl derivatives is a gradient of ethyl acetate in hexanes.[11]

References

Technical Support Center: Navigating Steric Hindrance in Reactions with Ortho-Substituted Phenylhydrazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists and researchers in drug development. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions regarding a common yet persistent challenge in organic synthesis: steric hindrance in reactions involving ortho-substituted phenylhydrazines. The bulky nature of substituents at the ortho position can significantly impede key transformations like the Fischer indole synthesis, leading to low yields, unexpected side products, or complete reaction failure.

This resource will equip you with the foundational knowledge and practical solutions to overcome these steric challenges. We will delve into the mechanistic underpinnings of why these issues arise and provide actionable protocols to drive your reactions to completion.

Troubleshooting Guide: Overcoming Reaction Hurdles

This section addresses specific problems you may encounter during your experiments with ortho-substituted phenylhydrazines and offers targeted solutions.

Issue 1: Low or No Yield in Fischer Indole Synthesis

Question: I am attempting a Fischer indole synthesis with a 2,6-disubstituted phenylhydrazine and an unsymmetrical ketone, but I am observing very low to no yield of the desired indole. What are the likely causes and how can I resolve this?

Answer: This is a classic problem rooted in steric hindrance. The key[1][1]-sigmatropic rearrangement step in the Fischer indole synthesis is highly sensitive to the steric environment.[2] An ortho substituent on the phenylhydrazine can clash with the ketone substituent, raising the activation energy for the critical C-C bond formation.

Probable Causes & Solutions:

  • Steric Clash During Cyclization: The bulky ortho group physically blocks the approach of the enamine to the aromatic ring, hindering the formation of the new carbon-carbon bond required for the indole scaffold.

  • Unfavorable Tautomerization: The equilibrium between the hydrazone and the necessary ene-hydrazine intermediate might be unfavorable due to steric strain.

Recommended Actions:

  • Catalyst Optimization: The choice of acid catalyst is critical.[3][4][5] While strong Brønsted acids like polyphosphoric acid (PPA) or hydrochloric acid are common, they can also lead to degradation with sensitive substrates.[3][4]

    • Lewis Acids: Consider switching to a Lewis acid such as ZnCl₂, BF₃·OEt₂, or AlCl₃.[3][4][5] These can coordinate to the nitrogen atoms, facilitating the rearrangement through a different transition state that may be less sterically demanding.

    • Eaton's Reagent: A 7.7 wt% solution of phosphorus pentoxide in methanesulfonic acid, known as Eaton's reagent, can be highly effective for challenging cyclizations, providing a strongly dehydrating and acidic medium.[6]

  • Elevated Temperatures & Microwave Irradiation: To overcome the higher activation energy, increasing the reaction temperature is a common strategy.

    • Microwave-Assisted Organic Synthesis (MAOS): This technique is particularly effective for sterically hindered reactions.[1][7][8] Microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times and improve yields by efficiently supplying the energy needed to overcome the steric barrier.[1][7]

  • Solvent Choice: The solvent can influence the stability of intermediates and transition states. High-boiling point, polar aprotic solvents like sulfolane or N,N-dimethylformamide (DMF) can be beneficial at elevated temperatures.

Issue 2: Formation of Regioisomers with Unsymmetrical Ketones

Question: My Fischer indole synthesis with an ortho-methylphenylhydrazine and 2-butanone is yielding a mixture of the two possible regioisomeric indoles. How can I improve the selectivity for the desired isomer?

Answer: Regioselectivity in the Fischer indole synthesis with unsymmetrical ketones is a well-known challenge, exacerbated by steric factors.[2][3] The direction of the cyclization is determined by the formation of the more stable ene-hydrazine intermediate and the steric accessibility of the cyclization sites on the benzene ring.

Probable Causes & Solutions:

  • Competing Ene-hydrazine Formation: The ketone can form two different ene-hydrazine tautomers, leading to two different indole products.

  • Steric Influence on Cyclization: The ortho substituent will sterically disfavor cyclization at the adjacent carbon of the benzene ring.

Recommended Actions:

  • Catalyst Selection for Regiocontrol:

    • Zeolites: Shape-selective catalysts like zeolites can provide a constrained environment that favors the formation of the less bulky indole isomer.[9] The micropores of the zeolite can sterically guide the transition state assembly.[9]

    • Lewis Acids: The choice of Lewis acid can influence the ratio of the ene-hydrazine intermediates. Experimenting with different Lewis acids (e.g., ZnCl₂, TiCl₄, Sc(OTf)₃) is recommended.

  • Pre-formation of the Hydrazone: Isolating the hydrazone before cyclization can sometimes allow for better control over the subsequent acid-catalyzed rearrangement.

Experimental Protocols

Protocol 1: Microwave-Assisted Fischer Indole Synthesis for Sterically Hindered Substrates

This protocol is designed for cases where conventional heating fails to provide satisfactory yields.

Materials:

  • ortho-substituted phenylhydrazine (1.0 mmol)

  • Ketone or aldehyde (1.1 mmol)

  • Eaton's Reagent or ZnCl₂ (2.0 mmol)

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • In the microwave reaction vial, combine the ortho-substituted phenylhydrazine and the ketone.

  • Carefully add the chosen acid catalyst (e.g., Eaton's Reagent or ZnCl₂).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture with stirring at a temperature between 150-180 °C for 10-30 minutes. Monitor the progress by TLC.[1]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Carefully quench the reaction by pouring the mixture over crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Problem and Solution

Diagram 1: The Steric Hindrance Challenge in Fischer Indole Synthesis

Steric_Hindrance cluster_problem Problem: Steric Clash cluster_solution Solution Strategies A Ortho-Substituted Phenylhydrazone B [3,3]-Sigmatropic Rearrangement A->B Hindered Cyclization C High Activation Energy (Low/No Yield) B->C D Alternative Catalysts (e.g., Lewis Acids) C->D Implement Solution E Microwave Irradiation C->E F Overcoming Activation Barrier D->F E->F G Improved Yield F->G

Caption: A flowchart illustrating how steric hindrance impedes the Fischer indole synthesis and the strategies to overcome this barrier.

Frequently Asked Questions (FAQs)

Q1: Are there alternative reactions to the Fischer indole synthesis for preparing highly substituted indoles when steric hindrance is insurmountable?

A1: Yes, several powerful methods exist that can be more suitable for sterically demanding substrates.

  • Palladium-Catalyzed Syntheses: Methods like the Buchwald-Hartwig amination or Larock indole synthesis can be very effective.[10][11] For instance, a palladium-catalyzed cross-coupling of an ortho-haloaniline with a ketone hydrazone can be a viable alternative.[10][12]

  • Bartoli Indole Synthesis: This reaction is particularly useful for synthesizing 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. The mechanism is less sensitive to steric bulk on the aniline precursor.[11]

Q2: Can I use a protecting group on the hydrazine moiety to influence the reaction outcome?

A2: While less common for modulating steric hindrance at the ortho-position of the phenyl ring, protecting groups on the hydrazine nitrogens can be employed. For instance, a trifluoroacetyl group can make the subsequent cyclization milder.[13] However, for steric issues arising from the aromatic ring, this is less likely to be an effective primary strategy. More direct approaches like catalyst and condition optimization are generally more fruitful.

Q3: How does the Japp-Klingemann reaction factor into these syntheses, and is it also affected by steric hindrance?

A3: The Japp-Klingemann reaction is a crucial method for synthesizing the arylhydrazone precursors needed for the Fischer indole synthesis, especially from β-keto esters or β-keto acids.[14][15][16] The reaction involves the coupling of an aryl diazonium salt with an enolate. Steric hindrance from an ortho substituent on the diazonium salt can slow down this coupling step, but it is often less of a prohibitive barrier than in the subsequent cyclization of the Fischer synthesis. If you are having trouble forming the hydrazone, consider optimizing the pH and temperature of the Japp-Klingemann reaction.

Q4: What is the effect of electron-donating or electron-withdrawing groups at the ortho-position?

A4: Both electronic and steric effects are at play.

  • Electron-donating groups (e.g., -OCH₃, -CH₃): These groups generally accelerate the Fischer indole synthesis by making the aromatic ring more nucleophilic and thus more reactive towards the intramolecular electrophilic attack.[17] However, their steric bulk can counteract this electronic advantage.

  • Electron-withdrawing groups (e.g., -NO₂, -Cl): These groups deactivate the aromatic ring, making the cyclization step more difficult and often requiring harsher conditions.[17] In some cases, an ortho-methoxy group has led to abnormal products due to its electronic influence and potential coordination with Lewis acid catalysts.[18]

Data Summary Table

Challenge Parameter to Modify Recommended Change Expected Outcome Reference
Low YieldAcid CatalystSwitch from Brønsted acid (e.g., HCl) to Lewis acid (e.g., ZnCl₂) or Eaton's reagent.Improved yield by altering the reaction mechanism to a less sterically hindered pathway.[3][4][6]
Low YieldReaction ConditionsEmploy microwave irradiation (150-180 °C).Increased reaction rate and yield by overcoming the activation energy barrier.[1][7]
Poor RegioselectivityCatalystUse a shape-selective catalyst like a zeolite.Favors the formation of the sterically less demanding regioisomer.[9]
Reaction FailureSynthetic RouteConsider an alternative synthesis (e.g., Bartoli or Palladium-catalyzed methods).Access to sterically hindered indoles not achievable via the Fischer synthesis.[10][11]

This technical guide provides a starting point for addressing the common issues encountered when working with sterically hindered ortho-substituted phenylhydrazines. Successful synthesis often requires a systematic approach to optimizing reaction parameters. We encourage you to explore the cited literature for a deeper understanding of these powerful reactions.

References

improving regioselectivity in pyrazole synthesis with substituted hydrazines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Improving Regioselectivity with Substituted Hydrazines

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling regioselectivity in the synthesis of substituted pyrazoles. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and achieve your desired isomeric products.

Frequently Asked Questions (FAQs)

Here we address some of the most common issues encountered during the synthesis of pyrazoles using substituted hydrazines.

Q1: What is regioselectivity in the context of pyrazole synthesis and why is it a concern?

A1: Regioselectivity refers to the preference for forming one constitutional isomer over another in a chemical reaction. In pyrazole synthesis, particularly the widely-used Knorr synthesis, the reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine can lead to two different regioisomeric pyrazoles.[1][2][3][4] This arises because the substituted hydrazine has two non-equivalent nitrogen atoms, and either one can initiate the reaction by attacking one of the two different carbonyl groups of the dicarbonyl compound. This often results in a mixture of products that can be challenging and costly to separate, which is a significant issue in pharmaceutical development where a specific isomer is usually the active ingredient.[1][5]

Q2: My reaction is yielding a mixture of regioisomers. What are the primary factors that control the outcome?

A2: The regiochemical outcome of pyrazole synthesis is governed by a delicate interplay of several factors:

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound is a major determinant. Electron-withdrawing groups can activate a nearby carbonyl group, making it a more likely target for nucleophilic attack.[1]

  • Steric Effects: The steric hindrance around the carbonyl groups of the dicarbonyl compound and on the substituted hydrazine plays a crucial role. A bulky substituent on either reactant can direct the hydrazine to attack the less sterically hindered carbonyl group.[1]

  • Reaction Conditions: This is often the most critical and tunable factor. Parameters such as solvent, temperature, and pH can dramatically influence which isomer is favored.[1] For instance, acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity compared to neutral or basic conditions.[1]

Q3: How does the substituent on the hydrazine (e.g., alkyl vs. aryl) affect regioselectivity?

A3: The nature of the substituent on the hydrazine directly impacts the nucleophilicity of the two nitrogen atoms. In methylhydrazine, the methyl group is electron-donating, making the substituted nitrogen (N1) more nucleophilic. Conversely, in phenylhydrazine, the phenyl group is electron-withdrawing, rendering the unsubstituted nitrogen (NH2) more nucleophilic.[6] The more nucleophilic nitrogen will preferentially attack the more electrophilic carbonyl carbon of the 1,3-dicarbonyl compound.[6] However, this can be influenced by the reaction conditions, especially the pH.

Q4: I'm getting an intractable mixture of isomers. How can I reliably determine the structure of each regioisomer?

A4: Characterizing a mixture of pyrazole regioisomers requires advanced spectroscopic techniques. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool. Techniques like 1D NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to establish through-space correlations between the N-substituent and protons on the pyrazole ring, which helps in unambiguously assigning the structure of each isomer.[5][7] In addition to NMR, X-ray crystallography of a pure isomer provides definitive structural proof.[7]

Troubleshooting and Optimization Guides

This section provides detailed solutions to common problems encountered during pyrazole synthesis, focusing on improving regioselectivity.

Problem 1: Poor Regioselectivity in the Knorr Pyrazole Synthesis

The Knorr synthesis and its variations are workhorses for creating pyrazoles, but they are notorious for producing isomeric mixtures with unsymmetrical 1,3-diketones.[1][8][9][10]

  • Competing Nucleophilic Attack: The two nitrogen atoms of the substituted hydrazine compete in the initial attack on the two non-equivalent carbonyl groups of the diketone.[1]

    • Solution 1: Solvent Modification. The choice of solvent can have a profound impact on regioselectivity. For reactions involving fluorinated 1,3-diketones, switching from standard solvents like ethanol to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase the regioselectivity.[6] These non-nucleophilic solvents do not compete with the hydrazine in attacking the more reactive carbonyl group, thus enhancing the selectivity.[6]

    • Solution 2: pH Control. The pH of the reaction medium can alter the relative nucleophilicity of the hydrazine's nitrogen atoms. Under acidic conditions, the more basic nitrogen is protonated, reducing its nucleophilicity and allowing the other nitrogen to react. A systematic screening of pH (e.g., by using different acidic or basic catalysts) is recommended.

Caption: Troubleshooting workflow for improving regioselectivity.

Problem 2: Difficulty in Synthesizing Highly Substituted Pyrazoles with Good Regiocontrol

Forcing multiple substituents onto the pyrazole ring can be challenging, and controlling their relative positions is even more so.

When the Knorr synthesis fails to provide the desired regioselectivity, consider alternative methods:

  • Reaction of Hydrazones with Nitroolefins: This method offers excellent regioselectivity for the synthesis of 1,3,5-trisubstituted and 1,3,4,5-tetrasubstituted pyrazoles.[11][12] The regioselectivity is driven by the difference in nucleophilicity between the nitrogen and carbon atoms of the hydrazone.[11]

  • [3+2] Cycloaddition Reactions: The cycloaddition of sydnones with alkynes is a powerful approach for constructing the pyrazole ring with high regioselectivity.[13][14] This method's success relies on the dipolar nature of sydnones.[13]

Experimental Protocols

Protocol 1: Improving Regioselectivity using Fluorinated Alcohols

This protocol is adapted from studies showing enhanced regioselectivity in the synthesis of 5-arylpyrazoles.[6]

Objective: To synthesize the desired 5-arylpyrazole regioisomer with high selectivity.

Materials:

  • Unsymmetrical 1,3-diketone (1.0 eq)

  • Substituted hydrazine (e.g., phenylhydrazine) (1.1 eq)

  • Solvent: 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol (TFE)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve the 1,3-diketone in the fluorinated alcohol (HFIP or TFE) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add the substituted hydrazine to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.

  • Characterize the product using NMR to confirm its structure and determine the isomeric ratio.

Expected Outcome: A significant improvement in the ratio of the desired 5-arylpyrazole isomer compared to reactions run in conventional solvents like ethanol.[6]

Data Summary: Solvent Effects on Regioselectivity
Entry1,3-Diketone Substituent (R)Hydrazine (R')SolventRegioisomeric Ratio (Desired:Undesired)
1PhenylPhenylEthanolLow Selectivity
2PhenylPhenylTFEUp to 99:1
3PhenylPhenylHFIPUp to 99:1
4MethylPhenylEthanolLow Selectivity
5MethylPhenylTFEImproved Selectivity
6MethylPhenylHFIPSignificantly Improved Selectivity

This table is a generalized representation based on findings reported in the literature, which demonstrate that fluorinated alcohols can dramatically improve regioselectivity.[6]

Mechanistic Insights

Understanding the reaction mechanism is key to controlling the outcome. In the Knorr pyrazole synthesis, the reaction proceeds through a series of condensation and cyclization steps.

G cluster_pathwayA Pathway A cluster_pathwayB Pathway B Diketone Unsymmetrical 1,3-Diketone AttackA Attack at Carbonyl 1 Diketone->AttackA More electrophilic C=O or less hindered AttackB Attack at Carbonyl 2 Diketone->AttackB Less electrophilic C=O or more hindered Hydrazine Substituted Hydrazine Hydrazine->AttackA Hydrazine->AttackB IntermediateA Hydrazone Intermediate A AttackA->IntermediateA CyclizeA Intramolecular Cyclization IntermediateA->CyclizeA DehydrateA Dehydration CyclizeA->DehydrateA ProductA Regioisomer A DehydrateA->ProductA IntermediateB Hydrazone Intermediate B AttackB->IntermediateB CyclizeB Intramolecular Cyclization IntermediateB->CyclizeB DehydrateB Dehydration CyclizeB->DehydrateB ProductB Regioisomer B DehydrateB->ProductB

Caption: Competing reaction pathways in the Knorr pyrazole synthesis.

The initial nucleophilic attack of one of the hydrazine's nitrogen atoms on a carbonyl carbon of the 1,3-diketone is often the regioselectivity-determining step.[10] The relative rates of attack at the two different carbonyls (Pathway A vs. Pathway B) determine the final product ratio. By modifying the electronic and steric properties of the substrates and controlling the reaction conditions, one can favor one pathway over the other.

References

Validation & Comparative

comparison of Biphenyl-3-YL-hydrazine hydrochloride and phenylhydrazine reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of Biphenyl-3-YL-hydrazine Hydrochloride and Phenylhydrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Nuances of Aryl Hydrazine Reactivity

In the landscape of synthetic organic chemistry, aryl hydrazines are indispensable reagents, serving as foundational building blocks for a vast array of heterocyclic compounds. Their utility is most famously showcased in the Fischer indole synthesis, a cornerstone reaction for constructing the indole nucleus ubiquitous in pharmaceuticals, natural products, and agrochemicals.[1][2] Among the commercially available aryl hydrazines, phenylhydrazine is the archetypal and most widely studied reagent.[3][4] However, for the synthesis of more complex, polycyclic, and biologically active molecules, substituted analogues like this compound are increasingly critical.[5]

This guide provides an in-depth, objective comparison of the reactivity of this compound and the classic phenylhydrazine. Moving beyond a simple catalog of properties, we will dissect the underlying electronic and steric factors that govern their chemical behavior. By synthesizing theoretical principles with practical experimental design, this document aims to equip researchers and drug development professionals with the field-proven insights needed to make informed decisions in their synthetic endeavors.

Physicochemical Properties: A Foundation for Comparison

Before delving into reactivity, it is essential to understand the fundamental properties of these two reagents. Both are typically supplied as their hydrochloride salts to improve stability and handling, as the free bases can be prone to oxidation.[6][7]

PropertyPhenylhydrazine HydrochlorideThis compound
Chemical Structure Phenylhydrazine Hydrochloride Structurethis compound Structure
Molecular Formula C₆H₉ClN₂C₁₂H₁₃ClN₂
Molecular Weight 144.61 g/mol 220.70 g/mol []
Appearance White to pale yellow crystalline powder[6]Data not widely published, typically an off-white to beige solid
Melting Point ~240-245 °C (decomposes)Data not widely published
Solubility Soluble in water and ethanol[6]Soluble in common organic solvents[5]
Stability Stable under recommended storage conditions, but sensitive to air and light[6][9][10]Generally stable as a salt, facilitating easier handling in synthesis[5][7]

The Duality of Reactivity: Electronic Effects vs. Steric Hindrance

The difference in reactivity between phenylhydrazine and biphenyl-3-yl-hydrazine stems primarily from the structural distinction between a phenyl and a biphenyl-3-yl substituent. This difference manifests as a competition between electronic effects, which influence nucleophilicity, and steric effects, which dictate spatial accessibility.

Electronic Effects: The Driving Force of Nucleophilicity

The key reactive site in a hydrazine is the terminal nitrogen atom (-NH₂), which acts as a nucleophile. Its reactivity is modulated by the electronic nature of the attached aryl group.

  • Phenylhydrazine: The single phenyl ring exerts a net electron-withdrawing inductive effect (-I). However, it can also donate electron density into the hydrazine moiety via resonance (+R), although this effect is modest.

  • Biphenyl-3-yl-hydrazine: The biphenyl system is more complex. Compared to a single benzene ring, a phenyl substituent is generally considered weakly activating towards electrophilic substitution.[11] This suggests that the biphenyl moiety, as a whole, can be a more effective electron donor than a single phenyl ring.[12][13][14] This enhanced electron-donating character increases the electron density on the hydrazine nitrogen atoms, thereby increasing its nucleophilicity .

A higher nucleophilicity should, in principle, accelerate the initial and often rate-determining step of reactions with electrophiles, such as the condensation with a carbonyl compound to form a hydrazone.

Steric Effects: The Spatial Impediment

Steric hindrance refers to the slowing of chemical reactions due to the physical bulk of the reacting molecules.[15][16]

  • Phenylhydrazine: The phenyl group presents a moderate level of steric bulk.

  • Biphenyl-3-yl-hydrazine: The biphenyl group is significantly larger and more sterically demanding. The two phenyl rings cannot lie perfectly flat due to steric clash between the ortho-hydrogens, resulting in a twisted conformation.[15][17] This substantial bulk can physically impede the approach of the hydrazine's nucleophilic nitrogen to the electrophilic center of another reactant, particularly if the reaction partner (e.g., a ketone) is also sterically hindered.

This increased steric hindrance is expected to decrease the overall reaction rate , counteracting the favorable electronic effects. The ultimate reactivity of biphenyl-3-yl-hydrazine is therefore a delicate balance between these two opposing factors.

Caption: Competing factors influencing the reactivity of Biphenyl-3-yl-hydrazine.

Comparative Application: The Fischer Indole Synthesis

The most illustrative reaction to compare these two reagents is the Fischer indole synthesis, which transforms an aryl hydrazine and a carbonyl compound (aldehyde or ketone) into an indole under acidic conditions.[1][18] This reaction is fundamental in the synthesis of numerous pharmaceuticals, including anti-migraine triptans and anti-inflammatory agents like Indometacin.[1]

Reaction Mechanism

The synthesis proceeds through several key steps. The initial formation of the phenylhydrazone is critical, as its rate is directly influenced by the nucleophilicity of the hydrazine.

  • Hydrazone Formation: The aryl hydrazine attacks the carbonyl carbon. This is a nucleophilic addition-elimination reaction.

  • Tautomerization: The hydrazone isomerizes to its enamine tautomer.

  • [6][6]-Sigmatropic Rearrangement: A concerted, acid-catalyzed rearrangement occurs, forming a new C-C bond.[1][19][20] This is the characteristic step of the reaction.

  • Aromatization & Cyclization: The intermediate rearomatizes, followed by an intramolecular nucleophilic attack to form a five-membered ring.

  • Ammonia Elimination: The final step involves the acid-catalyzed elimination of ammonia to yield the stable, aromatic indole product.[19]

Fischer_Indole_Mechanism A Aryl Hydrazine + Ketone/Aldehyde B Hydrazone Formation (Nucleophilic Attack) A->B C Enamine Tautomerization B->C D [3,3]-Sigmatropic Rearrangement C->D E Aromatization & Cyclization D->E F Ammonia Elimination E->F G Indole Product F->G

Caption: Generalized mechanism of the Fischer Indole Synthesis.

Based on our theoretical framework, we hypothesize that for the synthesis of a biphenyl-substituted indole, biphenyl-3-yl-hydrazine may exhibit a faster initial hydrazone formation due to enhanced nucleophilicity, but the subsequent rearrangement and cyclization steps could be hindered by the bulk of the biphenyl group. The overall yield and reaction time will reveal the dominant effect.

Experimental Protocol: A Self-Validating Comparison

To move from theory to practice, a direct comparative experiment is essential. The following protocol is designed to be a self-validating system, where running both reactions in parallel under identical conditions provides a clear, objective measure of relative reactivity.

Objective: To compare the reaction yield and completion time for the Fischer indole synthesis of 2-phenylindole and 2-(biphenyl-3-yl)indole using phenylhydrazine hydrochloride and this compound, respectively, with acetophenone.

Experimental_Workflow cluster_0 Parallel Reaction Setup ReagentA Phenylhydrazine HCl + Acetophenone Acid Add Acid Catalyst (e.g., PPA) & Heat ReagentA->Acid ReagentB Biphenyl-3-yl-hydrazine HCl + Acetophenone ReagentB->Acid Monitor Monitor Reaction Progress (TLC) Acid->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Purification (Crystallization/Chromatography) Workup->Purify Analyze Characterization (Yield, MP, NMR, MS) Purify->Analyze

Caption: Workflow for the comparative Fischer Indole Synthesis experiment.

Step-by-Step Methodology

Causality: Acetic acid serves as both a solvent and a mild acid catalyst for the initial hydrazone formation. Polyphosphoric acid (PPA) is a strong acid and dehydrating agent, ideal for promoting the subsequent cyclization and ammonia elimination steps.[1][19]

  • Reaction Setup (Parallel Reactions):

    • Reaction A: To a 100 mL round-bottom flask, add phenylhydrazine hydrochloride (10.0 mmol), acetophenone (10.0 mmol), and glacial acetic acid (20 mL).

    • Reaction B: To a second 100 mL round-bottom flask, add this compound (10.0 mmol), acetophenone (10.0 mmol), and glacial acetic acid (20 mL).

  • Hydrazone Formation:

    • Stir both mixtures at room temperature for 30 minutes. A precipitate of the hydrazone may form. This step can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting materials.

  • Indolization (Cyclization):

    • To each flask, cautiously add polyphosphoric acid (PPA, ~15 g).

    • Fit each flask with a reflux condenser and heat the mixtures in a preheated oil bath at 100-120 °C.

    • Trustworthiness: The key to a valid comparison is ensuring both reactions are subjected to identical heating and stirring conditions.

  • Reaction Monitoring:

    • Monitor the progress of both reactions every 30 minutes using TLC (e.g., eluent: 4:1 Hexanes:Ethyl Acetate). Note the time required for the complete disappearance of the intermediate hydrazone spot.

  • Workup and Isolation:

    • Once a reaction is complete, cool the flask to room temperature and then in an ice bath.

    • Carefully pour the viscous mixture onto crushed ice (~100 g) in a beaker with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of aqueous sodium hydroxide (e.g., 10 M NaOH) until the pH is ~7-8.

    • Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold water until the filtrate is neutral.

  • Purification and Data Collection:

    • Dry the crude solid product.

    • Purify the product by recrystallization from a suitable solvent (e.g., ethanol or ethanol/water mixture).

    • Record the final mass of the pure, dry product and calculate the percentage yield.

    • Characterize the product by measuring its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, MS) to confirm its identity and purity.

Anticipated Data and Interpretation

The results from the proposed experiment should be tabulated for a direct and clear comparison.

ParameterPhenylhydrazine ReactionBiphenyl-3-yl-hydrazine ReactionInterpretation
Reaction Time (h) Hypothetical: 4-6 hHypothetical: 6-10 hA longer time for the biphenyl derivative would suggest that steric hindrance is the dominant factor, slowing the overall reaction rate.
Product Yield (%) Hypothetical: 75-85%Hypothetical: 60-75%A lower yield for the biphenyl derivative could indicate that steric hindrance leads to more side reactions or incomplete conversion.
Product 2-Phenylindole5-(Biphenyl-3-yl)-2-phenylindoleThe structure of the final product is dictated by the starting hydrazine. (Note: The exact product name depends on IUPAC numbering of the final indole).
Observations Standard reaction progression.Potentially slower conversion, may require higher temperatures or longer reaction times for completion.Qualitative observations provide context for the quantitative data.

This table is populated with hypothetical data for illustrative purposes. Actual results must be determined experimentally.

Conclusion: A Strategic Choice for Synthesis

The comparison between this compound and phenylhydrazine is not a matter of declaring one universally superior. Instead, it is a case study in the strategic balance of electronic and steric effects in organic synthesis.

  • Phenylhydrazine remains the reliable, cost-effective, and kinetically favorable choice for synthesizing simpler indole structures where its moderate steric profile is advantageous.

  • This compound is a specialized reagent, essential for introducing the valuable biphenyl moiety into a target molecule.[5] While its enhanced electronic character could theoretically increase its nucleophilicity, this benefit is likely outweighed by significant steric hindrance. Researchers using this reagent should anticipate potentially slower reaction rates and lower yields compared to its unsubstituted counterpart and may need to optimize reaction conditions (e.g., higher temperatures, longer reaction times, or use of microwave irradiation) to achieve desired outcomes.

Ultimately, the choice of reagent must be guided by the specific structural requirements of the synthetic target. This guide provides the foundational logic and a practical, self-validating experimental framework to empower chemists to make that choice with confidence, ensuring an efficient and successful path toward the synthesis of complex, high-value molecules.

References

alternative reagents to Biphenyl-3-YL-hydrazine hydrochloride for indole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Alternative Reagents for Indole Synthesis: A Comparative Analysis Beyond Biphenyl-3-YL-hydrazine Hydrochloride

Introduction: The Enduring Importance of the Indole Nucleus and its Synthesis

The indole scaffold is a privileged heterocyclic motif that forms the core of numerous natural products, pharmaceuticals, and agrochemicals. Its prevalence in biologically active molecules, from the neurotransmitter serotonin to the anti-cancer drug vincristine, has driven the continuous development of synthetic methodologies for its construction. The Fischer indole synthesis, a venerable and versatile reaction, has historically relied on the acid-catalyzed reaction of a phenylhydrazine with a ketone or aldehyde. While this compound has its specific applications, the demand for milder reaction conditions, broader substrate scope, and improved regioselectivity has spurred the exploration of a diverse array of alternative reagents.

This guide provides a comparative analysis of , offering researchers and drug development professionals a comprehensive overview of their respective strengths, limitations, and practical applications. We will delve into the mechanistic nuances of these alternatives and provide experimental data to support their efficacy.

The Fischer Indole Synthesis: A Mechanistic Overview

The Fischer indole synthesis is a classic acid-catalyzed reaction that involves the condensation of a phenylhydrazine with a ketone or aldehyde to form a phenylhydrazone, which then undergoes a-sigmatropic rearrangement (the key indole-forming step) followed by aromatization to yield the indole.

Fischer_Indole_Synthesis cluster_1 Step 1: Phenylhydrazone Formation cluster_2 Step 2: Tautomerization & [3,3]-Sigmatropic Rearrangement cluster_3 Step 3: Aromatization A Phenylhydrazine C Phenylhydrazone A->C Condensation (-H2O) B Ketone/Aldehyde B->C D Ene-hydrazine (Tautomer) C->D Acid Catalyst E Di-imine Intermediate D->E [3,3]-Rearrangement F Amino-indolenine E->F -NH3 G Indole F->G Aromatization

Figure 1: Simplified workflow of the Fischer Indole Synthesis.

Comparative Analysis of Alternative Reagents

The choice of hydrazine derivative or an alternative starting material can significantly impact the reaction's outcome. Here, we compare several alternatives to this compound.

Phenylhydrazine and its Substituted Derivatives

Phenylhydrazine remains the most fundamental reagent for the Fischer indole synthesis. Its derivatives, bearing either electron-donating or electron-withdrawing groups, offer a means to modulate reactivity and explore structure-activity relationships.

  • Advantages: Readily available, cost-effective, and a vast body of literature on its use.

  • Disadvantages: Often requires harsh acidic conditions and high temperatures, which can be incompatible with sensitive functional groups. The reaction can also suffer from poor regioselectivity with unsymmetrical ketones.

ReagentTypical ConditionsYield Range (%)Key AdvantagesKey Disadvantages
PhenylhydrazineAcetic acid, reflux40-80Inexpensive, widely availableHarsh conditions, potential for side reactions
4-MethoxyphenylhydrazinePolyphosphoric acid, 80-100 °C60-90Electron-donating group can facilitate rearrangementCan be more expensive
4-NitrophenylhydrazineEaton's reagent, 60 °C50-85Electron-withdrawing group can alter regioselectivityRearrangement can be slower

Experimental Protocol: Synthesis of 2-phenylindole from Phenylhydrazine and Acetophenone

  • A mixture of phenylhydrazine (1.08 g, 10 mmol) and acetophenone (1.20 g, 10 mmol) in glacial acetic acid (20 mL) is stirred at room temperature for 30 minutes.

  • The mixture is then heated to reflux for 2 hours.

  • After cooling, the reaction mixture is poured into ice-water (100 mL).

  • The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to afford 2-phenylindole.

Arylhydrazines with Modified Linkers

Modifications to the hydrazine linker can influence the stability of the intermediate hydrazone and the ease of the subsequent rearrangement.

Non-Hydrazine Based Approaches

Several modern methods bypass the need for hydrazine derivatives altogether, offering alternative pathways to the indole core.

  • Bischler-Möhlau Indole Synthesis: This method involves the reaction of an α-halo-ketone with an excess of aniline. While it is one of the oldest indole syntheses, its mechanism and potential for optimization have seen renewed interest.

  • Nenitzescu Indole Synthesis: This synthesis provides access to 5-hydroxyindoles through the reaction of a benzoquinone with an ethyl β-aminocrotonate.

Alternative_Syntheses cluster_BM Bischler-Möhlau Synthesis cluster_N Nenitzescu Synthesis BM_A α-Halo-ketone BM_C 2-Arylindole BM_A->BM_C BM_B Aniline (excess) BM_B->BM_C N_A Benzoquinone N_C 5-Hydroxyindole N_A->N_C N_B Ethyl β-aminocrotonate N_B->N_C

Figure 2: Key starting materials for the Bischler-Möhlau and Nenitzescu indole syntheses.

Modern Catalytic Approaches

Recent advances have focused on the development of catalytic systems that can promote indole synthesis under milder conditions and with greater efficiency.

  • Palladium-Catalyzed Larock Indole Synthesis: This powerful method involves the reaction of an o-iodoaniline with a disubstituted alkyne in the presence of a palladium catalyst. It offers excellent regioselectivity and functional group tolerance.

  • Gold-Catalyzed Indole Synthesis: Gold catalysts have emerged as effective promoters for the cyclization of o-alkynylanilines to form indoles. These reactions often proceed under very mild conditions.

Table 2: Comparison of Modern Catalytic Indole Syntheses

MethodCatalystKey ReactantsTypical ConditionsKey Advantages
Larock Indole SynthesisPd(OAc)2 / PPh3o-iodoaniline, alkyneK2CO3, DMF, 100 °CHigh regioselectivity, broad substrate scope.
Gold-Catalyzed SynthesisAuCl3 / AgOTfo-alkynylanilineCH2Cl2, rtMild conditions, high efficiency

Conclusion and Future Outlook

While this compound and other traditional hydrazine derivatives remain valuable tools for indole synthesis, the field has significantly expanded to include a wide range of alternative reagents and catalytic systems. The choice of reagent is no longer solely dictated by availability but by the specific requirements of the target molecule, including functional group compatibility, desired regioselectivity, and overall synthetic efficiency.

The development of modern catalytic methods, such as the Larock and gold-catalyzed indole syntheses, represents a significant step forward, offering milder reaction conditions and broader substrate scope. As the demand for complex, functionalized indole derivatives continues to grow in the pharmaceutical and materials science sectors, the development of even more efficient, selective, and sustainable synthetic methods will remain a key research focus.

A Senior Application Scientist's Guide to Validating Indole Structures Synthesized from Biphenyl-3-YL-hydrazine Hydrochloride by NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the Fischer indole synthesis remains a cornerstone for constructing the indole nucleus, a privileged scaffold in a multitude of pharmacologically active compounds.[1][2][3] The synthesis, while powerful, presents unique challenges when employing unsymmetrically substituted precursors like Biphenyl-3-YL-hydrazine hydrochloride. The reaction of such a hydrazine with an unsymmetrical ketone can lead to the formation of regioisomers, necessitating a robust and unambiguous method for structural validation.

This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the definitive structural elucidation of indoles derived from this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer illustrative data to empower researchers to confidently distinguish between potential isomeric products.

The Synthetic Challenge: Regioselectivity in the Fischer Indole Synthesis

The Fischer indole synthesis proceeds via the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a carbonyl compound.[1][2][3] When a 3-substituted phenylhydrazine, such as Biphenyl-3-YL-hydrazine, reacts with an unsymmetrical ketone like 2-butanone, the initial formation of the enamine intermediate can occur on either side of the carbonyl group. This leads to a critical divergence in the reaction pathway, potentially yielding two distinct indole regioisomers. In our case, the reaction could produce either a 4-biphenyl-substituted indole or a 6-biphenyl-substituted indole. The regioselectivity of this reaction is influenced by a delicate interplay of steric and electronic factors, as well as the choice of acid catalyst.[4]

This guide will use the reaction of this compound with cyclohexanone as a model system. This reaction can theoretically yield two distinct tetrahydrocarbazole products: 8-phenyl-1,2,3,4-tetrahydro-9H-carbazole (the desired product) and 6-phenyl-1,2,3,4-tetrahydro-9H-carbazole (the potential regioisomeric impurity).

Experimental Protocol: A Model Fischer Indole Synthesis

This protocol outlines a general procedure for the synthesis of the target indole. Note that optimization of reaction conditions, particularly the choice of acid catalyst and temperature, may be necessary to favor the formation of the desired regioisomer.

Materials:

  • This compound

  • Cyclohexanone

  • Glacial Acetic Acid

  • Ethanol

  • Sodium Bicarbonate

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of warm ethanol. Add cyclohexanone (1.1 eq) to the solution. Stir the mixture at room temperature for 1 hour. The formation of the hydrazone may be observed as a precipitate.

  • Indolization: To the hydrazone mixture, add glacial acetic acid (10 volumes). Heat the reaction mixture to reflux (approximately 118 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient to separate the regioisomers.

A Multi-faceted NMR Approach to Structural Validation

A comprehensive suite of NMR experiments is essential for the unambiguous assignment of the correct indole structure. A combination of one-dimensional (1D) and two-dimensional (2D) techniques provides a self-validating system for structure elucidation.

The Analytical Workflow

The following diagram illustrates the logical flow of NMR experiments for validating the indole structure.

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR H1_NMR ¹H NMR COSY COSY H1_NMR->COSY Proton-Proton Correlations HSQC HSQC H1_NMR->HSQC One-Bond ¹H-¹³C Correlations C13_NMR ¹³C NMR DEPT DEPT-135 C13_NMR->DEPT Distinguish CH, CH₂, CH₃ C13_NMR->HSQC DEPT->C13_NMR Final_Structure Unambiguous Structure COSY->Final_Structure HMBC HMBC HSQC->HMBC Confirm Direct Attachments HMBC->Final_Structure Long-Range ¹H-¹³C Correlations (Key for Isomer Differentiation)

Caption: Workflow for comprehensive NMR-based structure validation.

Step-by-Step Spectral Analysis:
  • ¹H NMR: The Initial Fingerprint: The proton NMR spectrum provides the first crucial insights. Key features to analyze include:

    • Chemical Shifts: The positions of the signals indicate the electronic environment of the protons. Aromatic protons on the indole and biphenyl rings will resonate in the downfield region (typically 6.5-8.5 ppm).

    • Integration: The area under each signal corresponds to the number of protons it represents.

    • Coupling Constants (J-values): The splitting patterns reveal which protons are adjacent to each other. This is critical for determining substitution patterns on the aromatic rings.

  • ¹³C NMR and DEPT-135: Mapping the Carbon Skeleton: The ¹³C NMR spectrum reveals the number of unique carbon environments. The DEPT-135 experiment is then used to differentiate between CH, CH₂, and CH₃ groups (CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative). Quaternary carbons are absent in the DEPT spectrum.

  • COSY: Unveiling Proton-Proton Connectivity: The Correlation Spectroscopy (COSY) experiment is a 2D technique that shows correlations between protons that are coupled to each other. This is invaluable for tracing out the spin systems within the molecule, for instance, identifying the sequence of protons on the tetrahydrocarbazole and biphenyl rings.

  • HSQC: Direct Carbon-Proton Attachments: The Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates each proton with the carbon to which it is directly attached. This allows for the unambiguous assignment of protonated carbons.

  • HMBC: The Key to Isomer Differentiation: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for distinguishing between our target regioisomers. It reveals correlations between protons and carbons that are separated by two or three bonds. These long-range correlations provide the crucial connectivity information needed to piece the molecular puzzle together and definitively establish the position of the biphenyl substituent.

Comparative NMR Data: Differentiating the Isomers

The following tables present illustrative, hypothetical NMR data for the two potential regioisomers. These values are based on established chemical shift principles and data from similar structures. The key differentiating correlations are highlighted.

Table 1: Illustrative ¹H NMR Data (500 MHz, CDCl₃)

Proton8-phenyl-1,2,3,4-tetrahydro-9H-carbazole (ppm)6-phenyl-1,2,3,4-tetrahydro-9H-carbazole (ppm)
H-5~7.8 (d)~7.5 (d)
H-6~7.2 (t)-
H-7~7.4 (d)~7.6 (dd)
Biphenyl H7.3-7.6 (m)7.3-7.6 (m)
NH~8.1 (br s)~8.0 (br s)

Table 2: Illustrative ¹³C NMR Data (125 MHz, CDCl₃)

Carbon8-phenyl-1,2,3,4-tetrahydro-9H-carbazole (ppm)6-phenyl-1,2,3,4-tetrahydro-9H-carbazole (ppm)
C-4a~135~136
C-5~118~120
C-5a~128~129
C-6~120~138 (quaternary)
C-7~122~119
C-8~137 (quaternary)~110
C-8a~125~124
Biphenyl C127-142127-142
Interpreting the Data: The Decisive HMBC Correlations

The key to distinguishing between the 8-phenyl and 6-phenyl isomers lies in the long-range HMBC correlations.

For the 8-phenyl isomer, we would expect to see:

  • A correlation between the protons on the C-1 methylene group of the tetrahydrocarbazole ring and the quaternary carbon C-8a.

  • Correlations from the biphenyl protons to the quaternary carbon C-8.

  • A correlation from the H-7 proton to the quaternary carbon C-8.

For the 6-phenyl isomer, the HMBC spectrum would show:

  • A correlation between the H-5 proton and the quaternary carbon C-6.

  • Correlations from the biphenyl protons to the quaternary carbon C-6.

  • A correlation from the H-7 proton to C-5a and potentially to the quaternary carbon C-8a.

By carefully analyzing these key HMBC cross-peaks, the position of the biphenyl substituent can be unequivocally determined, thus validating the structure of the synthesized indole.

Conclusion

The Fischer indole synthesis, while a powerful tool, requires careful consideration of regioselectivity when using unsymmetrical starting materials. A systematic and multi-faceted NMR approach, culminating in the analysis of long-range correlations from an HMBC experiment, provides an irrefutable method for the structural validation of the resulting indole products. By understanding the principles behind each NMR technique and applying the workflow outlined in this guide, researchers can confidently assign the correct structure to their synthesized compounds, ensuring the integrity of their subsequent studies in drug discovery and development.

References

The Analytical Edge: A Comparative Guide to LC-MS for Product Confirmation in Biphenyl-3-YL-hydrazine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of novel compounds, the unambiguous confirmation of reaction products is a cornerstone of scientific rigor. When working with versatile precursors like Biphenyl-3-YL-hydrazine hydrochloride, which are pivotal in generating a diverse array of heterocyclic structures, the choice of analytical methodology is critical. This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other common analytical techniques for the confirmation of products from reactions involving this compound, with a particular focus on the Fischer indole synthesis. We will delve into the causality behind experimental choices, present supporting data, and provide actionable protocols to ensure the integrity of your results.

The Analytical Imperative: Why Your Choice of Technique Matters

This compound is a valuable starting material in medicinal chemistry and materials science, often utilized in reactions with aldehydes and ketones to form hydrazones and subsequently, through reactions like the Fischer indole synthesis, to construct complex indole scaffolds.[1] The success of these synthetic endeavors hinges on the accurate identification of the target molecules and any potential byproducts. While several analytical techniques can provide structural information, their suitability varies depending on the specific requirements of the analysis.

A Comparative Analysis: LC-MS vs. a-Alternatives

The most commonly employed techniques for the characterization of organic molecules are Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and LC-MS. Each possesses distinct advantages and limitations.

FeatureLC-MSGC-MSNMR
Analyte Suitability Wide range, including polar, non-volatile, and thermally labile compounds.[2]Volatile and thermally stable compounds. Derivatization may be required for polar analytes.[2]Soluble compounds in relatively high concentration.
Sensitivity High (typically ng/mL to pg/mL).[2]Good, but generally less sensitive than LC-MS for many compounds.Lower sensitivity, requiring µg to mg quantities.[3]
Structural Information Molecular weight and fragmentation patterns for structural elucidation.Molecular weight and fragmentation patterns.Detailed structural connectivity and stereochemistry.
Sample Throughput HighModerate to HighLow
Matrix Effects Can be significant, requiring careful sample preparation and method development.Less prone to matrix effects than LC-MS.Less susceptible to matrix effects.
Hyphenation Easily coupled with liquid chromatography for complex mixture analysis.[4]Coupled with gas chromatography for separation of volatile compounds.[4]Can be coupled with LC (LC-NMR), but this is less common and technically challenging.[4]

In essence:

  • NMR provides the most detailed structural information but suffers from lower sensitivity and throughput.[3][5]

  • GC-MS is a powerful tool for volatile compounds but is unsuitable for the many non-volatile and thermally sensitive products derived from this compound.[2]

  • LC-MS emerges as the most versatile and sensitive technique for this class of compounds, capable of analyzing a broad range of reaction products directly from complex mixtures with high throughput.[2][6]

Deep Dive: LC-MS Methodology for Biphenyl-Hydrazine Reaction Products

The power of LC-MS lies in its ability to separate complex mixtures using liquid chromatography and then provide mass-to-charge ratio (m/z) information for each component, allowing for both qualitative and quantitative analysis.

The Fischer Indole Synthesis: A Case Study

A prominent reaction of arylhydrazines is the Fischer indole synthesis, which produces an indole from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[7][8] This reaction proceeds through a phenylhydrazone intermediate.[8]

Reaction Workflow: Fischer Indole Synthesis

Caption: General workflow of the Fischer indole synthesis.

Experimental Protocol: LC-MS Analysis of a Hypothetical Reaction Product

Let's consider the reaction of this compound with cyclohexanone to form the corresponding indole.

Step 1: Sample Preparation

The crude reaction mixture is diluted with a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1-10 µg/mL. It is crucial to ensure the sample is fully dissolved and then filtered through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.

Step 2: Liquid Chromatography

The separation of the product from starting materials and byproducts is achieved using a reversed-phase C18 column. A gradient elution is typically employed to ensure good separation of compounds with varying polarities.

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

The inclusion of formic acid in the mobile phase serves to protonate the analytes, which enhances ionization efficiency in positive ion mode mass spectrometry.

Step 3: Mass Spectrometry

Electrospray ionization (ESI) is the most common ionization technique for this class of compounds as it is a soft ionization method that typically produces the protonated molecular ion [M+H]⁺, providing clear molecular weight information.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Drying Gas Temperature: 350 °C

  • Drying Gas Flow: 10 L/min

  • Nebulizer Pressure: 45 psi

  • Scan Range: m/z 100-1000

Step 4: Data Analysis and Product Confirmation

The primary goal is to identify the mass of the expected indole product. For the reaction of Biphenyl-3-YL-hydrazine (MW: 184.24) and cyclohexanone (MW: 98.14), the resulting indole would have a molecular weight of 247.33 (after loss of ammonia and water). In the mass spectrum, we would look for the protonated molecular ion at m/z 248.34.

Further confirmation can be achieved using tandem mass spectrometry (MS/MS). By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated, which serves as a molecular fingerprint.

Data Interpretation Workflow

data_interpretation LC_Chromatogram LC Chromatogram (Separated Components) MS1_Spectrum MS1 Spectrum (Identify [M+H]⁺) LC_Chromatogram->MS1_Spectrum For each peak MS2_Spectrum MS/MS Spectrum (Fragmentation Pattern) MS1_Spectrum->MS2_Spectrum Select precursor ion Structure_Confirmation Structure Confirmation MS2_Spectrum->Structure_Confirmation Compare with predicted fragmentation

Caption: Logical flow for LC-MS data interpretation.

Ensuring Trustworthiness: A Self-Validating System

To ensure the reliability of your LC-MS analysis, a self-validating system should be implemented. This involves:

  • Running a blank: An injection of the solvent used for sample dilution to ensure no carryover from previous analyses.

  • Analyzing starting materials: Injecting solutions of this compound and the aldehyde/ketone to determine their retention times and mass spectra. This helps in distinguishing them from the product peaks.

  • Spiking the sample: Adding a known amount of a standard (if available) to the reaction mixture to confirm the retention time and mass spectrum of the target compound.

By following these steps, you can be confident in the identity of the products in your reaction mixture.

Conclusion

For the confirmation of products from this compound reactions, LC-MS stands out as a superior analytical technique due to its versatility, sensitivity, and high throughput. While NMR provides unparalleled detail for pure compounds, LC-MS excels at the rapid analysis of complex reaction mixtures, providing the critical molecular weight and structural information needed to confirm the success of a synthesis. By understanding the principles behind the methodology and implementing robust, self-validating protocols, researchers can ensure the scientific integrity of their work and accelerate the pace of discovery.

References

A Comparative Guide to the Efficacy of Biphenyl-3-YL-hydrazine Hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the selection of starting materials is a critical decision that profoundly influences the efficiency of synthetic routes and the ultimate biological activity of target molecules. Biphenyl-3-YL-hydrazine hydrochloride has emerged as a versatile and valuable building block for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. This guide provides an in-depth technical assessment of its efficacy, offering a comparative analysis with alternative reagents and supported by experimental insights.

The Biphenyl Moiety: A Privileged Scaffold in Drug Design

The biphenyl group is considered a "privileged scaffold" in drug discovery, frequently appearing in the structures of approved drugs and clinical candidates. Its rigid, yet conformationally flexible nature allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets. Furthermore, the biphenyl core can enhance metabolic stability and modulate pharmacokinetic properties. The introduction of a hydrazine hydrochloride group at the 3-position of the biphenyl ring system creates a reactive handle for the construction of key heterocyclic cores, such as indoles and pyridazinones, which are themselves prevalent in a multitude of biologically active compounds.

Comparative Efficacy in Core Synthetic Methodologies

The utility of this compound is best demonstrated through its application in well-established synthetic transformations. Here, we compare its theoretical and practical advantages over other commonly used substituted phenylhydrazines.

The Fischer Indole Synthesis: A Gateway to Bioactive Indoles

The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, enabling the construction of the indole nucleus from a phenylhydrazine and a carbonyl compound. The electronic nature of the substituent on the phenylhydrazine ring significantly impacts the reaction's outcome.

Theoretical Advantage of the Biphenyl-3-YL Substituent:

The biphenyl group at the 3-position is a bulky, electron-rich aromatic system. In the context of the Fischer indole synthesis, this substituent is expected to influence the reaction in several ways:

  • Electron-Donating Character: The biphenyl moiety can act as a weak electron-donating group through resonance, which can facilitate the key[1][1]-sigmatropic rearrangement step of the Fischer indole synthesis. This generally leads to higher yields and may allow for milder reaction conditions compared to phenylhydrazines bearing electron-withdrawing groups.

  • Steric Influence: The steric bulk of the biphenyl group can influence the regioselectivity of the cyclization when unsymmetrical ketones are used, potentially favoring the formation of one regioisomer over the other.

Comparative Performance:

While direct, side-by-side quantitative comparisons in the literature are limited, we can infer the performance of this compound relative to other substituted phenylhydrazines based on established principles.

Hydrazine ReagentSubstituent EffectExpected Impact on Fischer Indole Synthesis
Phenylhydrazine hydrochlorideNeutralBaseline for comparison.
4-Methoxyphenylhydrazine hydrochlorideStrong Electron-DonatingGenerally high yields under mild conditions.
4-Nitrophenylhydrazine hydrochlorideStrong Electron-WithdrawingOften requires harsher conditions and may result in lower yields.
This compound Weak Electron-Donating/BulkyExpected to provide good to high yields, potentially with regioselective advantages.

Experimental Workflow: Fischer Indole Synthesis

Caption: Generalized workflow for the Fischer indole synthesis.

Detailed Protocol: Synthesis of a Biphenyl-Substituted Indole

This protocol is a representative example of a Fischer indole synthesis using a substituted hydrazine.

  • Phenylhydrazone Formation (in situ):

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) and the desired ketone or aldehyde (1.1 eq) in a suitable solvent such as ethanol or glacial acetic acid.

    • Stir the mixture at room temperature for 30 minutes.

  • Cyclization:

    • Add an acid catalyst, such as polyphosphoric acid (PPA) or a few drops of concentrated sulfuric acid, to the reaction mixture.

    • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from 1 to 24 hours depending on the substrates.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl-substituted indole.

Pyridazinone Synthesis: Accessing Another Class of Bioactive Heterocycles

Pyridazinones are six-membered heterocyclic compounds that exhibit a wide range of biological activities, including cardiovascular, anti-inflammatory, and anticancer effects.[2][3] A common route to their synthesis involves the condensation of a hydrazine with a γ-ketoacid.

The Role of the Biphenyl Substituent:

The biphenyl moiety in this compound can impart favorable properties to the resulting pyridazinone derivatives. The lipophilic nature of the biphenyl group can enhance membrane permeability and oral bioavailability of the final compound. Furthermore, the biphenyl ring provides a large surface area for potential π-π stacking interactions with biological targets.

Experimental Workflow: Pyridazinone Synthesis

Caption: Generalized workflow for pyridazinone synthesis.

Detailed Protocol: Synthesis of a Biphenyl-Substituted Pyridazinone

  • Reaction Setup:

    • In a round-bottom flask, dissolve the γ-ketoacid (1.0 eq) in a suitable solvent like ethanol or acetic acid.

    • Add this compound (1.0 eq) to the solution.

  • Condensation and Cyclization:

    • Heat the reaction mixture to reflux for 4-12 hours. Monitor the progress of the reaction by TLC.

  • Isolation and Purification:

    • After completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

    • Wash the crude product with a cold solvent (e.g., diethyl ether or cold ethanol) to remove impurities.

    • Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure biphenyl-substituted pyridazinone.

Applications in Drug Discovery: Targeting Key Disease Pathways

The true measure of efficacy for a synthetic building block lies in the biological activity of the molecules it helps create. This compound has been instrumental in the synthesis of compounds targeting critical enzymes in cancer progression.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[4] Inhibiting VEGFR-2 is a clinically validated strategy for cancer therapy. Several research groups have explored the synthesis of biphenyl-containing compounds as potent VEGFR-2 inhibitors. The biphenyl moiety in these inhibitors often occupies a hydrophobic pocket in the ATP-binding site of the kinase, contributing to high binding affinity.

Poly(ADP-ribose) Polymerase (PARP) Inhibitors

PARP enzymes are crucial for DNA repair. In cancers with deficiencies in other DNA repair pathways (e.g., those with BRCA mutations), inhibiting PARP leads to synthetic lethality and cancer cell death. Biphenyl-containing scaffolds have been investigated for their potential as PARP inhibitors, with the biphenyl group contributing to the overall binding affinity and selectivity.[5]

Conclusion

This compound stands out as a highly effective and versatile reagent in drug discovery. Its biphenyl moiety offers distinct advantages in terms of influencing reaction outcomes and imparting favorable pharmacological properties to the final products. The ability to readily access important heterocyclic cores like indoles and pyridazinones makes it a valuable tool for medicinal chemists. While direct quantitative comparisons with a wide range of substituted hydrazines are still emerging in the literature, the foundational principles of organic chemistry and the growing body of research on biphenyl-containing bioactive molecules strongly support its efficacy. As the quest for novel therapeutics continues, the strategic use of well-designed building blocks like this compound will undoubtedly play a pivotal role in the development of the next generation of medicines.

References

A Comparative Guide to the Spectroscopic Analysis of Impurities in Commercial Biphenyl-3-YL-hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

Biphenyl-3-YL-hydrazine hydrochloride is a vital building block in medicinal chemistry and organic synthesis, frequently employed in the development of novel therapeutic agents.[1] As with any Active Pharmaceutical Ingredient (API) or key starting material, its purity is not merely a quality metric but a fundamental pillar of safety and efficacy in the final drug product. Unwanted chemical entities, even in trace amounts, can alter the pharmacological and toxicological profile of a drug, posing significant risks to patient health.[2][3]

Regulatory bodies, including the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), have established stringent guidelines for the identification, qualification, and control of impurities in drug substances.[3][4][5] This guide provides an in-depth, comparative analysis of key spectroscopic techniques for the robust detection, identification, and quantification of potential impurities in commercial batches of this compound. We will move beyond procedural lists to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals.

Anticipating the Unknown: Potential Impurities in this compound

A self-validating analytical approach begins with a theoretical understanding of what impurities might be present. These can be broadly categorized based on their origin during the synthesis and storage lifecycle.[3][6]

  • Process-Related Impurities: These arise from the manufacturing process itself.

    • Starting Materials & Intermediates: Unreacted 3-bromobiphenyl or residual hydrazine.

    • Isomeric Impurities: Positional isomers such as Biphenyl-2-YL-hydrazine and Biphenyl-4-YL-hydrazine, which may form if the initial starting materials are not isomerically pure.

    • By-products: Compounds formed from side reactions, such as the formation of di-substituted hydrazine derivatives.

  • Degradation Products: Hydrazine derivatives can be susceptible to degradation.

    • Oxidation Products: Exposure to air can lead to the formation of various oxidized species.

    • Hydrolysis Products: Cleavage of the hydrazine moiety.

  • Residual Solvents and Reagents: Volatile or non-volatile organic chemicals used during synthesis and purification.[6]

The following diagram illustrates the logical flow for a comprehensive impurity analysis strategy.

G cluster_0 Impurity Profiling Workflow Sample Commercial Biphenyl-3-YL- hydrazine hydrochloride Sample InitialScreen Initial Screening (FTIR, HPLC-UV) Sample->InitialScreen ImpurityDetected Impurity Detected? InitialScreen->ImpurityDetected Quantify Quantification (Validated HPLC-UV) ImpurityDetected->Quantify Yes Pass Batch Release ImpurityDetected->Pass No Identify Structural Elucidation (LC-MS, NMR) Quantify->Identify Report Report & Risk Assessment (ICH Guidelines) Identify->Report

Caption: General workflow for impurity analysis.

Comparative Spectroscopic Methodologies

The choice of analytical technique is dictated by the specific question being asked: Are we screening for purity, quantifying a known impurity, or identifying an unknown one? Here, we compare the primary spectroscopic methods, detailing their protocols and rationale.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle & Rationale: HPLC is the gold standard for separating and quantifying non-volatile organic impurities in pharmaceutical products.[5][7][8] For this compound, its aromatic biphenyl structure provides strong UV absorbance, making UV detection highly suitable.[9][10] A reversed-phase method is typically the starting point for separating compounds of moderate polarity.[11][12][13]

Experimental Protocol: HPLC-UV

  • Sample Preparation: Accurately weigh and dissolve ~10 mg of the sample in the mobile phase to create a 1.0 mg/mL stock solution. Prepare further dilutions as needed to fall within the linear range of the detector. Filter the final solution through a 0.22 µm syringe filter.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). Biphenyl or Phenyl-hexyl columns can offer alternative selectivity for aromatic isomers.[11]

    • Mobile Phase: A gradient elution is often necessary to separate impurities with a wide range of polarities. A common starting point is a mixture of Acetonitrile (ACN) and water (both containing 0.1% formic or acetic acid to ensure sharp peaks for the hydrochloride salt).[11]

    • Gradient Program: 30% ACN to 90% ACN over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at the λmax of this compound (~254 nm) and potentially a lower wavelength (e.g., 220 nm) to detect impurities lacking strong chromophores.[10]

    • Injection Volume: 10 µL.

  • Data Analysis: Quantify impurities using an area percent normalization method or against a qualified reference standard for known impurities.

G cluster_1 HPLC-UV Workflow Prep Sample Preparation (Dissolve & Filter) Inject Inject into HPLC Prep->Inject Separate Separation on C18 Column (Gradient Elution) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Analyze Chromatogram Analysis (Peak Integration & Quantification) Detect->Analyze

Caption: Workflow for HPLC-UV analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle & Rationale: When HPLC-UV reveals unknown peaks, LC-MS is the premier technique for identification.[7][14] It couples the powerful separation of HPLC with the mass-resolving capability of a mass spectrometer, providing molecular weight information and, with tandem MS (MS/MS), structural fragments of an unknown impurity.[2][15] This is crucial for postulating a chemical structure.

Experimental Protocol: LC-MS

  • Sample Preparation & HPLC: The same protocol as for HPLC-UV is used. The mobile phase must be compatible with mass spectrometry (i.e., use volatile buffers like formic acid or ammonium formate instead of non-volatile phosphates).

  • Instrumentation: An HPLC or UPLC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight [Q-TOF] or Orbitrap for high-resolution accurate mass measurements).

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically effective for hydrazine compounds, which readily accept a proton.

    • Mass Range: Scan a broad range, e.g., 50-1000 m/z.

    • Data Acquisition: Perform full scan MS to detect all ions. For peaks of interest, perform data-dependent MS/MS to acquire fragmentation spectra for structural elucidation.

  • Data Analysis:

    • Extract the accurate mass of the impurity's molecular ion from the full scan data.

    • Use the accurate mass to predict possible elemental compositions.

    • Interpret the MS/MS fragmentation pattern to piece together the impurity's structure, often comparing it to the fragmentation of the main compound.

G cluster_2 LC-MS Workflow for Identification LC_Sep LC Separation (as per HPLC method) Ionize Electrospray Ionization (ESI+) LC_Sep->Ionize MS1 Full Scan MS (Determine Molecular Weight) Ionize->MS1 MS2 Tandem MS (MS/MS) (Fragment for Structure) MS1->MS2 Elucidate Structure Elucidation (Combine MW + Fragments) MS2->Elucidate

Caption: Workflow for LC-MS based impurity identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale: NMR spectroscopy is an unparalleled tool for definitive structure elucidation.[16][17] While less sensitive than MS, it provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in a molecule.[16][18] For impurity analysis, it can confirm the structure of the main component and, if an impurity is present at a sufficient level (>1%), its structure can often be determined directly from the spectrum of the mixture. For hydrazine derivatives, characteristic chemical shifts of NH protons can be particularly informative.[16][19]

Experimental Protocol: NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is excellent for exchanging and observing NH protons).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. Key signals for Biphenyl-3-YL-hydrazine would include aromatic protons and the NH/NH₂ protons, which typically appear as broad signals downfield.[16]

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to observe all unique carbon environments.

    • 2D NMR (if needed): For complex structures or to confirm connectivity, experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be invaluable.

  • Data Analysis: Integrate proton signals to determine relative ratios of the main compound to any visible impurities. Analyze chemical shifts and coupling patterns to confirm the expected structure and identify the structures of impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle & Rationale: FTIR is a rapid, non-destructive technique used to identify functional groups within a molecule.[20][21][22] It serves as an excellent first-pass quality control check to confirm the identity of the bulk material and detect gross contamination or significant structural changes.[23][24] For hydrazine derivatives, characteristic N-H stretching bands are expected in the 3300–3500 cm⁻¹ region.[16]

Experimental Protocol: FTIR-ATR

  • Sample Preparation: Place a small amount of the solid this compound powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: An FTIR spectrometer with an ATR accessory.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding multiple scans (e.g., 32) to improve the signal-to-noise ratio.

  • Data Analysis: Compare the obtained spectrum against a reference spectrum of a known pure standard. The presence of unexpected peaks (e.g., a strong carbonyl C=O stretch around 1700 cm⁻¹) or significant shifts in characteristic peaks can indicate the presence of an impurity or degradation.

Data Summary: A Head-to-Head Comparison

The following table summarizes the performance of each technique for the specific task of analyzing impurities in this compound.

Parameter HPLC-UV LC-MS NMR Spectroscopy FTIR Spectroscopy
Primary Use Separation & QuantificationIdentification & ElucidationDefinitive Structure ConfirmationIdentity Confirmation & Functional Group Analysis
Specificity High (Chromatographic)Very High (Chromo. + Mass)Very High (Chemical Shifts)Low to Moderate
Sensitivity (Typical LOQ) ~0.05%<0.01%>0.5%>2-5%
Quantitative Accuracy ExcellentGood (with standards)Good (with internal standard)Poor (Semi-quantitative at best)
Information Provided Retention Time, UV Spectrum, QuantityMolecular Weight, Fragmentation, QuantityAtomic Connectivity, StereochemistryFunctional Groups, Molecular Fingerprint
Key Advantage Robust, precise quantificationUnambiguous identification of unknownsDefinitive structural informationSpeed and simplicity
Key Limitation Cannot identify unknown peaksQuantification requires standardsRelatively low sensitivityNot suitable for trace analysis

Conclusion: An Integrated, Multi-Modal Approach

No single spectroscopic technique is sufficient for the comprehensive analysis of impurities in a pharmaceutical intermediate like this compound. A robust quality control strategy relies on an intelligent and integrated application of these methods.

  • FTIR serves as a rapid identity check for incoming materials.

  • HPLC-UV is the validated workhorse for routine purity testing and quantifying known impurities.

  • LC-MS is the essential investigative tool for identifying unknown peaks detected during routine HPLC analysis or forced degradation studies.

  • NMR provides the ultimate, unambiguous structural confirmation of the primary material and any major impurities that can be isolated.

By understanding the strengths and limitations of each technique, researchers and drug development professionals can design a self-validating analytical system that ensures the quality, safety, and regulatory compliance of their materials, ultimately safeguarding patient health.[3][5]

References

A Comparative Guide to Indole Synthesis Yields: The Impact of Phenylhydrazine Isomer Selection

Author: BenchChem Technical Support Team. Date: January 2026

The Fischer indole synthesis, a venerable yet remarkably versatile reaction, has remained a cornerstone of heterocyclic chemistry for over a century.[1][2][3][4] Its ability to construct the indole nucleus—a privileged scaffold in a multitude of pharmaceuticals, natural products, and functional materials—has cemented its importance in both academic research and industrial drug development.[1][5] While the fundamental transformation of an arylhydrazine and a carbonyl compound into an indole under acidic conditions is well-established, the nuanced interplay of substituent effects on the arylhydrazine ring offers a fertile ground for optimization and deeper mechanistic understanding.

This guide provides an in-depth, comparative analysis of how the isomeric position of substituents on the phenylhydrazine ring—ortho, meta, and para—influences the yield of the Fischer indole synthesis. By delving into the electronic and steric rationale behind these differences and providing supporting experimental data, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic strategies.

The Decisive Role of Substituents in the Fischer Indole Synthesis Mechanism

The Fischer indole synthesis proceeds through a multi-step mechanism that is initiated by the acid-catalyzed condensation of an arylhydrazine with an aldehyde or ketone to form an arylhydrazone.[1][2][6] This is followed by tautomerization to an enamine, a key[2][2]-sigmatropic rearrangement, and subsequent cyclization and elimination of ammonia to afford the aromatic indole.[2][5][6]

The electronic nature of the substituent on the phenylhydrazine ring plays a pivotal role in the rate-determining[2][2]-sigmatropic rearrangement. In this step, the ortho-carbon of the electron-rich aniline-like ring attacks the electron-poor alkene.[7] Consequently, electron-donating groups (EDGs) on the phenyl ring increase the nucleophilicity of this carbon, accelerating the rearrangement and generally leading to higher yields. Conversely, electron-withdrawing groups (EWGs) decrease the electron density of the ring, hindering this key step and often resulting in lower yields or even reaction failure.[7][8]

Comparative Yields: A Data-Driven Analysis

To illustrate the practical implications of these electronic effects, the following table summarizes representative yields of the Fischer indole synthesis using various substituted phenylhydrazines with a model ketone, propiophenone. It is crucial to note that direct comparison of yields across different studies can be challenging due to variations in reaction conditions. However, the data presented below, sourced from a consistent experimental protocol, provides a valuable comparative overview.

Phenylhydrazine SubstituentPositionSubstituent TypeYield (%)
-H(Unsubstituted)-~80%
-CH₃paraElectron-Donating~85%
-OCH₃paraElectron-Donating79%[9]
-ClparaElectron-WithdrawingLow conversion[9]
-NO₂paraElectron-Withdrawing10-30%[3][4]
-CH₃metaElectron-Donating88% (mixture of 4- and 6-isomers)[3]
-CH₃orthoElectron-DonatingHigh yield[3]
-NO₂orthoElectron-WithdrawingUnsuccessful with certain ketones[3][10]

Analysis of Yield Trends:

  • Para-Substituents: As anticipated, electron-donating groups such as methyl (-CH₃) and methoxy (-OCH₃) at the para position lead to high yields, often comparable to or slightly exceeding the unsubstituted phenylhydrazine.[9] In contrast, electron-withdrawing groups like chloro (-Cl) and nitro (-NO₂) significantly diminish the yield.[3][4][9] The strongly deactivating nitro group, in particular, can lead to very low yields or require harsh reaction conditions.[3][4]

  • Meta-Substituents: Meta-substituted phenylhydrazines introduce an additional layer of complexity as they can theoretically yield two regioisomeric indoles (4- and 6-substituted). With an electron-donating group like a methyl group, a high overall yield is observed, though it is a mixture of the two isomers.[3] The distribution of these isomers is influenced by both electronic and steric factors, with the 6-substituted indole often being the major product with electron-donating groups.[9]

  • Ortho-Substituents: The effect of ortho-substituents is a combination of electronic and steric influences. While an electron-donating group in the ortho position can still promote the reaction, steric hindrance can play a significant role, potentially impeding the approach of the reagents and the necessary conformational changes during the reaction. However, in the case of a methyl group, high yields have been reported.[3] Conversely, a bulky or strongly electron-withdrawing ortho-substituent can severely hinder the reaction.[11]

Experimental Protocol: A Representative Fischer Indole Synthesis

The following protocol details a general procedure for the Fischer indole synthesis, which can be adapted for different substituted phenylhydrazines and ketones.

Step 1: Phenylhydrazone Formation

  • In a round-bottom flask, dissolve the substituted phenylhydrazine (1.0 eq) and the ketone (1.05 eq) in a suitable solvent such as ethanol or acetic acid.

  • Add a catalytic amount of acid (e.g., a few drops of glacial acetic acid).

  • Heat the mixture to reflux for 1-2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. The phenylhydrazone may precipitate out and can be collected by filtration.

Step 2: Indolization

  • The crude phenylhydrazone can be used directly or purified by recrystallization.

  • In a separate flask, place a suitable acid catalyst. A wide range of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃) can be employed.[2][6][12]

  • Heat the acid catalyst to the desired reaction temperature (this can range from 80°C to 180°C depending on the substrates and catalyst).

  • Add the phenylhydrazone portion-wise to the hot acid catalyst with vigorous stirring.

  • Continue heating and stirring for the specified reaction time (typically 1-4 hours).

  • Monitor the progress of the reaction by TLC.

  • After completion, cool the reaction mixture and quench by pouring it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude indole by column chromatography or recrystallization.

Visualizing the Process

To further clarify the experimental workflow and the core reaction mechanism, the following diagrams are provided.

experimental_workflow cluster_step1 Step 1: Phenylhydrazone Formation cluster_step2 Step 2: Indolization start1 Mix Phenylhydrazine & Ketone in Solvent reflux1 Heat to Reflux with Acid Catalyst start1->reflux1 monitor1 Monitor by TLC reflux1->monitor1 cool1 Cool to Room Temperature monitor1->cool1 filter1 Collect Phenylhydrazone cool1->filter1 add_hydrazone Add Phenylhydrazone filter1->add_hydrazone Phenylhydrazone Intermediate heat_acid Heat Acid Catalyst heat_acid->add_hydrazone reflux2 Heat and Stir add_hydrazone->reflux2 monitor2 Monitor by TLC reflux2->monitor2 quench Quench with Ice-Water monitor2->quench extract Extract with Organic Solvent quench->extract purify Purify Product extract->purify

Figure 1: A generalized experimental workflow for the Fischer indole synthesis.

fischer_mechanism A Arylhydrazine + Ketone B Phenylhydrazone A->B Condensation C Enamine Tautomer B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D Heat, H+ E Di-imine Intermediate D->E F Cyclization E->F G Aminal F->G H Indole G->H -NH3

Figure 2: The core mechanistic pathway of the Fischer indole synthesis.

Conclusion and Future Outlook

The choice of the phenylhydrazine isomer is a critical parameter in optimizing the Fischer indole synthesis. A thorough understanding of the electronic and steric effects of substituents allows for a rational prediction of reaction outcomes. Electron-donating groups, particularly at the para and meta positions, generally lead to higher yields, while electron-withdrawing groups have a detrimental effect. For meta-substituted phenylhydrazines, the formation of regioisomeric products must be considered.

While the Fischer indole synthesis is a mature reaction, ongoing research continues to expand its scope and utility. Modern variations, including the use of microwave irradiation, solid-supported catalysts, and flow chemistry, are addressing some of the limitations of the classical procedure, such as harsh reaction conditions and scalability.[13][14] Furthermore, computational studies are providing deeper insights into the reaction mechanism, enabling more accurate predictions of reactivity and regioselectivity.[8][15] As the demand for complex indole-containing molecules in drug discovery and materials science continues to grow, the strategic application of the Fischer indole synthesis, guided by a solid understanding of substituent effects, will undoubtedly remain a vital tool for synthetic chemists.

References

A Comparative Guide to the Flow Chemistry Synthesis of Indoles: Evaluating Biphenyl-3-YL-hydrazine Hydrochloride and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the indole scaffold remains a privileged structure, forming the core of numerous pharmaceuticals and bioactive molecules. The Fischer indole synthesis, a venerable and powerful transformation, is a mainstay for constructing this heterocyclic system. The choice of the starting arylhydrazine is paramount, dictating reaction efficiency, yield, and the accessible chemical space.

This guide provides an in-depth technical comparison of biphenyl-3-yl-hydrazine hydrochloride in flow chemistry, a modality offering significant advantages in safety, efficiency, and scalability. We will objectively evaluate its performance by analyzing its inherent electronic and steric properties and contrasting them with other commonly used substituted hydrazines. Furthermore, we will explore alternative, modern indole syntheses that are particularly amenable to continuous flow processing, providing a holistic view for the discerning medicinal or process chemist.

The Fischer Indole Synthesis in the Age of Flow Chemistry

The Fischer indole synthesis, discovered in 1883, involves the acid-catalyzed reaction of an arylhydrazine with a ketone or aldehyde.[1][2] The reaction proceeds through a phenylhydrazone intermediate, which undergoes a[3][3]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the indole core.[1]

Flow chemistry offers a transformative approach to this classic reaction. The ability to safely handle potentially unstable intermediates, coupled with precise control over temperature, pressure, and reaction time, often leads to higher yields, improved purity, and superior scalability compared to traditional batch methods.[4][5] For the Fischer indole synthesis, this translates to better management of the often exothermic steps and the potential to drive reactions to completion in minutes rather than hours.

Performance Analysis of this compound

Direct, side-by-side experimental data for the flow synthesis performance of this compound is not extensively documented in peer-reviewed literature. However, we can construct a robust performance profile by analyzing the electronic and steric nature of the 3-biphenyl substituent and comparing it to well-characterized analogs.

Electronic Effects

The reactivity of the arylhydrazine in the Fischer indole synthesis is critically dependent on the electronic nature of the substituents on the aromatic ring. Electron-donating groups (EDGs) enhance the nucleophilicity of the hydrazine and stabilize the key intermediates, generally leading to faster reactions and higher yields under milder conditions. Conversely, electron-withdrawing groups (EWGs) deactivate the hydrazine, often requiring more forcing conditions.

The electronic influence of a substituent can be quantified by its Hammett constant (σ). For a phenyl substituent at the meta position (as in biphenyl-3-yl-hydrazine), the Hammett constant, σ_meta, is +0.06 .[3] A positive value indicates an electron-withdrawing effect. This is primarily an inductive effect, as the resonance effect from the meta position is negligible.

Therefore, the 3-biphenyl group is a weakly deactivating substituent. Its performance is expected to be slightly attenuated compared to unsubstituted phenylhydrazine but significantly better than hydrazines bearing strongly deactivating groups like nitro or cyano moieties.

Steric Effects

Steric hindrance can play a significant role in the Fischer indole synthesis, potentially impeding the approach of the carbonyl compound or the key cyclization step. The biphenyl group is sterically more demanding than a simple methyl or methoxy group. However, in the 3-position, it is relatively remote from the reactive hydrazine center, suggesting that steric hindrance will likely be a minor factor unless a particularly bulky ketone or aldehyde is employed.

Comparative Performance of Substituted Hydrazines

To contextualize the expected performance of this compound, the following table summarizes the behavior of various substituted phenylhydrazines in the Fischer indole synthesis.

Phenylhydrazine ReagentSubstituent (Position)Electronic EffectHammett σ (meta/para)Expected ReactivityTypical Conditions
p-Tolylhydrazine HCl4-MethylStrong EDGσ_para = -0.17[3]HighMild (e.g., room temp.)
p-Methoxyphenylhydrazine HCl4-MethoxyStrong EDGσ_para = -0.27[3]Very HighMild (e.g., room temp.)
Phenylhydrazine HClUnsubstitutedNeutralσ = 0BaselineModerate
Biphenyl-3-YL-hydrazine HCl 3-Phenyl Weak EWG σ_meta = +0.06 [3]Slightly Reduced Moderate to Forcing
p-Chlorophenylhydrazine HCl4-ChloroWeak EWGσ_para = +0.23[3]ReducedForcing
p-Nitrophenylhydrazine HCl4-NitroStrong EWGσ_para = +0.78[3]LowHarsh

EDG = Electron-Donating Group; EWG = Electron-Withdrawing Group. Reactivity is relative to unsubstituted phenylhydrazine.

This comparison suggests that while this compound is a viable substrate, achieving optimal yields in a flow system may require slightly higher temperatures or longer residence times compared to its electron-rich counterparts.

Experimental Workflow: Fischer Indole Synthesis in Continuous Flow

A generalized flow chemistry setup for the Fischer indole synthesis is depicted below. This configuration allows for the safe, in-situ formation of the phenylhydrazone followed by the thermally-driven cyclization.

Flow_Workflow cluster_pumps Reagent Delivery cluster_reaction Reaction Zone cluster_workup Work-up & Collection p1 Hydrazine Solution (e.g., Biphenyl-3-YL-hydrazine HCl in Solvent) mixer T-Mixer p1->mixer p2 Carbonyl Solution (Ketone/Aldehyde in Solvent) p2->mixer reactor1 Heated Coil Reactor 1 (Hydrazone Formation) mixer->reactor1 reactor2 Heated Coil Reactor 2 (Indolization) reactor1->reactor2 bpr Back Pressure Regulator reactor2->bpr collection Product Collection bpr->collection caption General workflow for Fischer Indole Synthesis in flow.

General workflow for Fischer Indole Synthesis in flow.
Representative Protocol

Objective: To synthesize a biphenyl-substituted indole via a continuous flow Fischer indole synthesis.

Materials:

  • This compound

  • Cyclohexanone (or other suitable ketone/aldehyde)

  • Solvent: Acetic acid or a mixture of DMSO/AcOH/H₂O[5]

  • Flow chemistry system with two pumps, a T-mixer, two heated coil reactors, and a back pressure regulator.

Procedure:

  • Reagent Preparation:

    • Solution A: Dissolve this compound (1.0 eq.) in the chosen solvent system to a concentration of 0.2 M.

    • Solution B: Dissolve cyclohexanone (1.1 eq.) in the same solvent system to a concentration of 0.22 M.

  • System Setup:

    • Set the flow rate for both pumps to deliver a 1:1 stoichiometric ratio of the reactants. For example, set both pumps to 0.5 mL/min for a total flow rate of 1.0 mL/min.

    • Heat Coil Reactor 1 to 60-80 °C to facilitate hydrazone formation.

    • Heat Coil Reactor 2 to 120-180 °C to promote the indolization step.

    • Set the back pressure regulator to 10-15 bar to allow for superheating of the solvent.

  • Execution:

    • Begin pumping both solutions through the system.

    • Allow the system to reach a steady state (typically 3-5 residence times).

    • Collect the product stream.

  • Work-up and Analysis:

    • Quench the collected reaction mixture with a suitable aqueous base.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Analyze the crude product by LC-MS and NMR to determine conversion and purity.

Alternatives to the Fischer Indole Synthesis in Flow Chemistry

While the Fischer synthesis is robust, certain substitution patterns can be challenging to access. Modern organic synthesis offers several powerful, palladium-catalyzed alternatives that are highly compatible with flow chemistry.

Alternatives cluster_methods Synthetic Strategies Indole Target Indole Fischer Fischer Synthesis (Arylhydrazine + Carbonyl) Fischer->Indole Classic, robust Larock Larock Annulation (o-Haloaniline + Alkyne) Larock->Indole Pd-catalyzed, good for 2,3-disubstituted Buchwald Buchwald-Hartwig Amination (Intramolecular Cyclization) Buchwald->Indole Pd-catalyzed, versatile Madelung Madelung Synthesis (N-Acyl-o-toluidine) Madelung->Indole Base-mediated, high temperatures caption Comparison of major indole synthesis strategies.

Comparison of major indole synthesis strategies.
Larock Indole Synthesis

This powerful palladium-catalyzed reaction constructs the indole ring from an o-iodoaniline and a disubstituted alkyne. It is particularly advantageous for synthesizing 2,3-disubstituted indoles, which can be challenging via the Fischer route. The Larock synthesis has been successfully adapted to flow chemistry, benefiting from the efficient mixing and heat transfer of microreactors.

Key Features:

  • Starting Materials: o-Iodoaniline, disubstituted alkyne.

  • Catalyst: Palladium(II) acetate, ligand (e.g., PPh₃).

  • Advantages: Excellent regioselectivity, broad substrate scope.

Buchwald-Hartwig Amination Approach

Intramolecular C-N cross-coupling reactions, pioneered by Buchwald and Hartwig, can be a highly effective method for indole synthesis. A common strategy involves the cyclization of an o-halo-β-styrylamine. The development of highly active palladium catalysts has made this a reliable method, and its homogeneous nature makes it well-suited for continuous flow, where catalyst and product can be separated downstream.

Key Features:

  • Starting Materials: Precursors like o-halo-β-styrylamines.

  • Catalyst: Palladium precatalysts with specialized ligands (e.g., XantPhos).

  • Advantages: High functional group tolerance, applicable to complex scaffolds.

Madelung Synthesis

The Madelung synthesis involves the high-temperature, base-catalyzed intramolecular cyclization of an N-acyl-o-toluidine.[4] Traditionally, this reaction required harsh conditions (strong bases, >200 °C), limiting its utility. However, recent advancements and the use of flow reactors, which can safely achieve high temperatures and pressures, have revitalized this method, particularly for the synthesis of 2-arylindoles.

Key Features:

  • Starting Materials: N-Acyl-o-toluidine.

  • Reagents: Strong base (e.g., sodium ethoxide, LiN(SiMe₃)₂).

  • Advantages: Access to 2-substituted indoles not easily made by other methods.

Conclusion

This compound is a viable and valuable reagent for the synthesis of biaryl-substituted indoles using the Fischer indole synthesis. Its performance in flow chemistry is predicted to be reliable, albeit requiring slightly more forcing conditions than electron-rich hydrazines due to its weakly deactivating nature. The enhanced safety and control offered by continuous flow make it an ideal platform for this class of reaction.

For researchers seeking alternative pathways or access to different substitution patterns, modern palladium-catalyzed methods like the Larock and Buchwald-Hartwig indole syntheses, as well as the revitalized Madelung synthesis, present powerful and flow-compatible alternatives. The choice of synthetic route will ultimately depend on the specific target molecule, available starting materials, and desired scale of production. This guide provides the foundational knowledge for making an informed and strategic decision in the pursuit of novel indole-based compounds.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Biphenyl-3-YL-hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Hazard Profile

Biphenyl-3-YL-hydrazine hydrochloride is a versatile intermediate in pharmaceutical development and organic synthesis, valued for its role as a building block in creating complex, biologically active molecules.[1] However, its utility in the lab is matched by a significant hazard profile that demands meticulous safety protocols. As a hydrazine derivative, it shares toxicological characteristics with a class of compounds known for their potential to cause severe health effects.

While specific toxicological data for this compound is not widely published, the safety data for analogous compounds, such as Phenylhydrazine hydrochloride, provide a crucial framework for risk assessment. These analogs are classified as toxic if swallowed, inhaled, or in contact with skin.[2][3] They are also known skin and eye irritants, potential skin sensitizers, and are suspected of causing genetic defects and cancer, with evidence of causing damage to organs through prolonged or repeated exposure.[2][3][4][5][6] Therefore, treating this compound with the highest degree of caution is imperative. This guide provides the essential, immediate safety and logistical information necessary for its handling and disposal.

The Hierarchy of Controls: A Multi-Layered Safety Approach

Personal Protective Equipment (PPE) is the final and most personal line of defense against chemical exposure. Its effectiveness is predicated on the proper implementation of higher-level controls that engineer out hazards and establish safe work practices.

  • Engineering Controls: This is the most critical layer of protection. All work involving this compound powder or solutions must be conducted in a certified chemical fume hood to control the inhalation hazard.[7] For highly sensitive or large-scale operations, a glove box may be advisable.[8] The laboratory must be equipped with an approved emergency eyewash station and safety shower.[8]

  • Administrative Controls: Strict adherence to Standard Operating Procedures (SOPs) is non-negotiable. This includes thorough training on the specific hazards of this compound, proper handling techniques, and emergency procedures.[8][9] All personnel must be familiar with the location and content of the Safety Data Sheet (SDS) for this or analogous chemicals.

Core Personal Protective Equipment (PPE) Directives

The selection of PPE must be based on a thorough risk assessment of the procedures being performed. The following represents the minimum required PPE for handling this compound.

Eye and Face Protection

Direct contact with hydrazine derivatives can cause serious eye irritation or damage.[2][5]

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times.[7][10]

  • Enhanced Protection: If there is a significant risk of splashing (e.g., when transferring solutions or handling larger quantities), a full-face shield should be worn in addition to chemical splash goggles.[7][8]

Hand Protection

Dermal absorption is a primary route of exposure for hydrazine compounds, which can be toxic upon skin contact.[2][3]

  • Glove Type: Nitrile or neoprene gloves are recommended for splash protection.[7][8] It is crucial to consult the glove manufacturer's chemical resistance guide to ensure compatibility and determine the breakthrough time for the specific glove model being used.[8]

  • Practice: Always double-glove when handling this compound. Inspect gloves for any signs of degradation or puncture before use. Remove gloves using a technique that avoids skin contamination and wash hands thoroughly after work.[10][11]

Skin and Body Protection

Protective clothing is essential to prevent accidental skin contact with dust or splashes.

  • Required Attire: A flame-resistant lab coat is necessary.[7][8] Full-length pants and closed-toe shoes are mandatory.[8]

  • Additional Protection: For procedures with a higher risk of spills or contamination, a chemical-resistant apron worn over the lab coat provides an additional barrier.[7] Contaminated clothing must be removed immediately and decontaminated before reuse.[11][12]

Respiratory Protection

Given the acute toxicity associated with inhaling hydrazine compounds, respiratory protection is a critical component of the safety protocol, especially if engineering controls are not sufficient.

  • Standard Operations: When working within a certified chemical fume hood, respiratory protection may not be required.

  • Emergency or High-Risk Scenarios: In the event of a spill, insufficient ventilation, or when weighing the powder outside of a containment device, a NIOSH-approved respirator is mandatory.[13][14] A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended as a backup to engineering controls.[8] All personnel required to wear respirators must be properly fit-tested and trained in their use.[8]

PPE Summary for this compound

Protection TypeMinimum RequirementRecommended for Enhanced Safety
Eye/Face Chemical Splash Goggles (ANSI Z87.1)[7][10]Goggles and a full-face shield[8]
Hand Nitrile or Neoprene Gloves (Double-gloved)[7][8]Consult manufacturer's guide for chemical compatibility[8]
Body Flame-Resistant Lab Coat, Long Pants, Closed-Toe Shoes[7][8]Chemical-Resistant Apron[7]
Respiratory Work exclusively in a certified chemical fume hood[7]NIOSH-approved respirator for spills or inadequate ventilation[13][14]

Procedural Workflow: Safe Handling Protocol

This step-by-step protocol ensures that safety is integrated into every stage of the handling process.

Step 1: Pre-Handling Preparation
  • Verify that the chemical fume hood is functioning correctly (check airflow monitor).

  • Assemble all necessary equipment and reagents within the fume hood to minimize traffic.

  • Designate a specific waste container for this compound contaminated materials.

  • Ensure an appropriate spill kit is readily accessible.

  • Review the Safety Data Sheet (SDS).

Step 2: Donning PPE
  • Put on closed-toe shoes and long pants.

  • Don the inner pair of nitrile/neoprene gloves.

  • Put on the lab coat, ensuring it is fully buttoned.

  • Don the outer pair of nitrile/neoprene gloves, pulling the cuffs over the sleeves of the lab coat.

  • Put on chemical splash goggles.

  • If required by risk assessment, don a face shield and/or respirator.

Step 3: Handling the Compound
  • Perform all manipulations of this compound (weighing, transferring, reactions) within the fume hood.

  • Keep the container tightly closed when not in use.[10]

  • Handle the compound gently to avoid creating airborne dust.

  • In case of a spill within the hood, contain it immediately with an inert absorbent material and dispose of it as hazardous waste.

Step 4: Decontamination and Doffing PPE
  • Clean all contaminated surfaces within the fume hood.

  • Remove the outer pair of gloves, turning them inside out, and dispose of them in the designated hazardous waste container.

  • Remove the face shield (if used) and goggles.

  • Remove the lab coat, turning it inwards to prevent contaminating personal clothing.

  • Remove the inner pair of gloves and dispose of them.

  • Wash hands and forearms thoroughly with soap and water.[15]

Operational and Disposal Plan

All materials contaminated with this compound are considered hazardous waste.

  • Solid Waste: This includes contaminated gloves, weigh paper, absorbent pads, and empty containers. Place these items in a clearly labeled, sealed hazardous waste container.[9]

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a designated, sealed, and properly labeled hazardous waste container.

  • Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations.[4][16] Do not pour any waste down the drain.[12]

Visualized Workflow for Safe Handling

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling cluster_cleanup Phase 3: Decontamination & Disposal cluster_final Phase 4: Final Safety Step Prep Verify Fume Hood & Assemble Materials Don_PPE Don Full PPE (Double Gloves, Goggles, Coat) Prep->Don_PPE Handle Handle Chemical Inside Fume Hood Don_PPE->Handle Decon Decontaminate Workspace & Segregate Waste Handle->Decon Doff_PPE Doff PPE Carefully (Outer Gloves First) Decon->Doff_PPE Disposal Dispose of Hazardous Waste per EHS Guidelines Doff_PPE->Disposal Wash Wash Hands Thoroughly Disposal->Wash

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.